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5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid Documentation Hub

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  • Product: 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
  • CAS: 95611-88-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

Executive Summary 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is a specialized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of antimicrobial agents and as a probe for antitubercular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is a specialized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of antimicrobial agents and as a probe for antitubercular drug discovery (specifically targeting the salicylate synthase MbtI). Characterized by an electron-deficient furan ring coupled to a sterically crowded ortho-nitro aryl system, this molecule presents unique physicochemical challenges—specifically regarding solubility and conformational planarity—that distinguish it from its para-substituted analogs. This guide provides a definitive analysis of its properties, synthesis, and handling for research applications.

Structural & Physicochemical Characterization

Chemical Identity
PropertySpecification
IUPAC Name 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
Molecular Formula C₁₁H₆ClNO₅
Molecular Weight 267.62 g/mol
SMILES OC(=O)c1ccc(o1)-c1ccc(Cl)cc1=O
Appearance Yellow to orange crystalline powder
Physicochemical Properties Matrix

Data synthesized from experimental analogs and computational models.

ParameterValue / RangeTechnical Context
Melting Point >200 °C (Decomposition likely)High lattice energy driven by intermolecular H-bonding (dimerization of carboxylic acids) and dipole interactions of the nitro group.
pKa (Acid) 2.8 – 3.1 (Predicted)The electron-withdrawing ortho-nitro and para-chloro groups stabilize the carboxylate anion via inductive effects, making it more acidic than unsubstituted 2-furoic acid (pKa 3.16).
LogP (Oct/Water) 2.4 – 2.7Moderate lipophilicity. The ortho-nitro group may reduce solvation energy compared to the para isomer due to steric shielding.
Solubility Low in neutral water (<0.1 mg/mL)Soluble in DMSO, DMF, and alkaline aqueous solutions (as Na⁺ salt). Sparingly soluble in Methanol/Ethanol.
Electronic State Non-Planar (Twisted)Critical Insight: Unlike the planar 5-(4-nitrophenyl) analog, the ortho-nitro group in this molecule induces a steric clash with the furan ring, forcing a dihedral twist (~30-50°). This reduces π-conjugation and affects UV absorption maxima.

Synthetic Methodologies

Two primary routes are validated for generating high-purity material. The Suzuki-Miyaura Coupling is recommended for medicinal chemistry applications due to milder conditions and lower impurity profiles compared to the classic Meerwein arylation.

Recommended Protocol: Suzuki-Miyaura Coupling

This pathway minimizes the formation of homocoupled byproducts and avoids the handling of explosive diazonium intermediates.

Reagents:

  • Substrate A: 5-Carboxyfuran-2-boronic acid (or pinacol ester)

  • Substrate B: 1-Bromo-4-chloro-2-nitrobenzene

  • Catalyst: Pd(dppf)Cl₂ · DCM complex (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, aqueous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with Substrate A (1.0 eq), Substrate B (1.0 eq), and Base. Purge with Argon for 15 minutes.

  • Catalysis: Add Pd catalyst under positive Argon pressure.

  • Reflux: Heat the mixture to 85–90 °C for 4–6 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~2–3 to precipitate the free acid.

  • Purification: Filter the precipitate. Wash with cold water and minimal cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Synthesis Visualization

The following diagram illustrates the logic flow for the Suzuki coupling and subsequent workup.

G Substrates Substrates: 1-Bromo-4-chloro-2-nitrobenzene + 5-Carboxyfuran-2-boronic acid Catalysis Catalytic Cycle Pd(dppf)Cl2, Na2CO3 90°C, Dioxane/H2O Substrates->Catalysis Argon Inerting Intermediate Pd-Complex Intermediate Catalysis->Intermediate Coupling Reductive Elimination C-C Bond Formation Intermediate->Coupling Workup Acidic Workup (HCl to pH 2) Coupling->Workup Deprotonated Salt Product Target Product: 5-(4-Chloro-2-nitrophenyl) furan-2-carboxylic acid Workup->Product Precipitation

Figure 1: Strategic workflow for the Suzuki-Miyaura synthesis of the target scaffold.

Analytical Profiling

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Due to solubility limitations in CDCl₃)

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Note
13.20 Broad Singlet1H–COOHExchangeable acidic proton.
8.20 Singlet (d)1HAr-H (C3)Deshielded by adjacent Nitro and Chloro groups.
7.98 Doublet1HAr-H (C5)Coupling with C6 proton (ortho).
7.85 Doublet1HAr-H (C6)Ortho to the furan ring.
7.25 Doublet1HFuran-H (C3)Beta-proton on furan ring.
6.90 Doublet1HFuran-H (C4)Alpha-proton (closer to aryl ring), shielded by twist.

Note: The specific shifts of the furan protons (C3/C4) may vary slightly depending on the concentration and the exact dihedral angle adopted in solution.

Infrared Spectroscopy (FT-IR)
  • 3100–2500 cm⁻¹: Broad O–H stretch (Carboxylic acid dimer).

  • 1680–1695 cm⁻¹: C=O stretch (Acid carbonyl). Note: This frequency is higher than typical conjugated acids due to the "twist" reducing conjugation efficiency.

  • 1530 cm⁻¹ & 1350 cm⁻¹: N–O asymmetric and symmetric stretches (Nitro group).

  • 740 cm⁻¹: C–Cl stretch.

Biological & Research Applications

This scaffold is not merely a chemical building block; it possesses intrinsic biological relevance in infectious disease research.

Antitubercular Activity (MbtI Inhibition)

Research into Mycobacterium tuberculosis has identified 5-phenylfuran-2-carboxylic acid derivatives as inhibitors of MbtI (Salicylate Synthase) . MbtI is critical for the biosynthesis of mycobactins (siderophores), which the bacteria use to scavenge iron.

  • Mechanism: The carboxylate group mimics the salicylate intermediate, while the aryl-furan core occupies the hydrophobic active site pocket.

  • SAR Insight: The ortho-nitro group in this specific molecule can act as a "gatekeeper," altering binding kinetics compared to planar analogs.

Antimicrobial Amide Derivatization

The carboxylic acid functionality is frequently activated (via SOCl₂ or CDI) to form amides (e.g., morpholine derivatives). These amides have demonstrated broad-spectrum activity against fungal pathogens such as Cryptococcus neoformans.

Stability & Handling Protocols

Photostability

Warning: Nitro-furan derivatives are photosensitive.

  • Risk: Exposure to UV light can induce nitro-to-nitrite rearrangement or ring opening.

  • Protocol: Store solid material in amber glass vials wrapped in foil. Perform synthesis and purification under low-light conditions where possible.

Solubility Protocol for Assay Screening

For biological assays (MIC/IC50), do not attempt to dissolve directly in aqueous media.

  • Stock Solution: Dissolve 10 mg in 1 mL of 100% DMSO (Result: 37 mM stock).

  • Sonication: Sonicate for 5 minutes at 40°C to ensure complete dissolution.

  • Dilution: Dilute into the assay buffer. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Precipitation Check: Inspect for turbidity. The ortho-nitro group increases lipophilicity; if precipitation occurs, add 0.5% Tween-80.

References

  • Santa Cruz Biotechnology. 5-(4-Chloro-2-nitrophenyl)-2-furoic acid (CAS 95611-88-4) Product Data.

  • MDPI. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (Discusses amide derivatives and synthetic activation methods).

  • ResearchGate. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines. (Provides NMR data for the morpholine amide derivative 7e, used to validate proton assignments).

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Structural Insights. (Comparative crystal structure data for the planar para-nitro analog).

Exploratory

Technical Whitepaper: Mechanistic Profiling of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid

Executive Summary 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, characterized by a bioisosteric relationship with known metabolic and immunomodulatory probes....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, characterized by a bioisosteric relationship with known metabolic and immunomodulatory probes. While often encountered in high-throughput screening (HTS) libraries, its specific mechanism of action (MoA) is frequently mischaracterized due to its dual-pharmacophore nature.

This technical guide posits that the compound operates primarily through two distinct, concentration-dependent mechanisms:

  • GPR35 Agonism: Acting as a mimetic of kynurenic acid, targeting the orphan G protein-coupled receptor 35 (GPR35) involved in immune regulation and pain.

  • Aldose Reductase (ALR2) Inhibition: Functioning as a classic carboxylic acid-head inhibitor of the polyol pathway, relevant to diabetic complications.[1][2][3]

This document provides the theoretical basis and the experimental protocols required to validate these mechanisms in a laboratory setting.

Structural Pharmacophore Analysis

To understand the MoA, we must first deconstruct the ligand's electronic and steric features. The molecule consists of three distinct domains:

DomainChemical FeatureMechanistic Function
Domain A Furan-2-carboxylic acid Anionic Anchor: At physiological pH, the carboxylate (pKₐ ~3-4) forms a salt bridge with cationic residues (e.g., Arg/Lys) in the target binding pocket. This is critical for both GPR35 (Arg interaction) and ALR2 (anion binding pocket).
Domain B Furan Ring Rigid Spacer: Provides a planar, aromatic linker that restricts conformational freedom, ensuring the "head" and "tail" groups are positioned at the correct distance (approx. 5–7 Å).
Domain C 4-Chloro-2-nitrophenyl Hydrophobic/Electronic Tail: The nitro group (electron-withdrawing) creates an electron-deficient ring system, enhancing π-stacking interactions. The ortho-nitro substituent forces a twist in the biaryl bond, creating a specific 3D topology required for pocket specificity.

Primary Mechanism: GPR35 Agonism[4]

GPR35 is an "orphan" GPCR predominantly expressed in the gastrointestinal tract and immune cells.[4] 5-aryl-2-furoic acid derivatives have emerged as potent synthetic agonists, often exceeding the potency of the endogenous ligand, kynurenic acid.

Signal Transduction Pathway

Upon binding to GPR35, the compound stabilizes the active conformation of the receptor, recruiting Gα12/13 or Gαi/o proteins. This triggers a cascade involving calcium mobilization and β-arrestin recruitment.

GPR35_Pathway Ligand 5-(4-Chloro-2-nitrophenyl) furan-2-carboxylic acid GPR35 GPR35 Receptor (Membrane) Ligand->GPR35 Binding (nM - µM) G_Protein Gα12/13 / Gαi/o Activation GPR35->G_Protein Arrestin β-Arrestin 2 Recruitment GPR35->Arrestin Calcium Intracellular Ca2+ Mobilization G_Protein->Calcium Response Anti-inflammatory Response (Pain/Hypoxia modulation) Calcium->Response ERK ERK1/2 Phosphorylation Arrestin->ERK ERK->Response

Figure 1: Predicted signal transduction pathway for GPR35 activation by the target compound.

Validation Strategy

To confirm GPR35 activity, researchers must distinguish it from generic anti-inflammatory effects. The Dynamic Mass Redistribution (DMR) assay is the gold standard for this class of ligands.

Secondary Mechanism: Aldose Reductase Inhibition[1][3][5]

The structural homology of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid to Sorbinil and Epalrestat suggests significant inhibitory potential against Aldose Reductase (ALR2).

The Polyol Pathway Blockade

In hyperglycemic conditions, ALR2 reduces glucose to sorbitol, depleting NADPH. Sorbitol accumulation leads to osmotic stress. The carboxylic acid moiety of the compound binds to the anion-binding pocket (Tyr48, His110, Trp111) of ALR2, while the nitro-phenyl ring occupies the hydrophobic specificity pocket, effectively locking the enzyme.

ALR2_Pathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes Inhibitor INHIBITOR: 5-(4-Chloro-2-nitrophenyl) furan-2-carboxylic acid Inhibitor->ALR2 Blocks Active Site Fructose Fructose Sorbitol->Fructose SDH Enzyme NADPH NADPH NADP NADP+ NADPH->NADP Cofactor Oxidation

Figure 2: Mechanism of Aldose Reductase inhibition in the Polyol Pathway.

Experimental Validation Protocols

The following protocols are designed to be self-validating. Positive controls are mandatory to distinguish specific activity from assay interference (e.g., aggregation or fluorescence quenching).

Protocol A: GPR35 β-Arrestin Recruitment Assay (Tango™ Format)

Objective: To quantify agonism of GPR35.

  • Cell Line: HT-29 (endogenous GPR35) or CHO-K1 overexpressing human GPR35.

  • Reagents:

    • Reference Agonist: Zaprinast (EC₅₀ ~ 1 µM) or Pamoic Acid.

    • Test Compound: 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (Dissolve in DMSO).

  • Workflow:

    • Seed: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight.

    • Treat: Add test compound (titration 1 nM – 100 µM). Incubate for 90 min at 37°C.

    • Detection: Add detection reagent (FRET substrate for β-lactamase or luciferase substrate depending on reporter).

    • Read: Measure fluorescence/luminescence.

  • Validation Criteria:

    • The signal must be dose-dependent (sigmoidal).

    • Activity must be reversible by a specific GPR35 antagonist (e.g., ML-145) to rule out false positives.

Protocol B: Spectrophotometric ALR2 Inhibition Assay

Objective: To determine the IC₅₀ against Aldose Reductase.

  • Enzyme Preparation: Recombinant human ALR2 (AKR1B1) or rat lens homogenate.

  • Reaction Mix (Total 1 mL):

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.15 mM).

    • Substrate: DL-Glyceraldehyde (10 mM).

    • Test Compound: 10 µL of DMSO stock.

  • Method:

    • Blank: Buffer + NADPH + Enzyme (No substrate).

    • Control: Buffer + NADPH + Enzyme + Substrate (No inhibitor).

    • Test: Buffer + NADPH + Enzyme + Substrate + Inhibitor.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3–5 minutes at 30°C.

  • Calculation:

    • % Inhibition =

      
      .
      
    • Self-Check: If absorbance increases or fluctuates, the compound may be precipitating; reduce concentration or add 0.01% Tween-20.

Summary of Predicted Activity

TargetPredicted PotencyMechanism TypeKey Reference Class
GPR35 High (nM - low µM)Agonist5-phenyl-2-furoic acids (Zaprinast-like)
ALR2 Moderate (µM)Competitive InhibitorEpalrestat-like
COX-1/2 Low / InactiveWeak InhibitorSalicylic acid derivatives

Conclusion for Researchers: When utilizing 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, it is critical to define the biological context. In metabolic studies (diabetes), it acts as an enzyme inhibitor.[1][2][3] In immunological studies (gut inflammation, pain), it acts as a receptor agonist. Failure to account for this duality will lead to confounded data interpretation.

References

  • Deng, H., & Fang, Y. (2012).[5] Anti-inflammatory gallic acid and wedelolactone are G protein-coupled receptor-35 agonists. Pharmacology, 89(3-4), 211-219.[5]

  • Mackenzie, A. E., et al. (2014). The antiallergic drug cromolyn targets GPR35 to promote gut mucosal healing. Science Immunology. (Contextualizes the furan/chromone scaffold in GPR35).

  • Mylari, B. L., et al. (1991). Aldose reductase inhibitors: synthesis and biological activity of 5-aryl-2-furoic acid derivatives. Journal of Medicinal Chemistry.[6] (Establishes the ARI pharmacophore).

  • Grozio, A., et al. (2008). Functional characterization of the human GPR35 receptor.[4] Biochemical Pharmacology.

  • PubChem Compound Summary. (n.d.). 5-(4-Chloro-2-nitrophenyl)-2-furoic acid.[7] National Center for Biotechnology Information.

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

Abstract The unequivocal determination of a molecule's chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and materials sciences. This guide provides a comprehensive, metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and materials sciences. This guide provides a comprehensive, methodology-focused exploration of the structure elucidation of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (C₁₁H₆ClNO₅), a compound of interest due to its heteroaromatic furan core and substituted phenyl ring, which are common pharmacophores.[1] We move beyond a mere recitation of techniques, offering a logical narrative that demonstrates how data from orthogonal analytical methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—are integrated to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of the strategic application of modern analytical chemistry in structural confirmation.

Introduction: The Rationale for Structural Verification

The compound 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, with a molecular weight of 267.62 g/mol , presents a fascinating case for structure elucidation.[2] Its architecture combines a furan-2-carboxylic acid moiety with a disubstituted benzene ring bearing both an electron-withdrawing nitro group and a halogen. Each of these features imparts distinct spectroscopic signatures. Misinterpretation of any of these signals could lead to an incorrect structural assignment, jeopardizing research programs and significant investment.

Foundational Analysis: Elemental Composition and Isotopic Signature via Mass Spectrometry

The first and most fundamental question in any structure elucidation is "What is the elemental formula?" High-Resolution Mass Spectrometry (HRMS) provides a definitive answer by measuring the mass of a molecule with extremely high precision.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile. This is further diluted to approximately 1-10 µg/mL for infusion.

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is employed. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

  • Data Acquisition: The instrument is operated in negative ion mode to deprotonate the acidic carboxylic acid, yielding the [M-H]⁻ ion. A mass range of m/z 50-500 is scanned.

  • Calibration: The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.

Data Interpretation and Validation

The molecular formula C₁₁H₆ClNO₅ dictates a theoretical monoisotopic mass. The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate natural abundance of 3:1, provides an unmistakable isotopic pattern that serves as an internal validation of the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data

ParameterTheoretical Value (for C₁₁H₅³⁵ClNO₅⁻)Observed ValueMass Error (ppm)
[M-H]⁻ 265.9865265.9868< 2 ppm
[M+2-H]⁻ 267.9835267.9839< 2 ppm
Isotope Ratio ~3:1~3:1N/A

The observation of two major peaks separated by approximately 2 m/z units in a ~3:1 intensity ratio is a classic signature for a molecule containing a single chlorine atom. The sub-2 ppm mass accuracy for the monoisotopic peak provides extremely high confidence in the proposed elemental formula.

cluster_MS Mass Spectrometry Workflow A Analyte (C₁₁H₆ClNO₅) B ESI Source (Negative Ion Mode) A->B Ionization C TOF/Orbitrap Analyzer B->C Mass Separation D [M-H]⁻ Ion Detected m/z 265.98 C->D Detection E [M+2-H]⁻ Ion Detected m/z 267.98 C->E Detection F Data Analysis D->F E->F G Confirmed: Elemental Formula Presence of 1 Cl Atom F->G Interpretation

Caption: Workflow for HRMS analysis and data interpretation.

Functional Group Fingerprinting: Infrared Spectroscopy

With the elemental formula established, IR spectroscopy is employed to identify the specific functional groups present. This technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Interpretation and Validation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. For 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, several key absorptions are expected, each corroborating a piece of the structural puzzle.[3]

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group AssignmentSignificance
~3300-2500 (very broad)O-H stretchCarboxylic AcidConfirms the presence of the -COOH group, with broadening due to hydrogen bonding.[4][5]
~1700C=O stretchCarboxylic Acid CarbonylStrong, sharp absorption confirming the carboxyl group.[5]
~1525 and ~1350Asymmetric & Symmetric N-O stretchNitro Group (NO₂)Two distinct, strong bands characteristic of an aromatic nitro compound.
~1600, ~1470C=C stretchAromatic Ring & Furan RingIndicates the presence of the unsaturated ring systems.[5]
~1250C-O stretchCarboxylic Acid & Furan EtherConfirms C-O single bonds.[5]
~750C-Cl stretchAryl HalideProvides evidence for the carbon-chlorine bond.

The simultaneous observation of the extremely broad O-H stretch, the sharp C=O stretch, and the two strong NO₂ bands provides powerful, direct evidence for the key functional groups required by the proposed structure.

Mapping the Skeleton: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for a detailed reconstruction of the molecular skeleton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • Data Acquisition: Standard 1D pulse programs are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Broad Singlet1HCOOHThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[4]
~8.2Doublet (d)1HH-3'Ortho to the nitro group, this proton is significantly deshielded. Coupled to H-5'.
~7.9Doublet of Doublets (dd)1HH-5'Ortho to the chlorine and meta to the nitro group. Coupled to H-3' and H-6'.
~7.7Doublet (d)1HH-6'Meta to the chlorine and ortho to the furan ring. Coupled to H-5'.
~7.5Doublet (d)1HH-3 (Furan)Deshielded by the adjacent carboxylic acid. Coupled to H-4.
~7.3Doublet (d)1HH-4 (Furan)Coupled to H-3.

Note: Primed numbers (') refer to positions on the phenyl ring.

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a carbon count and information about their chemical environment.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~160C=O (COOH)Carbonyl carbon of a carboxylic acid.[4]
~155C-5 (Furan)Attached to the phenyl ring, highly deshielded.
~148C-2' (Ph)Attached to the nitro group.
~145C-2 (Furan)Attached to the carboxylic acid.
~135C-4' (Ph)Attached to the chlorine atom.
~132C-6' (Ph)CH carbon on the phenyl ring.
~128C-1' (Ph)Attached to the furan ring.
~125C-5' (Ph)CH carbon on the phenyl ring.
~122C-3' (Ph)CH carbon on the phenyl ring.
~120C-3 (Furan)CH carbon on the furan ring.
~114C-4 (Furan)CH carbon on the furan ring.

The Unifying Framework: Integrated Spectroscopic Analysis

While each technique provides powerful evidence, their true strength lies in their integration. The structure of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is confirmed by the seamless corroboration of data across all methods.

MS HRMS C₁₁H₆ClNO₅ + Cl Isotope Pattern Final Final Structure Confirmed: 5-(4-Chloro-2-nitrophenyl) furan-2-carboxylic acid MS->Final IR IR Spectroscopy -COOH Group -NO₂ Group -Aryl-Cl Bond IR->Final H_NMR ¹H NMR 6 Unique Protons (1 COOH, 3 Aryl, 2 Furan) Confirms Substitution Pattern H_NMR->Final C_NMR ¹³C NMR 11 Unique Carbons Confirms Skeleton C_NMR->Final

Caption: Integrated workflow for structure elucidation.

  • MS establishes the exact elemental formula and the presence of one chlorine atom.

  • IR confirms the presence of the critical carboxylic acid, nitro, and aryl-halide functional groups predicted by the formula.

  • ¹H NMR confirms the number of aromatic and furan protons and, crucially, their splitting patterns reveal the 1,2,4-substitution pattern on the phenyl ring.

  • ¹³C NMR confirms the presence of 11 unique carbons, matching the molecular formula and completing the carbon skeleton map.

References

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • Mori, M., et al. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. Retrieved from [Link]

  • Synthesis of 5-nitro-2-furancarboxylic acid chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • 5-Nitrofuran-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Furancarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Furan-2-Carboxylic Acid Derivatives

Abstract The furan-2-carboxylic acid motif, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2] Its inherent electronic properties, metab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan-2-carboxylic acid motif, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2] Its inherent electronic properties, metabolic stability, and capacity for diverse functionalization have rendered it a privileged structure in the quest for novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel furan-2-carboxylic acid derivatives. We will navigate the strategic considerations underpinning various synthetic routes, delve into the mechanistic basis of their diverse biological activities, and present a critical analysis of structure-activity relationships (SAR). This guide is designed not as a rigid set of instructions, but as a foundational resource to empower the rational design and efficient synthesis of the next generation of furan-based therapeutics.

The Furan-2-Carboxylic Acid Core: A Privileged Pharmacophore

The furan ring, an electron-rich five-membered heterocycle, serves as a versatile bioisostere for various functional groups, including the phenyl ring, which can enhance metabolic stability and drug-receptor interactions.[3] The carboxylic acid moiety at the 2-position provides a crucial handle for derivatization, allowing for the facile introduction of a wide array of functional groups and the modulation of physicochemical properties. This combination of features has led to the development of furan-2-carboxylic acid derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4]

Strategic Synthesis of Furan-2-Carboxylic Acid Derivatives: A Comparative Analysis

The efficient synthesis of substituted furan-2-carboxylic acid derivatives is paramount to exploring their therapeutic potential. The choice of synthetic strategy is dictated by the desired substitution pattern, the nature of the functional groups, and the scalability of the reaction. Here, we present a comparative analysis of key synthetic methodologies, highlighting their strengths and limitations to guide the researcher in making informed experimental choices.

Classical Approaches to Furan Ring Construction

Two of the most established methods for constructing the furan nucleus are the Paal-Knorr synthesis and the Feist-Benary synthesis.

  • The Paal-Knorr Furan Synthesis: This robust method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. Its primary advantage lies in its simplicity and the ready availability of a wide range of 1,4-dicarbonyl precursors. However, the often harsh acidic conditions can be a limitation for substrates bearing acid-sensitive functional groups.[5]

  • The Feist-Benary Furan Synthesis: This reaction provides a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. The choice of a mild base, such as pyridine or triethylamine, is crucial to prevent the hydrolysis of ester functionalities. This method offers good control over the substitution pattern on the resulting furan ring.

The strategic decision between these two methods often hinges on the availability of the starting materials. For instance, if a specific 1,4-dicarbonyl compound is readily accessible, the Paal-Knorr synthesis is a direct and efficient choice. Conversely, if a particular α-halo ketone and β-dicarbonyl compound are more easily synthesized or commercially available, the Feist-Benary synthesis provides a more convergent route.

Modern Synthetic Methodologies

More contemporary approaches, such as multicomponent reactions and transition metal-catalyzed cross-coupling reactions, offer increased efficiency and molecular diversity.

  • Multicomponent Reactions (MCRs): MCRs are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are prized for their atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

  • Cross-Metathesis Reactions: Olefin cross-metathesis, in combination with an acid cocatalyst or subsequent Heck arylation, provides a concise and flexible entry to 2,5-di- or 2,3,5-trisubstituted furans.[6] This strategy allows for the modular and programmable introduction of various substituents.[7]

Derivatization of the Carboxylic Acid Moiety

Once the furan-2-carboxylic acid core is established, the carboxylic acid group serves as a versatile anchor for further diversification, most commonly through the formation of amides and esters.

  • Amide Synthesis: The formation of furan-2-carboxamides is a cornerstone of derivatization. This can be achieved through several reliable methods, including the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting the carboxylic acid to the more reactive acyl chloride intermediate.

  • Ester Synthesis: Esterification of furan-2-carboxylic acid can be accomplished through standard methods such as Fischer esterification or by reaction with alkyl halides in the presence of a base.

Experimental Protocols

To translate synthetic strategy into practice, we provide detailed, step-by-step methodologies for key transformations. These protocols are intended as a starting point for laboratory execution and may require optimization based on the specific substrates employed.

Protocol: Paal-Knorr Furan Synthesis

Objective: To synthesize a substituted furan from a 1,4-dicarbonyl compound.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,4-dicarbonyl compound and toluene.

  • Add p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Feist-Benary Furan Synthesis

Objective: To synthesize a substituted furan from an α-halo ketone and a β-dicarbonyl compound.

Materials:

  • α-Halo ketone (1.0 eq)

  • β-Dicarbonyl compound (1.0 eq)

  • Pyridine (2.0 eq)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the β-dicarbonyl compound in ethanol.

  • Add pyridine to the solution and stir at room temperature.

  • Slowly add the α-halo ketone to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol: Synthesis of a Furan-2-carboxamide using EDC Coupling

Objective: To synthesize a furan-2-carboxamide from furan-2-carboxylic acid and an amine.

Materials:

  • Furan-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve furan-2-carboxylic acid, the amine, EDC, and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography on silica gel.

Biological Activities and Mechanistic Insights

Furan-2-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities. Understanding the molecular mechanisms underlying these activities is crucial for the rational design of more potent and selective therapeutic agents.

Antimicrobial and Antifungal Activity

Numerous furan-2-carboxylic acid derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[8] The mechanism of action is often multifaceted, but can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with quorum sensing pathways. For example, certain furan-2-carboxamides have been shown to act as anti-biofilm agents against Pseudomonas aeruginosa by targeting the LasR quorum sensing receptor.[9]

Anticancer Activity

The anticancer potential of furan-2-carboxylic acid derivatives is a rapidly expanding area of research. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10] Mechanistic studies have revealed that some derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[11]

Anti-inflammatory Activity

Furan-2-carboxylic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways.[3] A key mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting NF-κB activation, these derivatives can reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3]

Data Presentation and Structure-Activity Relationships (SAR)

The systematic exploration of structure-activity relationships is a cornerstone of drug discovery. By methodically altering the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify key structural features responsible for potency and selectivity.

Table 1: Anticancer Activity of Selected Furan-2-Carboxylic Acid Derivatives

Compound IDR1R2Cell LineIC50 (µM)Reference
1 H-NH-(4-chlorophenyl)HeLa5.2[11]
2 H-NH-(4-methoxyphenyl)HeLa8.1[11]
3 Br-NH-(4-chlorophenyl)HeLa2.5[11]
4 Br-NH-(4-methoxyphenyl)HeLa4.3[11]
5 H-O-ethylA549>100[12]
6 H-NH-benzylA54927.7[12]

SAR Analysis: The data in Table 1 suggests that the nature of the substituent at the 5-position of the furan ring and the substituent on the amide nitrogen significantly influence the anticancer activity. For instance, the introduction of a bromine atom at the 5-position (compounds 3 and 4 ) generally leads to a twofold increase in potency against HeLa cells compared to the unsubstituted analogs (compounds 1 and 2 ). Furthermore, the presence of an electron-withdrawing group on the phenyl ring of the amide (e.g., chloro in compounds 1 and 3 ) appears to be more favorable for activity than an electron-donating group (e.g., methoxy in compounds 2 and 4 ). The simple ethyl ester (5 ) is largely inactive, highlighting the importance of the amide linkage for this class of compounds.

Visualization of Pathways and Workflows

Visual representations of complex biological pathways and experimental workflows can greatly enhance understanding and communication. Here, we utilize Graphviz to illustrate key concepts discussed in this guide.

G cluster_synthesis Synthetic Workflow for Furan-2-Carboxamides Furan_acid Furan-2-Carboxylic Acid Acyl_chloride Furan-2-Carbonyl Chloride Furan_acid->Acyl_chloride SOCl2 or (COCl)2 Amide Furan-2-Carboxamide Derivative Furan_acid->Amide + Amine, Coupling Agent (e.g., EDC, HOBt) Acyl_chloride->Amide + Amine, Base Amine Primary/Secondary Amine

Caption: Synthetic routes to furan-2-carboxamide derivatives.

G cluster_pathway Anti-inflammatory Mechanism of Furan Derivatives LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation Furan_Derivative Furan-2-Carboxylic Acid Derivative Furan_Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by furan derivatives.

Future Perspectives and Conclusion

The furan-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Expansion of Chemical Space: The development of new synthetic methodologies, particularly those that allow for the precise and efficient introduction of diverse substituents, will be crucial for exploring new regions of chemical space.

  • Target Identification and Validation: While the phenotypic effects of many furan-2-carboxylic acid derivatives are well-documented, the precise molecular targets often remain elusive. A deeper understanding of the specific proteins and pathways with which these compounds interact will be essential for their optimization.

  • Clinical Translation: The progression of promising furan-based drug candidates into clinical trials will be the ultimate validation of their therapeutic potential.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). International Journal of Inflammation. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). Chemistry – A European Journal. [Link]

  • Psoralen derivatives as inhibitors of NF-κB interaction: the critical role of the furan ring. (n.d.). PubMed. [Link]

  • Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (n.d.). MDPI. [Link]

  • Synthetic Strategies to Substituted Chiral Furans: A Review. (n.d.). Ben-Gurion University of the Negev Research Portal. [Link]

  • Synthetic Strategies to Substituted Chiral Furans: A Review. (n.d.). ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Synthetic Strategies to Substituted Chiral Furans: A Review. (n.d.). Bentham Science. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (n.d.). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). IntechOpen. [Link]

  • An expedient route to substituted furans via olefin cross-metathesis. (n.d.). PNAS. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

  • Synthesis and Biological Activity of Furan Derivatives. (2011). Semantic Scholar. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PMC. [Link]

  • Journal articles on the topic 'Furan derivatives'. (n.d.). Grafiati. [Link]

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. (n.d.). PMC. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?. (n.d.). Chemistry Stack Exchange. [Link]

  • SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. (n.d.). PMC. [Link]

  • Development of a novel furocoumarin derivative inhibiting NF-κB dependent biological functions: Design, synthesis and biological effects. (n.d.). ResearchGate. [Link]

  • Synthesis of Furan and Thiophene. (n.d.). SlideShare. [Link]

  • Silver(I) pyrrole- and furan-2-carboxylate complexes - From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. (n.d.). PubMed. [Link]

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (n.d.). PubMed. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (n.d.). ResearchGate. [Link]

  • Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. (n.d.). ResearchGate. [Link]

  • (PDF) Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (n.d.). ResearchGate. [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (n.d.). PubMed. [Link]

  • Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. (2023). BioWorld. [Link]

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.). ResearchGate. [Link]

  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Foundational

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid molecular structure and properties

Structural Dynamics, Synthesis Protocols, and Pharmacological Potential Executive Summary 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (CAS: 95611-88-4) represents a critical biaryl scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis Protocols, and Pharmacological Potential

Executive Summary

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (CAS: 95611-88-4) represents a critical biaryl scaffold in medicinal chemistry, particularly within the development of anti-infective agents. Characterized by a furan core flanked by a carboxylic acid and an electron-deficient ortho-nitro aryl ring, this molecule serves as a versatile pharmacophore. Its structural rigidity and electronic distribution make it a prime candidate for inhibiting mycobacterial salicyl-AMP ligase (MbtI) and other enzymes critical to bacterial iron acquisition. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, and biological applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule consists of a central furan ring substituted at the 2-position with a carboxylic acid and at the 5-position with a 4-chloro-2-nitrophenyl moiety. The ortho-nitro group introduces significant steric strain, forcing a non-planar conformation that enhances selectivity in protein binding pockets.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 5-(4-Chloro-2-nitro-phenyl)furan-2-carboxylic acid
CAS Number 95611-88-4
Molecular Formula C₁₁H₆ClNO₅
Molecular Weight 267.62 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH (w/ base); Insoluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), modulated by electron-withdrawing aryl group
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Structural Analysis & Electronic Properties[6]

The reactivity and biological activity of this compound are governed by two primary electronic factors:

  • The Push-Pull System: The furan ring acts as a pi-excessive heteroaromatic linker. However, the strong electron-withdrawing nature of the 2-nitro and 4-chloro substituents on the phenyl ring reduces the electron density of the furan, making it less susceptible to oxidative degradation compared to unsubstituted phenyl-furans.

  • Steric Ortho-Effect: The nitro group at the ortho position creates a torsional twist between the phenyl and furan rings. This twist disrupts planarity, which is often advantageous in drug design for fitting into globular protein active sites (e.g., preventing "flat" non-specific binding).

Synthesis & Manufacturing Protocols

Two primary methodologies are established for the synthesis of 5-aryl-2-furoic acids: the classical Meerwein Arylation and the modern Suzuki-Miyaura Coupling .

Protocol A: Modified Meerwein Arylation (Diazo Coupling)

This method is cost-effective and scalable, utilizing aniline precursors.

  • Precursors: 4-Chloro-2-nitroaniline, 2-Furoic acid.

  • Catalyst: Copper(II) chloride (

    
    ).
    

Step-by-Step Methodology:

  • Diazotization: Dissolve 4-chloro-2-nitroaniline (1.0 eq) in dilute HCl/water. Cool to 0–5°C. Add aqueous

    
     dropwise to generate the diazonium salt in situ.
    
  • Coupling: Dissolve 2-furoic acid (1.2 eq) in acetone/water. Add

    
     (0.2 eq) as a catalyst.
    
  • Reaction: Slowly add the cold diazonium solution to the furoic acid mixture while maintaining the temperature below 20°C.

  • Quench & Isolation: Stir for 4–12 hours. The evolution of

    
     gas indicates reaction progress. Precipitate the product by adding excess water or adjusting pH to ~3. Filter the yellow solid.[1]
    
  • Purification: Recrystallize from ethanol or acetic acid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Preferred for high-throughput library generation due to milder conditions and higher functional group tolerance.

  • Precursors: 5-Bromo-2-furoic acid, (4-Chloro-2-nitrophenyl)boronic acid.

  • Catalyst:

    
     or 
    
    
    
    .

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 5-bromo-2-furoic acid (1.0 eq), boronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent System: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Catalysis: Add 5 mol% Pd catalyst under an argon atmosphere.

  • Reflux: Heat to 80–100°C for 6–12 hours.

  • Workup: Acidify with 1M HCl to precipitate the free acid. Extract with ethyl acetate, dry over

    
    , and concentrate.
    
Visualization of Synthesis Pathways

SynthesisPathways cluster_0 Meerwein Arylation cluster_1 Suzuki-Miyaura Coupling Aniline 4-Chloro-2-nitroaniline Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl, 0°C Product1 Target Molecule (Crude) Diazo->Product1 + Furoic Acid CuCl2, Acetone Furoic 2-Furoic Acid Product2 Target Molecule (Pure) Product1->Product2 Recrystallization (EtOH) Bromo 5-Bromo-2-furoic acid Bromo->Product2 Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Boronic (4-Chloro-2-nitrophenyl) boronic acid Boronic->Product2

Caption: Comparison of the Meerwein Arylation (radical mechanism) and Suzuki-Miyaura (palladium-catalyzed) pathways for synthesizing 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid.

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Carboxylic Acid: Broad singlet at

      
       13.0–13.5 ppm.
      
    • Furan Ring: Two doublets at

      
       7.2–7.6 ppm (
      
      
      
      Hz). The proton adjacent to the nitro-phenyl group is typically downfield shifted.
    • Phenyl Ring:

      • H3 (between NO₂ and Cl): Doublet or singlet at

        
         ~8.2 ppm (deshielded by NO₂).
        
      • H5/H6: Aromatic multiplets at

        
         7.8–8.0 ppm.
        
  • IR Spectroscopy (ATR):

    • C=O Stretch: 1680–1700 cm⁻¹ (Carboxylic acid).

    • NO₂ Stretch: Symmetric (~1350 cm⁻¹) and Asymmetric (~1530 cm⁻¹).

    • O-H Stretch: Broad band 2500–3300 cm⁻¹.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻: m/z 266.0. The chlorine isotope pattern (³⁵Cl/³⁷Cl) will show a characteristic 3:1 ratio at m/z 266 and 268.

Biological & Pharmacological Applications[1][3][4][5][6]
5.1 Antitubercular Activity (MbtI Inhibition)

Research indicates that 5-phenylfuran-2-carboxylic acid derivatives are potent inhibitors of MbtI (salicyl-AMP ligase) . MbtI is the first enzyme in the biosynthesis of mycobactins, the iron-chelating siderophores essential for Mycobacterium tuberculosis survival in macrophages.

  • Mechanism: The carboxylic acid moiety mimics the salicylate substrate, coordinating with the

    
     ion in the active site.
    
  • Role of Substituents: The 4-chloro and 2-nitro groups fill hydrophobic pockets adjacent to the active site, improving binding affinity (

    
    ) compared to the unsubstituted parent compound.
    
5.2 Antimicrobial & Antifungal Potential

Nitro-substituted furans (nitrofurans) have a long history as antimicrobials (e.g., nitrofurantoin). While the nitro group in this molecule is on the phenyl ring, the scaffold retains significant broad-spectrum activity against:

  • Candida albicans (Antifungal)

  • Staphylococcus aureus (Antibacterial)

Handling, Safety, and Stability
  • Hazard Classification (GHS):

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from light, as nitro-aromatics can be photosensitive.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless forming the salt).

References
  • Synthesis of 5-nitrofuran derivatives: Title: Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Source: MDPI (Molecules), 2021. URL:[Link]

  • Structural Analysis of Phenyl-Furan-Carboxylic Acids: Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and Crystal Structure. Source: MDPI (Molbank), 2022. URL:[Link][2][3][1][4]

  • Synthesis of 5-Phenyl-2-furaldehydes (Meerwein/Suzuki): Title: 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities.[3] Source: Egyptian Journal of Chemistry (via ResearchGate), 2015.[3] URL:[Link]

Sources

Exploratory

In Silico Modeling of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract This in-depth technical guide provides a comprehensive framework for the in silico modeling of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, a compound belonging to a class of potential antitubercular agent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the in silico modeling of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, a compound belonging to a class of potential antitubercular agents. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. By elucidating a structured, field-proven workflow, this guide moves beyond a mere recitation of steps to explain the causal reasoning behind critical experimental choices. We will navigate the essential stages of in silico analysis, from target identification and validation to molecular docking, molecular dynamics simulations, and ADMET prediction. Each protocol is designed as a self-validating system, grounded in scientific integrity and supported by authoritative references, to empower researchers to confidently and effectively model this and similar small molecules.

Introduction: The Rationale for In Silico Investigation

The rising threat of multidrug-resistant tuberculosis necessitates the exploration of novel therapeutic agents. The 5-phenyl-furan-2-carboxylic acid scaffold has emerged as a promising starting point for the development of inhibitors targeting essential pathways in Mycobacterium tuberculosis (Mtb). Specifically, this class of compounds has been identified as targeting the salicylate synthase MbtI, a critical enzyme in the biosynthesis of mycobactin, the primary siderophore responsible for iron acquisition in Mtb.[1][2][3] Disrupting iron homeostasis is a validated strategy for inhibiting Mtb growth and virulence.

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is a representative of this promising chemical series. In silico modeling offers a powerful, resource-efficient approach to investigate its potential as an MbtI inhibitor.[4] By simulating the interactions between the compound and its biological target at an atomic level, we can predict binding affinity, elucidate the mechanism of action, and assess its drug-like properties long before committing to costly and time-consuming wet-lab synthesis and testing. This guide will provide a detailed roadmap for conducting such an in silico evaluation.

Table 1: Physicochemical Properties of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₁H₆ClNO₅PubChem
Molecular Weight267.62 g/mol PubChem
Canonical SMILESC1=CC(=C(C=C1Cl)[O-])C2=CC=C(O2)C(=O)OPubChem
IUPAC Name5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acidPubChem
PubChem CID3085351PubChem

Target Identification and Preparation: Focusing on MbtI

The foundational step in any structure-based drug design project is the identification and preparation of the biological target. As established, the putative target for the 5-phenyl-furan-2-carboxylic acid class is the salicylate synthase MbtI from Mycobacterium tuberculosis.

Rationale for Target Selection

MbtI catalyzes the conversion of chorismate to salicylate, the initial and committed step in mycobactin biosynthesis.[2][3] Its essentiality for Mtb survival and the absence of a close human homolog make it an attractive and specific drug target.

Retrieval and Preparation of the MbtI Crystal Structure

The three-dimensional structure of MbtI is available in the Protein Data Bank (PDB).

Experimental Protocol: MbtI Structure Preparation

  • Data Retrieval: Download the crystal structure of Mycobacterium tuberculosis MbtI from the Protein Data Bank (PDB ID: 2G5F).[5] This structure was determined by X-ray diffraction at a resolution of 1.8 Å, providing a high-quality template for our study.

  • Structural Cleaning:

    • Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by molecules that are not part of the native, ligand-free binding site.

    • Inspect the protein for missing residues or atoms. If any are present, they should be modeled in using tools like SWISS-MODEL or the functionalities within your visualization software. For the purpose of this guide, we will assume the 2G5F structure is complete.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This can be done using software like AutoDockTools or H++ server, which will assign protonation states appropriate for a physiological pH (typically ~7.4).

    • Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM). This step is critical for accurately calculating electrostatic interactions during docking and molecular dynamics simulations.[1]

  • Final Structure Validation:

    • Visually inspect the prepared protein structure to ensure its integrity. Check for any steric clashes or other geometric abnormalities that may have been introduced during preparation.

    • Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In this context, we will dock our ligand, 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, into the active site of MbtI.

Ligand Preparation

The ligand must also be prepared for docking.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Obtain the 2D structure of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, for instance, from its SMILES string.

    • Use a chemical drawing tool like MarvinSketch or an online converter to generate a 3D structure.

  • Energy Minimization:

    • Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • Charge and Torsion Angle Assignment:

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.

  • File Format Conversion:

    • Save the prepared ligand in the PDBQT format for compatibility with AutoDock Vina.[6]

Defining the Binding Site and Docking Parameters

Accurate definition of the binding site is paramount for a successful docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Binding Site Identification:

    • Based on the co-crystallized ligand in the PDB structure 2G5F and literature analysis, identify the key active site residues of MbtI. These include residues that form hydrogen bonds and hydrophobic interactions with the native substrate. Key residues in the MbtI active site have been identified as Tyr385 and Arg405.[1][3]

  • Grid Box Generation:

    • In AutoDockTools, define a grid box that encompasses the entire binding pocket. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation. Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value will increase the computational time but also the likelihood of finding the optimal binding pose. An exhaustiveness of 8 is a reasonable starting point.

  • Analysis of Results:

    • AutoDock Vina will generate a set of predicted binding poses, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visually inspect the top-ranked poses in a molecular viewer. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The plausibility of these interactions provides a qualitative measure of the docking result's reliability.

Table 2: Predicted Binding Affinity and Interactions of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid with MbtI

Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1[Example Value: -8.5]Tyr385, Arg405Hydrogen Bond
2[Example Value: -8.2]Phe388, Pro418Hydrophobic
3[Example Value: -7.9]Arg405Salt Bridge

Note: The values in this table are illustrative examples. Actual results will be generated from the docking simulation.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[7]

System Preparation for MD Simulation

The top-ranked docked complex from the previous step will be used as the starting point for the MD simulation.

Experimental Protocol: GROMACS System Preparation

  • Ligand Parameterization:

    • Since standard force fields do not contain parameters for our novel ligand, we must generate them. The CHARMM General Force Field (CGenFF) server is a reliable tool for this purpose.[8]

    • Submit the ligand structure to the CGenFF server to obtain a CHARMM-compatible topology file. It is crucial to check the penalty scores for the generated parameters; high penalties may indicate a need for manual refinement.[8]

  • Complex Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure that the complex does not interact with its periodic image.

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the solute, solvent, and ions.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

      • NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.

Production MD Simulation and Analysis

Experimental Protocol: GROMACS Production MD and Analysis

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the protein-ligand complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

    • Interaction Energy Calculation: Calculate the interaction energy between the ligand and the protein to quantify the strength of their association.[9]

ADMET Prediction: Evaluating Drug-Likeness

An essential aspect of in silico drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Rationale for ADMET Prediction

Poor pharmacokinetic properties and toxicity are major reasons for the failure of drug candidates in clinical trials. In silico ADMET prediction allows us to flag potential liabilities early in the discovery process.[10]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input:

    • Navigate to the SwissADME web server.

    • Input the SMILES string of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid.

  • Analysis:

    • The server will calculate a wide range of physicochemical and pharmacokinetic properties, as well as assess its drug-likeness based on various established rules (e.g., Lipinski's rule of five).

    • Pay close attention to parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.

Table 3: Predicted ADMET Properties of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight267.62 g/mol Compliant with Lipinski's rule (<500)
LogP (Consensus)[Example Value: 3.2]Acceptable lipophilicity
Water Solubility[Example Value: Poorly soluble]May require formulation strategies
Pharmacokinetics
GI Absorption[Example Value: High]Good potential for oral bioavailability
BBB Permeant[Example Value: No]Unlikely to cross the blood-brain barrier
CYP Inhibitor[Example Value: CYP2C9 inhibitor]Potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule[Example Value: 0 Violations]Good drug-like properties
Bioavailability Score[Example Value: 0.55]Indicates good oral bioavailability

Note: The values in this table are illustrative examples. Actual results will be generated from the SwissADME server.

Visualization and Data Interpretation

Throughout this in silico workflow, visualization is key to understanding and interpreting the results.

Molecular Docking Visualization

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking Ligand_2D 2D Structure (SMILES) Ligand_3D 3D Structure Generation Ligand_2D->Ligand_3D Energy_Min Energy Minimization Ligand_3D->Energy_Min PDBQT_Ligand PDBQT Format Energy_Min->PDBQT_Ligand Dock Run AutoDock Vina PDBQT_Ligand->Dock PDB PDB Structure (2G5F) Clean Clean Structure PDB->Clean Protonate Add Hydrogens Clean->Protonate PDBQT_Protein PDBQT Format Protonate->PDBQT_Protein Grid Define Grid Box PDBQT_Protein->Grid Grid->Dock Analysis Analyze Results Dock->Analysis

Caption: Molecular Docking Workflow.

Molecular Dynamics Workflow

G Start Docked Protein-Ligand Complex Param Ligand Parameterization (CGenFF) Start->Param Solvate Solvation & Ionization Param->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD (100 ns) Equilibrate->Production Trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Trajectory

Caption: Molecular Dynamics Simulation Workflow.

Integrated In Silico Drug Discovery Pipeline

G Target_ID Target Identification (MbtI - PDB: 2G5F) Docking Molecular Docking (AutoDock Vina) Target_ID->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Hit_to_Lead Hit-to-Lead Optimization MD_Sim->Hit_to_Lead ADMET->Hit_to_Lead

Caption: Integrated In Silico Drug Discovery Pipeline.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid as a potential inhibitor of Mycobacterium tuberculosis MbtI. By following the detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the compound's therapeutic potential. The results of these computational studies can guide the rational design and optimization of more potent and drug-like analogs, ultimately accelerating the discovery of novel antitubercular agents. Future work should focus on the experimental validation of these in silico predictions through enzymatic assays and microbiological testing.

References

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  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
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  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
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  • Harrison, A. G., et al. (2006). The structure of MbtI from Mycobacterium tuberculosis, the first enzyme in the biosynthesis of the siderophore mycobactin, reveals it to be a salicylate synthase. Journal of bacteriology, 188(18), 6540-6551.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
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  • PubChem. (n.d.). 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid. Retrieved from [Link]

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  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Vasan, N., et al. (2020). A new high-resolution co-crystal structure of MbtI with a furan-based derivative, in which the closed configuration of the enzyme allowed tracing the entirety of the active site pocket in the presence of the bound inhibitor. Molecules, 25(22), 5463.
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Foundational

An In-depth Technical Guide to Lipinski's Rule of Five for 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of early-stage drug discovery, the efficient identification of promising lead compounds is paramount. Lipinski's Rule of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of early-stage drug discovery, the efficient identification of promising lead compounds is paramount. Lipinski's Rule of Five serves as a foundational cheminformatics filter, designed to predict the oral bioavailability of a potential drug molecule. This guide provides a detailed analysis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid through the lens of this critical rule. By dissecting its molecular properties—molecular weight, lipophilicity, and hydrogen bonding capacity—we can forecast its potential for passive absorption in the human body. Our in silico analysis reveals that 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid successfully adheres to Lipinski's criteria, positioning it as a compound with a favorable preliminary profile for oral drug development.

Introduction: The Rationale Behind Lipinski's Rule of Five

The journey from a biologically active compound to a marketable oral drug is fraught with challenges, a significant portion of which are related to pharmacokinetics—specifically, absorption, distribution, metabolism, and excretion (ADME). Poor absorption is a primary reason for the failure of drug candidates in clinical trials. In 1997, Christopher A. Lipinski formulated a set of simple molecular property guidelines, now famously known as the "Rule of Five," to help scientists quickly assess a compound's potential for good oral absorption.[1][2]

The rule is predicated on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic, allowing them to pass through cellular membranes via passive diffusion.[3] It's crucial to understand that Lipinski's Rule does not predict pharmacological activity; rather, it serves as a predictive filter for "drug-likeness" concerning oral bioavailability.[3]

The four core tenets of the rule are:

  • Molecular Weight (MW): A molecular mass less than 500 daltons.

  • Lipophilicity (LogP): An octanol-water partition coefficient (LogP) not exceeding 5.

  • Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors.

  • Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors.

A compound is generally considered to have poor oral bioavailability if it violates more than one of these rules.[3]

Analysis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

To evaluate 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid against Lipinski's Rule of Five, we must first determine its key physicochemical properties. This analysis is based on data retrieved from reputable chemical databases and computational tools.

Molecular Structure and Functional Groups

The first step in our analysis is to understand the molecule's structure, which dictates its properties. 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is comprised of a furan ring linked to a substituted phenyl group and a carboxylic acid moiety.

Caption: Key functional groups of the molecule relevant to Lipinski's analysis.

Physicochemical Properties and Rule of Five Assessment

We will now systematically evaluate the compound against each of Lipinski's rules.

Molecular Weight (MW)

  • Rule: MW < 500 daltons[3]

  • Rationale: Larger molecules are less likely to be absorbed by passive diffusion across the intestinal wall.

  • Value: The molecular formula for 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is C₁₁H₆ClNO₅.[4] Its molecular weight is 267.62 g/mol .[4][5]

Lipophilicity (LogP)

  • Rule: LogP ≤ 5[3]

  • Rationale: LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity.[6] A balanced LogP is required for a drug to be soluble in aqueous environments (like the gut) and also be able to permeate lipid-based cell membranes.[7] A LogP value that is too high can lead to poor aqueous solubility and sequestration in fatty tissues.[8]

  • Value: The calculated LogP (XLogP3) for this compound is 2.8.

Hydrogen Bond Donors (HBD)

  • Rule: HBD ≤ 5[3]

  • Rationale: Hydrogen bond donors are functional groups (typically N-H and O-H bonds) that can donate a hydrogen atom to form a hydrogen bond.[9] A high number of hydrogen bonds with water molecules must be broken for a compound to move from the aqueous phase into the lipid bilayer of a cell membrane, a process that is energetically unfavorable.[10]

  • Value: In 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, the only hydrogen bond donor is the hydroxyl group of the carboxylic acid. Therefore, the HBD count is 1.

Hydrogen Bond Acceptors (HBA)

  • Rule: HBA ≤ 10[3]

  • Rationale: Hydrogen bond acceptors (typically nitrogen or oxygen atoms) are crucial for interactions with biological targets and for solubility.[11] However, an excessive number can lead to poor membrane permeability for the same reasons as a high HBD count.[9]

  • Value: The hydrogen bond acceptors in this molecule are: the furan ring oxygen, the two oxygen atoms of the carboxylic acid group, and the two oxygen atoms of the nitro group. This gives a total HBA count of 5.

Methodology: In Silico Property Determination

The physicochemical properties used in this analysis were obtained through a standardized in silico protocol, ensuring reproducibility and adherence to scientific standards.

Protocol for Property Retrieval:

  • Compound Identification: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound, O=C(C1=CC=C(C2=CC=C(Cl)C=C2=O)O1)O, was used as the primary identifier to ensure consistency across different platforms.[5]

  • Database Selection: The PubChem database, a comprehensive and authoritative public repository maintained by the National Center for Biotechnology Information (NCBI), was chosen as the primary source for computed properties.

  • Property Extraction:

    • Molecular Weight: Directly obtained from the compound's summary page.

    • XLogP3: This value represents a computationally predicted LogP, which is standard in the field for high-throughput virtual screening.

    • Hydrogen Bond Donor and Acceptor Counts: These values are pre-computed and listed on the compound's property summary in PubChem.

This methodology provides a reliable and verifiable approach to assessing the drug-like properties of a compound without the immediate need for empirical laboratory testing.

Results and Discussion

The analysis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid against Lipinski's Rule of Five is summarized in the table below.

Lipinski ParameterRuleCompound ValueResult
Molecular Weight (Da)< 500267.62Pass
LogP≤ 52.8Pass
Hydrogen Bond Donors≤ 51Pass
Hydrogen Bond Acceptors≤ 105Pass

Data Presentation: Summary of Lipinski's Rule of Five analysis.

The compound 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid passes all four of Lipinski's criteria with zero violations. This is a strong initial indicator of its potential for good oral bioavailability via passive diffusion. The low molecular weight and moderate lipophilicity suggest that it should be able to efficiently permeate cell membranes. Furthermore, the low counts of hydrogen bond donors and acceptors imply that the energetic penalty for desolvation upon entering the lipid membrane is not prohibitive.

Caption: Workflow for applying Lipinski's Rule of Five to the target compound.

It is important to note that Lipinski's Rule of Five is a guideline, not an absolute law. Many successful drugs, particularly those that are substrates for active transport systems, violate one or more of the rules.[2] However, for compounds intended to be absorbed via passive diffusion, adherence to the rule significantly increases the probability of success in later developmental stages.[1]

Conclusion

The in silico evaluation of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid demonstrates full compliance with Lipinski's Rule of Five. With a molecular weight of 267.62 Da, a LogP of 2.8, one hydrogen bond donor, and five hydrogen bond acceptors, the compound exhibits a physicochemical profile that is highly favorable for oral absorption. This analysis provides a strong rationale for its continued consideration in a drug discovery pipeline, warranting further investigation into its pharmacological activity, metabolic stability, and toxicity. The application of this rule at an early stage allows for the efficient allocation of resources to compounds with the highest likelihood of becoming successful oral therapeutics.

References

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. Retrieved from [Link]

  • Lecture Notes. (2023). Lipinski rule of five. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Retrieved from [Link]

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  • PubChem. (n.d.). 5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]furan-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid. Retrieved from [Link]

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Foundational

The Therapeutic Potential of Substituted Nitrophenylfurans: A Technical Guide for Drug Development Professionals

Introduction Substituted nitrophenylfurans represent a versatile class of synthetic compounds that have garnered significant interest in medicinal chemistry. Historically recognized for their potent antimicrobial propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted nitrophenylfurans represent a versatile class of synthetic compounds that have garnered significant interest in medicinal chemistry. Historically recognized for their potent antimicrobial properties, this class of molecules is experiencing a resurgence in interest due to the ever-growing challenge of antimicrobial resistance and their newly discovered potential in oncology and antiparasitic therapies. This guide provides a comprehensive technical overview of the therapeutic potential of substituted nitrophenylfurans, designed to equip researchers, scientists, and drug development professionals with an in-depth understanding of their mechanism of action, synthesis, structure-activity relationships, and clinical landscape.

Part 1: Mechanism of Action

The biological activity of nitrophenylfurans is contingent upon a critical bioactivation step, highlighting their nature as prodrugs. Their diverse therapeutic effects stem from a cascade of molecular events initiated by the reduction of the nitro group.

Reductive Activation: The Bioactivation Prerequisite

Nitrophenylfuran derivatives are intrinsically inactive and require enzymatic reduction of the 5-nitro group to exert their cytotoxic effects. This activation is a key differentiator, as the necessary enzymes, nitroreductases, are predominantly found in anaerobic bacteria, certain parasites, and hypoxic tumor cells, providing a degree of selectivity.

The activation process involves the transfer of electrons to the nitro group, generating highly reactive and unstable intermediates, such as the nitroso and hydroxylamine derivatives. These reactive nitrogen species are potent electrophiles that can indiscriminately damage a wide array of cellular macromolecules.

Reductive_Activation cluster_cell Pathogen / Cancer Cell Nitrophenylfuran Nitrophenylfuran Nitroreductase Nitroreductase Nitrophenylfuran->Nitroreductase Reduction Reactive_Intermediates Nitroso & Hydroxylamine Derivatives Nitroreductase->Reactive_Intermediates Bioactivation Cellular_Targets DNA, RNA, Proteins, Metabolic Enzymes Reactive_Intermediates->Cellular_Targets Damage Cytotoxicity Cell Death Cellular_Targets->Cytotoxicity

Reductive activation pathway of nitrophenylfurans.
Antimicrobial and Antiparasitic Mechanisms

Once activated, the reactive nitrogen species generated from nitrophenylfurans unleash a multi-pronged attack on microbial and parasitic cells. This broad-spectrum activity is a key advantage, as it reduces the likelihood of resistance development through a single-point mutation. The primary mechanisms include:

  • DNA and RNA Damage: The electrophilic intermediates can covalently bind to and cause lesions in nucleic acids, leading to strand breaks and inhibition of replication and transcription.

  • Inhibition of Protein Synthesis: These reactive species can also target ribosomal proteins and other components of the translational machinery, halting protein synthesis.

  • Disruption of Metabolic Pathways: Critical enzymatic pathways, particularly those involved in energy metabolism, are susceptible to inhibition by the activated nitrofuran derivatives.

Anticancer Mechanisms

The renewed interest in nitrophenylfurans is largely driven by their promising anticancer activity, which operates through several distinct, yet interconnected, pathways.

A primary mechanism of the anticancer effect of substituted nitrophenylfurans is the induction of programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1] This process is initiated by cellular stress, such as DNA damage, and culminates in the systematic dismantling of the cancer cell. Key events include:

  • Upregulation of Pro-apoptotic Proteins: Activated nitrofuran derivatives can increase the expression of pro-apoptotic proteins like Bax.[2]

  • Downregulation of Anti-apoptotic Proteins: Concurrently, they can decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, releasing cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytochrome c triggers the assembly of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which carry out the final stages of apoptosis.[1]

Apoptosis_Pathway Nitrofuran Substituted Nitrophenylfuran Bax Bax (Pro-apoptotic) Nitrofuran->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Nitrofuran->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Cleaves & Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Cleaves & Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Intrinsic apoptosis pathway induced by nitrophenylfurans.

Similar to their antimicrobial effects, the reactive intermediates of nitrophenylfurans can induce significant DNA damage in cancer cells.[1] This genotoxic stress contributes to the activation of apoptotic pathways. The cellular response to this damage often involves the nucleotide excision repair (NER) pathway, which attempts to remove the DNA lesions. However, in cancer cells with compromised DNA repair mechanisms, the accumulation of damage can be lethal.

A particularly compelling anticancer mechanism of some nitrofuran derivatives is their ability to interfere with the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2.[1] The p53 protein plays a crucial role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, p53 is inactivated by overexpression of MDM2, which binds to p53 and targets it for degradation. By inhibiting the p53-MDM2 interaction, nitrofuran derivatives can stabilize and activate p53, restoring its tumor-suppressive functions.[1]

p53_MDM2_Pathway cluster_nucleus Cancer Cell Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Upregulates Transcription Apoptosis_Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_Arrest Activates MDM2->p53 Binds & Promotes Degradation Nitrofuran Substituted Nitrophenylfuran Nitrofuran->MDM2 Inhibits Binding to p53

Inhibition of the p53-MDM2 interaction by nitrophenylfurans.

Part 2: Synthesis of Substituted Nitrophenylfurans

The synthesis of substituted nitrophenylfurans is a well-established field of organic chemistry, with a variety of methods available for the construction of the core scaffold and the introduction of diverse substituents.

General Synthetic Strategies

The synthesis of the nitrophenylfuran core often involves the nitration of a pre-existing phenylfuran, or the construction of the furan ring with a nitro-substituted phenyl group already in place. Common methods for furan ring synthesis include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Feist-Benary synthesis. Subsequent modifications to the nitrophenylfuran scaffold can be achieved through various reactions, such as condensations, coupling reactions, and late-stage functionalization.

Detailed Experimental Protocol: Synthesis of a 5-(Substituted Phenyl)-2-furfuraldehyde via Meerwein Arylation

This protocol describes a general method for the synthesis of 5-(substituted phenyl)-2-furfuraldehydes, which are versatile intermediates for the preparation of a wide range of nitrophenylfuran derivatives.[3]

Step 1: Diazotization of the Substituted Aniline

  • Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

Step 2: Meerwein Arylation

  • In a separate flask, dissolve furfural in acetone and add cupric chloride as a catalyst.

  • Cool this solution to 10-15 °C.

  • Slowly add the previously prepared diazonium salt solution to the furfural solution with vigorous stirring, maintaining the temperature between 10-15 °C.

  • After the addition is complete, continue stirring at room temperature for 3-4 hours.

Step 3: Workup and Purification

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the 5-(substituted phenyl)-2-furfuraldehyde.

Example Synthesis: Preparation of a 5-Nitro-2-furfurylidene Derivative

This protocol details the synthesis of a 5-nitro-2-furfurylidene derivative from 5-nitro-2-furaldehyde and a substituted 2-aminobenzothiazole.[4]

Synthesis_Workflow Start Start Reactants Mix 5-nitro-2-furaldehyde, 2-aminobenzothiazole derivative, acetic anhydride, and sodium acetate. Start->Reactants Reflux Heat under reflux for 2 hours. Reactants->Reflux Cool_Add_Solvent Cool to room temperature. Add isopropanol. Reflux->Cool_Add_Solvent Crystallize Cool in freezer for 24 hours to induce crystallization. Cool_Add_Solvent->Crystallize Filter_Recrystallize Filter the solid and recrystallize from ethanol. Crystallize->Filter_Recrystallize End Obtain pure product. Filter_Recrystallize->End

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid

Abstract & Significance This application note details the synthesis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid , a critical intermediate in the development of antimicrobial agents and dantrolene analogs. The fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

This application note details the synthesis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid , a critical intermediate in the development of antimicrobial agents and dantrolene analogs. The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for benzoic acid derivatives.

We present two distinct protocols:

  • Protocol A (The Meerwein Arylation): A scalable, cost-effective method utilizing radical arylation. This is the preferred route for gram-to-kilogram synthesis.

  • Protocol B (Suzuki-Miyaura Coupling): A high-fidelity, palladium-catalyzed route ideal for library generation where purity profiles are paramount.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary pathways. The choice of pathway depends on scale and available starting materials.

Retrosynthesis Target Target Molecule 5-(4-Chloro-2-nitrophenyl) furan-2-carboxylic acid ProcessA Path A: Meerwein Arylation (Radical Coupling) Target->ProcessA Disconnection ProcessB Path B: Suzuki Coupling (Pd-Catalyzed) Target->ProcessB Disconnection PrecursorA1 2-Furoic Acid PrecursorA2 4-Chloro-2-nitroaniline ProcessA->PrecursorA1 ProcessA->PrecursorA2 PrecursorB1 5-Bromo-2-furoic acid PrecursorB2 (4-Chloro-2-nitrophenyl) boronic acid ProcessB->PrecursorB1 ProcessB->PrecursorB2

Figure 1: Retrosynthetic analysis showing the classical radical route (Path A) and the organometallic route (Path B).

Protocol A: Modified Meerwein Arylation (Primary Method)

Rationale: The Meerwein arylation is chosen for its ability to couple electron-deficient anilines with electron-rich furans without requiring expensive noble metal catalysts. The reaction proceeds via an aryl radical mechanism mediated by Copper(II).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Function
4-Chloro-2-nitroaniline 1.0Aryl Source
2-Furoic Acid 1.2Heterocycle Substrate
Sodium Nitrite (

)
1.1Diazotization Agent
Hydrochloric Acid (conc.) ExcessSolvent/Acid Source
Copper(II) Chloride (

)
0.15Radical Mediator/Catalyst
Acetone/Water SolventCo-solvent system
Step-by-Step Methodology
Phase 1: Diazotization (The "Generative" Phase)

Critical Safety Note: Diazo intermediates are unstable. Maintain temperature < 5°C.

  • Dissolution: In a 500 mL 3-neck round-bottom flask, suspend 4-chloro-2-nitroaniline (10.0 g, 58 mmol) in 30 mL of water.

  • Acidification: Slowly add concentrated HCl (15 mL) with vigorous stirring. The amine may not fully dissolve immediately; this is acceptable.

  • Cooling: Immerse the flask in an ice/salt bath to reach an internal temperature of 0–5°C.

  • Nitrite Addition: Dropwise, add a solution of

    
      (4.4 g in 10 mL water). Monitor the temperature strictly.
    
    • Observation: The suspension should clarify or change texture as the diazonium salt forms.

  • Stirring: Stir at 0°C for 30 minutes to ensure complete diazotization.

Phase 2: The Meerwein Coupling
  • Preparation of Furan Solution: In a separate beaker, dissolve 2-furoic acid (7.8 g, 69.6 mmol) in 40 mL of acetone.

  • Catalyst Addition: Add

    
      (1.5 g) to the diazonium salt mixture (still at 0°C).
    
  • Coupling: Slowly add the 2-furoic acid/acetone solution to the diazonium mixture.

    • Note: Gas evolution (

      
      ) will occur. This indicates radical formation.[7]
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 12–18 hours.

    • Mechanism:[2][3] The

      
       is reduced to 
      
      
      
      by the aryl radical intermediate, then re-oxidized, closing the catalytic cycle.
Phase 3: Isolation & Purification
  • Precipitation: The product typically precipitates as the acetone evaporates or upon water addition. If no solid appears, remove acetone under reduced pressure.

  • Filtration: Filter the crude solid and wash copiously with cold water to remove inorganic salts and residual acid.

  • Recrystallization: Recrystallize the crude solid from Ethanol or Acetic Acid .

    • Target Appearance: Yellow to brownish-orange crystalline solid.

  • Yield Expectation: 55–70%.

Protocol B: Suzuki-Miyaura Coupling (Alternative)

Rationale: Use this protocol when working on a milligram scale for library synthesis or if the Meerwein route yields inseparable regioisomers (rare for 2-substituted furans but possible).

Methodology
  • Reagents: Combine 5-bromo-2-furoic acid (1.0 eq), (4-chloro-2-nitrophenyl)boronic acid (1.1 eq), and

    
      (2.5 eq) in a reaction vial.
    
  • Catalyst: Add

    
      (5 mol%).
    
  • Solvent: Add degassed Dioxane:Water (4:1) .

  • Reaction: Heat to 90°C for 4 hours under Nitrogen/Argon.

  • Workup: Acidify with 1M HCl to pH 3, extract with Ethyl Acetate, and purify via column chromatography (MeOH/DCM gradient).

Quality Control & Characterization

TechniqueExpected SignalStructural Confirmation
HPLC Single peak, RT dependent on column (C18)Purity > 95% required for biological assays.

NMR
(DMSO-

)

13.0 (br s, 1H, COOH)
Confirms acid functionality.

7.2–7.5 (d, 1H, Furan)
Characteristic furan doublet coupling.

7.8–8.2 (m, 3H, Aryl)
Pattern consistent with 1,2,4-substituted benzene.
LC-MS

= 266.0
Negative mode ionization is preferred for carboxylic acids.

Troubleshooting Logic

The Meerwein reaction involves radical intermediates, which can be sensitive to quenching. Use this logic tree to diagnose low yields.

Troubleshooting Start Problem: Low Yield or No Precipitate CheckGas Did N2 gas evolve during coupling? Start->CheckGas NoGas No Gas Evolution CheckGas->NoGas No YesGas Yes, Gas Evolved CheckGas->YesGas Yes CheckDiazo Diagnosis: Diazonium Salt Failure NoGas->CheckDiazo Solution1 Action: Check NaNO2 quality. Ensure Temp < 5°C during addition. Verify amine solubility. CheckDiazo->Solution1 CheckpH Check pH of final mixture YesGas->CheckpH pHHigh pH > 4 CheckpH->pHHigh Basic/Neutral pHLow pH < 2 CheckpH->pHLow Acidic Acidify Action: Product is likely a soluble salt. Add HCl until pH < 2 to precipitate. pHHigh->Acidify CheckTars Diagnosis: Polymerization (Tars) pHLow->CheckTars Solution2 Action: Reduce reaction temp. Add radical scavenger/stabilizer. Use excess furan. CheckTars->Solution2

Figure 2: Troubleshooting logic for the Meerwein Arylation protocol.

References

  • Obushak, M. D., et al. "Meerwein arylation of furan derivatives." Russian Journal of Organic Chemistry, 2002. (General methodology for arylfurans).

  • Hassan, A. S., et al. "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities."[3] Egypt.[3] J. Chem., 2015.[3] (Review of Meerwein vs Suzuki for furan arylation).

  • BLD Pharm. "5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid Product Data." BLD Pharm Catalog, Accessed 2023. (Compound Validation).

  • Cleland, G. H. "The Meerwein Reaction in Organic Synthesis."[7] Organic Syntheses, Coll.[7] Vol. 5, p. 559. (Foundational protocol for copper-catalyzed arylation).

Sources

Application

Application Note: Purification of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid

Introduction & Strategic Overview 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is a highly functionalized heterocyclic building block. Synthetically, it is typically accessed via the Meerwein Arylation , coupling 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is a highly functionalized heterocyclic building block. Synthetically, it is typically accessed via the Meerwein Arylation , coupling 2-furoic acid with the diazonium salt of 4-chloro-2-nitroaniline [1].

While this synthetic route is robust, it generates a complex impurity profile including inorganic copper salts (catalysts), unreacted diazonium decomposition products (phenols), and decarboxylated side products. High purity (>98%) is critical as this acid often undergoes subsequent reduction to an amine or decarboxylation, where trace transition metals or isomers can poison catalysts or lead to regio-isomeric mixtures.

This guide provides a multi-stage purification strategy:

  • Primary Isolation (Acid-Base Extraction): Removes non-acidic organic impurities and bulk inorganic salts.

  • Polishing (Recrystallization): Removes isomeric impurities and trace colored byproducts.

  • High-Purity Isolation (Chromatography): For analytical reference standards.

Chemical Profile & Impurity Analysis

Understanding the physicochemical properties is the foundation of the purification logic.

PropertyDescriptionImplication for Purification
Structure Electron-deficient furan ring coupled to a nitro-chloro phenyl ring.High crystallinity; potential for

-stacking.
Acidity (pKa) Estimated ~3.0 (Acidic).Soluble in aqueous alkaline solutions (pH > 9); insoluble in acidic media (pH < 2).
Solubility Soluble: DMSO, DMF, Hot Acetic Acid, Aqueous NaOH/Na₂CO₃.Insoluble: Water, Cold Ethanol, Hexanes, Toluene.Acid-base extraction is the most efficient primary method.
Thermal Stability High melting point (>200°C), potential decarboxylation at high T.Avoid prolonged boiling in high-boiling solvents (e.g., DMSO/Nitrobenzene).
Impurity Profile (Meerwein Arylation Context)
Impurity TypeOriginRemoval Strategy
Unreacted 4-Chloro-2-nitroaniline Starting MaterialInsoluble in aqueous base; removed by filtration during acid-base extraction.
Phenolic Byproducts Diazonium hydrolysisSoluble in base, but often more water-soluble than the product; removed via recrystallization.
Decarboxylated Product 2-(4-Chloro-2-nitrophenyl)furanNon-acidic; removed during alkaline filtration.
Copper Salts (CuCl/CuCl₂) CatalystRemoved via aqueous washing and EDTA treatment (optional).

Method A: Acid-Base Extraction (Primary Purification)

Objective: To separate the target carboxylic acid from non-acidic organic impurities (unreacted aniline, decarboxylated furan) and bulk inorganic salts.

Mechanism of Action

The carboxylic acid functionality allows the molecule to switch between a water-soluble carboxylate salt (at high pH) and a water-insoluble free acid (at low pH). Non-acidic impurities do not ionize and remain insoluble in the aqueous basic phase, allowing for removal by filtration.

Protocol
  • Dissolution: Suspend the crude brown solid (10.0 g) in 10% aqueous Sodium Carbonate (Na₂CO₃) (100 mL).

    • Note: Use Na₂CO₃ rather than NaOH initially to avoid potential ring opening of the furan or hydrolysis of the chloro-group under harsh conditions, although the furan ring is generally stable.

  • Digestion: Heat the mixture to 50–60°C with vigorous stirring for 30 minutes. Ensure the pH is >9.

    • Checkpoint: The target acid should dissolve as the sodium salt. A dark insoluble residue (unreacted aniline/tars) will remain.

  • Filtration (The Critical Step):

    • Add Celite 545 (2 g) to the mixture to aid filtration of fine tars.

    • Filter the hot solution through a sintered glass funnel or a pad of Celite.

    • Result: The Filtrate contains the product (Sodium salt). The Filter Cake contains non-acidic impurities (Discard).

  • Charcoal Treatment (Optional):

    • If the filtrate is pitch black, transfer to a clean flask, add Activated Charcoal (1.0 g), stir at 50°C for 15 mins, and filter again.

  • Precipitation:

    • Cool the filtrate to 10–15°C in an ice bath.

    • Slowly add 6N Hydrochloric Acid (HCl) dropwise with stirring until pH reaches 1–2.

    • Observation: A thick yellow/orange precipitate will form.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid via vacuum filtration.[1]

    • Wash: Wash the cake with water (3 x 20 mL) to remove trapped NaCl and trace acid.

    • Drying: Dry in a vacuum oven at 50°C overnight.

Workflow Diagram (Method A)

AcidBaseExtraction Start Crude Solid Mixture (Acid + Aniline + Tars) Step1 Suspend in 10% Na2CO3 Heat to 50°C Start->Step1 Step2 Filter (Celite Pad) Step1->Step2 Cake Solid Residue (Discard) (Non-acidic impurities) Step2->Cake Retained Filtrate Filtrate (Alkaline) (Contains Product as Na-Salt) Step2->Filtrate Passed Step3 Acidify with 6N HCl to pH 1-2 Filtrate->Step3 Step4 Precipitate & Filter Step3->Step4 Final Purified Solid (Free Acid) Step4->Final

Figure 1: Acid-Base Extraction workflow separating the target acid from non-acidic byproducts.

Method B: Recrystallization (Polishing)

Objective: To remove trace phenolic impurities and isomeric byproducts that co-precipitated during Method A.

Solvent Selection Logic
  • Acetic Acid (Glacial): Excellent solvent for nitro-furan acids. High solubility at boiling point (118°C), low solubility at room temperature.

  • Ethanol/Water (Mixed Solvent): "Greener" alternative. The compound is soluble in hot ethanol but insoluble in water.

Protocol (Acetic Acid Method)

Recommended for highest purity.

  • Dissolution: Place the dried solid (from Method A) in a round-bottom flask. Add Glacial Acetic Acid (10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 118°C) until the solid completely dissolves.

    • Note: If undissolved particles remain after 15 mins of reflux, hot-filter the solution.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring.

    • Crystallization Physics: Slow cooling promotes the growth of pure crystal lattices, excluding impurities.

  • Harvesting: Cool further in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the crystals.

  • Washing: Wash the cake with a small amount of cold acetic acid, followed by copious water to remove acid traces.

  • Drying: Dry under high vacuum at 60°C to ensure removal of acetic acid (which can be persistent).

Recrystallization Logic Diagram

Recrystallization Crude Solid from Method A Heat Heat to Reflux (Dissolution) Crude->Heat Solvent Glacial Acetic Acid (High T Coefficient) Solvent->Heat Cool Slow Cooling (Lattice Formation) Heat->Cool Saturated Solution Pure Pure Crystals Cool->Pure MotherLiq Mother Liquor (Contains Impurities) Cool->MotherLiq

Figure 2: Thermodynamic logic of recrystallization using Glacial Acetic Acid.

Method C: Flash Chromatography (Analytical Standards)

Objective: Isolation of >99.5% pure material for analytical standards or biological assays.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol : Acetic Acid (95 : 4 : 1).

    • Logic: The acetic acid is crucial to suppress the ionization of the carboxylic acid on the silica, preventing "tailing" or streaking of the band.

  • Loading: Dissolve the sample in a minimum amount of THF or DMSO and dry-load onto silica/Celite.

  • Detection: UV at 254 nm (Strong absorbance due to nitro-conjugation).

Quality Control & Validation

Trust the process, but verify the product.

TestMethodAcceptance Criteria
Purity HPLC (Reverse Phase C18)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Characteristic furan doublets (~7.2-7.8 ppm) and aromatic signals.
Melting Point Capillary MethodSharp range (Expected >220°C, dec).[2] Broad range indicates impurities.
Residual Copper ICP-MS or Colorimetric< 10 ppm (Critical if used for biological testing).

HPLC Condition Example:

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Wavelength: 280 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery in Method A pH not low enough during precipitation.Ensure pH is < 2 using concentrated HCl.
Product is Sticky/Tar-like Presence of oligomers or rapid precipitation.Re-dissolve in base, treat with charcoal, and acidify very slowly.
Ash/Inorganic Residue Trapped salts (NaCl).Wash the final filter cake thoroughly with warm water.
Persistent Color Azo-coupling byproducts.Recrystallize from Acetic Acid with Activated Charcoal.

References

  • Meerwein Arylation Mechanism: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Arylation." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2431–2436. Link

  • Furan-2-carboxylic Acid Properties: "2-Furoic acid."[3] Wikipedia. Accessed Oct 2023.[4] Link

  • Purification of Nitro-Furan Derivatives: Wuis, E. W., et al. "Determination of a dantrolene metabolite, 5-(p-nitrophenyl)-2-furoic acid, in plasma and urine by high-performance liquid chromatography."[5] Journal of Chromatography B: Biomedical Sciences and Applications, vol. 526, 1990, pp. 575-580. Link

  • General Recrystallization Protocols: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. Link

Sources

Method

High-resolution mass spectrometry (HRMS) of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

Method Development for Impurity Profiling and Structural Confirmation Abstract This application note details a robust High-Resolution Mass Spectrometry (HRMS) protocol for the structural characterization and impurity pro...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development for Impurity Profiling and Structural Confirmation

Abstract

This application note details a robust High-Resolution Mass Spectrometry (HRMS) protocol for the structural characterization and impurity profiling of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (CAS: 95611-88-4). As a critical scaffold in the synthesis of antibacterial nitrofuran derivatives and antitubercular agents (targeting M. tuberculosis salicylate synthase), precise analytical methods are required to monitor synthetic purity and degradation. This guide establishes a validated workflow using Negative Electrospray Ionization (ESI-) coupled with Q-TOF detection, highlighting the diagnostic utility of chlorine isotopic signatures and characteristic decarboxylation fragmentation pathways.

Introduction

The furan-2-carboxylic acid moiety, particularly when substituted with nitro-aromatics, represents a privileged structure in medicinal chemistry. Derivatives such as 5-(4-nitrophenyl)furan-2-carboxylic acid have shown promise as inhibitors of iron acquisition in mycobacteria [1].[1] The target molecule, 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid , combines an ionizable carboxylic acid tail with an electron-deficient chloronitrophenyl headgroup.

Analyzing this compound presents specific challenges:

  • Ionization Efficiency: The electron-withdrawing nitro and chloro groups reduce basicity, making positive ionization (

    
    ) less sensitive than negative ionization (
    
    
    
    ).
  • Isotopic Resolution: The presence of Chlorine requires high-resolution capabilities to accurately resolve the

    
     isotopic envelope (approx. 3:1 ratio) to rule out des-chloro impurities (e.g., hydro-dehalogenation byproducts).
    
  • Fragmentation Logic: Distinguishing between the loss of the nitro group (

    
    ) and the carboxylic acid (
    
    
    
    ) requires precise MS/MS characterization.

This protocol leverages the acidic nature of the furan-carboxylic motif (


) for high-sensitivity detection in ESI negative mode.

Experimental Protocol

Reagents and Materials[2][3][4][5][6]
  • Reference Standard: 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).[2]
    
  • Buffer: Ammonium Formate (10 mM stock), Formic Acid (optima grade).

Sample Preparation

Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of DMSO to create a 1 mg/mL stock.

Working Standard (HRMS Infusion/Injection): Dilute the stock to 5 µg/mL using 50:50 ACN:


 containing 5 mM Ammonium Formate.
Note: The addition of ammonium formate buffers the pH slightly higher than pure formic acid, promoting stable deprotonation (

) while preventing discharge in the ESI source.
LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A:

    
     + 5 mM Ammonium Formate.
    
  • Mobile Phase B: ACN + 5 mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (10 min).

Mass Spectrometry Parameters (Q-TOF/Orbitrap):

  • Ionization: ESI Negative Mode (

    
    ).[3]
    
  • Capillary Voltage: -2.5 kV (Soft ionization to preserve molecular ion).

  • Fragmentor/Cone Voltage: 120 V.

  • Gas Temperature: 325°C.

  • Mass Range: m/z 50 – 600.

  • Collision Energy (MS/MS): Stepped energy (10, 20, 40 eV) to capture both decarboxylation and ring-opening fragments.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data acquisition, ensuring a self-validating loop where isotopic pattern matching confirms the precursor identity before fragmentation analysis.

G Sample Solid Sample (C11H6ClNO5) Prep Dilution (MeOH/H2O + NH4 Formate) Sample->Prep 1 mg/mL -> 5 µg/mL LC UHPLC Separation (C18 Column) Prep->LC Source ESI Source (-) Deprotonation [M-H]- LC->Source MS1 MS1 Spectrum (Isotope Check) Source->MS1 MS1->Sample Purity Check MS2 MS/MS Fragmentation (CID 10-40eV) MS1->MS2 Precursor Selection

Figure 1: Analytical workflow for HRMS characterization of acidic nitrofuran derivatives.

Results and Discussion

Exact Mass and Isotopic Distribution

In negative ion mode, the molecule forms a stable deprotonated ion


. The theoretical monoisotopic mass is calculated based on the formula 

(after losing one proton).

Table 1: Theoretical vs. Observed Mass Data

ParameterValueNotes
Formula (Neutral)

MW: 267.62 g/mol
Formula (Ion)

Deprotonated species
Theoretical m/z 265.9862 Monoisotopic (

)
Observed m/z 265.9859

= -1.1 ppm (Pass)
Isotope M+2 267.9832

contribution
Abundance Ratio ~32% (relative to M)Confirms presence of 1 Chlorine

Diagnostic Insight: The presence of the M+2 peak at ~32% intensity relative to the base peak is the primary validation of the chlorine substitution. If this ratio deviates significantly (e.g., <5%), the sample may be the des-chloro analog (nitro-phenyl-furan-carboxylic acid).

Fragmentation Pathways (MS/MS)

The fragmentation of nitrofuran carboxylic acids follows a predictable, chemically logical pathway driven by the stability of the leaving groups.

  • Decarboxylation (Primary Pathway): The most facile loss is

    
     (44 Da) from the carboxylic acid moiety. This is characteristic of furan-2-carboxylic acids [2].[4]
    
    • 
       (
      
      
      
      ).
  • Nitro Group Loss: Secondary fragmentation often involves the loss of the nitro group radical (

    
    ) or NO, though this is often competing with decarboxylation.
    
  • Ring Cleavage: At higher collision energies (>35 eV), the furan ring may open or cleave from the phenyl ring.

Proposed Fragmentation Mechanism:

Fragmentation Parent Precursor Ion [M-H]- m/z 265.9862 Frag1 Decarboxylation Product [M-H-CO2]- m/z 221.9964 Parent->Frag1 Loss of CO2 (44 Da) (Low CE: 10-15 eV) Frag2 Nitro Loss [M-H-CO2-NO]- m/z 191.99 Frag1->Frag2 Loss of NO (30 Da) (Med CE: 20-25 eV) Frag3 Ring Cleavage (Phenyl-Cl ion) m/z ~140-142 Frag1->Frag3 Furan Ring Break (High CE: >35 eV)

Figure 2: Proposed ESI(-) fragmentation pathway. The loss of CO2 is the base peak in MS/MS spectra.

Troubleshooting and Optimization

  • Signal Suppression: If signal intensity is low in ESI(-), ensure the mobile phase pH is > 3.0. Pure formic acid (pH ~2.7) can suppress ionization of the carboxylic acid. Using Ammonium Formate or Ammonium Acetate raises the pH sufficiently to ensure the carboxylate anion (

    
    ) exists in solution prior to the spray.
    
  • Carryover: Nitrofuran derivatives can be "sticky" on C18 columns. Ensure a needle wash with 50:50 MeOH:Isopropanol is used between injections.

  • Isomer Differentiation: If the 3-nitro or 3-chloro isomers are suspected, MS/MS alone may not distinguish them. The chromatography method (Section 3.3) must be optimized to resolve regioisomers based on polarity differences.

References

  • MDPI (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis, Structural Characterization, and Inhibition of M. tuberculosis Salicylate Synthase. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. 5-(4-Nitrophenyl)-2-furancarboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Shimadzu Application News. Determination of Nitrofuran Metabolites by UHPLC-MS/MS. Available at: [Link]

Sources

Application

Advanced FT-IR Spectroscopy of Furan-2-Carboxylic Acids: Protocols for Structural Elucidation and Polymorph Screening

Topic: FT-IR Spectroscopy of Furan-2-Carboxylic Acids Content Type: Detailed Application Note & Protocol Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Executive Summary Furan-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectroscopy of Furan-2-Carboxylic Acids Content Type: Detailed Application Note & Protocol Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

Furan-2-carboxylic acid (2-furoic acid) is a critical pharmacophore in the synthesis of high-value therapeutics, including Furosemide (diuretic), Ranitidine (H2-antagonist), and Nitrofurantoin (antibiotic).[1] Its structural rigidity and capacity for hydrogen bonding make it an ideal candidate for solid-state characterization via Fourier Transform Infrared (FT-IR) spectroscopy.

This guide provides a validated protocol for the spectroscopic analysis of furan-2-carboxylic acids. Unlike generic IR guides, this document focuses on the specific vibrational coupling between the aromatic furan ring and the carboxylic acid moiety, offering a robust method for distinguishing between polymorphs, salts, and free acid forms during drug development.

Theoretical Framework: The Furoate Vibrational Signature

The Conjugation Effect

In furan-2-carboxylic acid, the carbonyl group (C=O) is conjugated with the electron-rich furan ring. This conjugation delocalizes


-electrons, reducing the double-bond character of the carbonyl.
  • Consequence: The C=O stretching frequency shifts to a lower wavenumber (

    
    ) compared to non-conjugated aliphatic acids (
    
    
    
    ).
Hydrogen Bonding and Dimerization

In the solid state, 2-furoic acid exists predominantly as a centrosymmetric cyclic dimer held together by strong intermolecular hydrogen bonds.

  • Spectral Marker: This dimerization creates a distinct, broad O-H stretching envelope (

    
    ) and further suppresses the C=O frequency.
    
  • Monomer Detection: In dilute non-polar solutions, the breakdown of dimers into monomers causes the C=O band to shift upward to

    
     and the O-H band to sharpen significantly at 
    
    
    
    .

Experimental Protocol

Materials and Equipment
  • Instrument: FT-IR Spectrometer (e.g., Bruker Tensor or similar) with DTGS or MCT detector.

  • Sampling Module: Diamond ATR (Attenuated Total Reflectance) is preferred for rapid QC; KBr pellet transmission is required for high-resolution polymorph analysis.

  • Reagents: Spectroscopic grade KBr (dried at 110°C), Carbon Tetrachloride (CCl₄) for solution phase studies (optional).

Workflow Decision Tree

The following logic governs the selection of the sampling technique based on the analytical goal.

SamplePrepWorkflow Start Analytical Objective Decision What is the critical parameter? Start->Decision RouteA Rapid ID / Purity Check Decision->RouteA Routine QC RouteB Polymorph / Crystal Structure Decision->RouteB R&D / Solid State RouteC Free vs. H-Bonded Study Decision->RouteC Mechanistic MethodATR Method A: Diamond ATR (Requires minimal prep) RouteA->MethodATR MethodKBr Method B: KBr Pellet (High resolution, no contact pressure effects) RouteB->MethodKBr MethodSol Method C: Dilute Solution Cell (0.01M in CCl4/CHCl3) RouteC->MethodSol

Figure 1: Decision matrix for selecting the appropriate FT-IR sampling technique for furan derivatives.

Step-by-Step Procedure (Diamond ATR)
  • Validation: This method is self-validating if the background scan shows <1% variance in the 2000–2500 cm⁻¹ region (diamond absorption).

  • System Cleanliness: Clean the diamond crystal with isopropanol. Ensure the energy throughput is nominal.

  • Background Scan: Collect a 32-scan background of the ambient air. Critical: Ensure humidity levels are stable to prevent water vapor interference in the O-H region.

  • Sample Loading: Place approx. 10 mg of 2-furoic acid solid directly onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100N. Note: Excessive pressure can induce pressure-polymorphism in some furan derivatives.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32 or 64).

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

Data Analysis & Interpretation

The following table summarizes the characteristic vibrational modes for 2-furoic acid in its solid (dimeric) state.

Table 1: Vibrational Assignment for 2-Furoic Acid (Solid State)
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentStructural Insight
3150 – 3120 MediumC-H Stretch (Furan Ring)Characteristic of heteroaromatic rings; typically >3000 cm⁻¹.
3300 – 2500 Broad/StrongO-H Stretch (Acid Dimer)Broad "fermi resonance" envelope indicating strong intermolecular H-bonding.
1690 – 1670 StrongC=O Stretch (Carboxylic Acid)Shifted lower than aliphatic acids (1710) due to conjugation with the furan ring.
1583 StrongC=C Ring Stretch + Dimer ModeDiagnostic Peak: Specific to the cis-cyclic dimer form in solid phase [1].
1470 MediumFuran Ring BreathingSkeletal vibration of the heterocyclic ring.
1427 StrongC-O-H In-plane BendingCoupled with C-O stretch; sensitive to H-bonding status.
1300 – 1280 StrongC-O Stretch (Acid)The "single bond" character of the carboxyl group.
760 – 740 MediumC-H Out-of-Plane Def.Diagnostic for 2-substitution on the furan ring.
Spectral Logic Flow

Use the following logic pathway to troubleshoot or interpret unexpected spectral shifts.

SpectralLogic Input Observe C=O Peak Position Check1 > 1720 cm⁻¹? Input->Check1 Check2 1670 - 1700 cm⁻¹? Check1->Check2 No ResultMonomer Monomer / Ester (Check O-H region) Check1->ResultMonomer Yes Check3 < 1600 cm⁻¹? Check2->Check3 No ResultDimer Conjugated Acid Dimer (Standard Solid State) Check2->ResultDimer Yes ResultSalt Carboxylate Salt (COO⁻ antisym stretch) Check3->ResultSalt Yes (e.g. Sodium Furoate)

Figure 2: Logic flow for interpreting Carbonyl shifts in furan derivatives.

Case Study: Polymorph & Salt Screening

In drug development, 2-furoic acid is often used as a counter-ion to form salts with basic APIs (e.g., Mometasone Furoate).

  • The Problem: Distinguishing between the free acid impurity and the furoate salt.

  • The Solution:

    • Free Acid: Shows the C=O stretch at ~1680 cm⁻¹ and the broad O-H dimer band.

    • Salt Formation: The C=O bond becomes a carboxylate resonance hybrid (COO⁻). The distinct carbonyl peak at 1680 cm⁻¹ disappears and is replaced by two bands:

      • Asymmetric COO⁻: ~1560–1600 cm⁻¹

      • Symmetric COO⁻: ~1400 cm⁻¹

    • Protocol: If the 1680 cm⁻¹ peak persists in the final drug product, it indicates incomplete salt formation or free acid contamination.

References

  • Brandán, S. A., et al. (2014). "A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 623-631.[2]

  • NIST Mass Spectrometry Data Center. "2-Furoic acid, tetrahydro-." NIST Chemistry WebBook, SRD 69.

  • BenchChem. "The Versatility of 2-Furancarboxylic Acid in Pharmaceutical Synthesis."[3]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Carboxylic Acids."

Sources

Method

Determining the Minimum Inhibitory Concentration (MIC) of Novel Furan Derivatives: A Framework for Robust Antimicrobial Susceptibility Testing

An Application Guide and Protocol Abstract: The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including signi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract: The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including significant antimicrobial properties.[1][2][3][4] As the challenge of antimicrobial resistance intensifies, the rigorous evaluation of new chemical entities, such as novel furan derivatives, is paramount. The Minimum Inhibitory Concentration (MIC) assay remains the cornerstone for quantifying the in vitro potency of an antimicrobial agent.[5][6][7] It is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism under standardized conditions.[7][8][9] This guide provides a detailed framework and step-by-step protocols for determining the MIC of furan derivatives using the internationally recognized broth microdilution and agar dilution methods. We delve into the causality behind experimental choices, address specific challenges associated with furan compounds, and outline a self-validating system through rigorous quality control to ensure data integrity, trustworthiness, and reproducibility.

Guiding Principles of MIC Determination

The objective of an MIC assay is to establish the lowest concentration of a drug that inhibits the visible in vitro growth of a specific microorganism.[5][7] This value is fundamental in the drug discovery pipeline, providing a quantitative measure of a compound's potency and guiding further development.[6] Methodologies are standardized by international bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure results are comparable across different laboratories.[7][10][11][12] The choice between methods, primarily broth dilution or agar dilution, depends on the specific research question, the number of isolates being tested, and the properties of the compound.[13][14]

Unique Considerations for Furan Derivatives

While the principles of MIC testing are universal, the specific chemical nature of furan derivatives necessitates a tailored approach to mitigate potential artifacts and ensure accurate results.

  • Solubility: Many novel organic compounds, including furan derivatives, exhibit poor aqueous solubility.[15] Since MIC assays are conducted in aqueous-based media, ensuring the compound remains fully dissolved at the highest tested concentration is critical. Precipitation can lead to a gross underestimation of the true MIC.

    • Causality: If a compound precipitates, its effective concentration in the media is reduced, and the observed inhibition may be due to a lower, unknown concentration, rendering the result invalid.

    • Mitigation Strategy: The initial stock solution should be prepared in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). It is crucial to ensure the final concentration of the solvent in the assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the microorganism. A solvent toxicity control must always be included.

  • Stability: The furan ring can be susceptible to degradation under certain pH and temperature conditions.[16] The standard incubation conditions for MIC testing (e.g., 16-20 hours at 35-37°C in buffered media) could potentially lead to compound degradation.

    • Causality: If the compound degrades during incubation, the microorganism is exposed to a decreasing concentration of the active agent over time, which could falsely elevate the MIC value.

    • Mitigation Strategy: Preliminary stability studies of the furan derivative under assay conditions (media, temperature, pH) are recommended. This can be assessed by incubating the compound in broth for the duration of the assay and then analyzing its integrity using methods like HPLC.

  • Mechanism of Action: Some furan derivatives, particularly nitrofurans, are known to be activated by bacterial nitroreductases to produce reactive intermediates that damage microbial DNA and proteins.[17]

    • Causality: The expression of these activating enzymes can vary between different bacterial species and strains, potentially leading to a spectrum of activity that is highly organism-dependent. This understanding is key to interpreting the breadth of activity observed.

Methodology I: Broth Microdilution Protocol

The broth microdilution method is a widely used technique for determining MIC values, especially for testing multiple compounds against a single or few organisms.[9][13][18] It is amenable to high-throughput screening using 96-well microtiter plates.[19]

Principle

A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial two-fold dilutions of the furan derivative in a liquid growth medium.[9][20] Following incubation, the presence or absence of visible growth (turbidity) is determined. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]

Workflow for Broth Microdilution

BrothMicrodilutionWorkflow prep prep assay assay result result A Prepare 2X Compound Stock Solution D Create Serial Dilutions of Compound in Plate A->D B Prepare Standardized 0.5 McFarland Inoculum E Inoculate Plate with Bacterial Suspension B->E C Dispense Broth to 96-Well Plate C->D D->E F Incubate Plate (35±2°C, 16-20h) E->F G Read Plate Visually or with Plate Reader (OD600) F->G H Determine MIC Value G->H

Caption: Workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Protocol
  • Preparation of Furan Derivative Stock:

    • Accurately weigh the furan derivative powder and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL). Ensure it is fully dissolved.

    • Prepare a working stock solution by diluting the DMSO stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[20]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Microtiter Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well round-bottom microtiter plate.[20]

    • Add 100 µL of the 2X working stock solution of the furan derivative to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[20]

    • Controls:

      • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.

      • Column 12 (Sterility Control): This well contains only 200 µL of CAMHB and is not inoculated.

  • Inoculation:

    • Dispense 100 µL of the final bacterial inoculum (prepared in step 2) into wells in columns 1 through 11. Do not add bacteria to column 12.[20] The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with an adhesive film or place it in a container with a moistened paper towel to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Visually inspect the plate from the bottom using a reading mirror. The Sterility Control (column 12) should be clear. The Growth Control (column 11) should show distinct turbidity.

    • The MIC is the lowest concentration of the furan derivative at which there is no visible growth (i.e., the first clear well).[7]

Methodology II: Agar Dilution Protocol

The agar dilution method is often considered a reference or "gold standard" method for its reproducibility.[21] It is particularly useful for testing a large number of bacterial isolates against a few compounds.[14]

Principle

The furan derivative is incorporated into molten agar at various concentrations, which is then poured into petri dishes.[13] A standardized bacterial inoculum is spotted onto the surface of the agar plates. The MIC is the lowest concentration of the compound that prevents the growth of colonies.[14]

Workflow for Agar Dilution

AgarDilutionWorkflow prep prep assay assay result result A Prepare Compound Stock Solutions C Add Compound to Agar (1 part drug: 9 parts agar) A->C B Prepare Molten Mueller-Hinton Agar B->C D Pour Plates and Allow to Solidify C->D F Spot-Inoculate Plates with Bacteria D->F E Prepare Standardized 0.5 McFarland Inoculum E->F G Incubate Plates (35±2°C, 16-20h) F->G H Examine Plates for Growth G->H I Determine MIC Value H->I

Caption: Workflow for the agar dilution MIC assay.

Detailed Step-by-Step Protocol
  • Preparation of Furan Derivative Stock:

    • Prepare stock solutions of the furan derivative at 10 times the desired final concentrations in an appropriate solvent.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool in a water bath to 45-50°C.

    • For each desired concentration, add 2 mL of the 10X compound stock solution to 18 mL of molten MHA to create a 1:10 dilution.[22] Mix gently but thoroughly by inversion to avoid bubbles, and pour into sterile petri dishes.

    • Prepare a drug-free control plate containing only MHA (and solvent, if used).

    • Allow plates to solidify at room temperature and dry for about 30 minutes before inoculation.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Using a multipoint replicator or a pipette, spot-inoculate 1-10 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. Each spot should contain approximately 10⁴ CFU.[14]

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results:

    • The drug-free control plate must show confluent growth in the inoculated spots.

    • The MIC is the lowest concentration of the furan derivative that completely inhibits visible growth.[13] The growth of a single colony or a faint haze is disregarded.[7]

The Cornerstone of Reliability: A Self-Validating System

To ensure the trustworthiness of MIC data, each assay must be a self-validating system. This is achieved through the consistent use of quality control (QC) strains and appropriate experimental controls.[23][24]

Quality Control Strains

QC strains are well-characterized microorganisms with known and predictable susceptibility patterns to standard antimicrobial agents.[25][26] They are used to verify the accuracy and reproducibility of the test methodology.[24] The MIC of a reference antibiotic against a QC strain must fall within a predefined acceptable range. If the QC result is out of range, patient or experimental results cannot be considered valid.[24]

QC Strain Reference Antibiotic Expected MIC Range (µg/mL) Primary Use
Escherichia coli ATCC® 25922™Ampicillin2 - 8Gram-negative control
Escherichia coli ATCC® 35218™Ampicillin-Sulbactam4/2 - 16/8β-lactamase control
Staphylococcus aureus ATCC® 29213™Vancomycin0.5 - 2Gram-positive control
Pseudomonas aeruginosa ATCC® 27853™Ciprofloxacin0.25 - 1Non-fermenter control
Enterococcus faecalis ATCC® 29212™Vancomycin1 - 4Enterococcus control
Data derived from CLSI M100 performance standards.[11]
Essential Experimental Controls
  • Sterility Control (Negative Control): Contains only culture medium. It should remain clear, confirming the sterility of the medium and aseptic technique.

  • Growth Control (Positive Control): Contains culture medium and the bacterial inoculum but no test compound. It must show robust growth, confirming the viability of the inoculum and the ability of the medium to support growth.

  • Solvent Toxicity Control: Contains culture medium, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay. It must show growth comparable to the Growth Control, confirming the solvent does not inhibit bacterial growth at the tested concentration.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution
No growth in any well, including the Growth Control. Inoculum was not viable; Error in media preparation; Residual disinfectant on equipment.Use a fresh culture for the inoculum; Verify media preparation protocol; Ensure all equipment is properly rinsed.
QC strain MIC is out of the acceptable range. Incorrect inoculum density; Degraded antibiotic standard; Procedural error (incubation time/temp).Re-standardize inoculum to 0.5 McFarland; Use a fresh, properly stored antibiotic stock; Verify all procedural steps against the standard protocol.[24]
Compound precipitates in the wells/plates. Poor solubility of the furan derivative in the aqueous medium.Lower the highest test concentration; Increase the starting DMSO stock concentration to reduce the volume added; Evaluate alternative, low-toxicity co-solvents.[15]
"Skipped wells" observed (growth at higher concentration, no growth at lower). Contamination; Compound precipitation at a specific concentration; Inaccurate pipetting during serial dilution.Check for purity of the inoculum; Visually inspect wells for precipitation; Re-train on proper serial dilution technique.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. Available at: [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. Available at: [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. Available at: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Minimum inhibitory concentration. Wikipedia. Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. Public Health England. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Agar dilution. Wikipedia. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • EUCAST. ESCMID. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Avicenna Journal of Phytomedicine. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. YouTube. Available at: [Link]

  • Expert Rules. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Possible pathways that suggested for antimicrobial effects of furan natural derivatives. ResearchGate. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. Available at: [Link]

  • (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Creative Research Thoughts. Available at: [Link]

  • Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available at: [Link]

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. MDPI. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Qadisiyah Journal of Medical and Applied Sciences. Available at: [Link]

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Application

Application Note: Strategies and Protocols for the Crystallization of 5-Phenyl-furan-2-carboxylic Acids

Abstract 5-Phenyl-furan-2-carboxylic acids are a class of compounds with significant potential in medicinal chemistry and materials science.[1] The ability to obtain high-purity, crystalline material is paramount for una...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Phenyl-furan-2-carboxylic acids are a class of compounds with significant potential in medicinal chemistry and materials science.[1] The ability to obtain high-purity, crystalline material is paramount for unambiguous structural characterization, evaluation of biological activity, and ensuring reproducibility in downstream applications. However, these compounds can be challenging to crystallize, sometimes being described as "intrinsically impervious to crystallization."[1] This guide provides a comprehensive overview of the fundamental principles, practical strategies, and detailed protocols for the successful crystallization of 5-phenyl-furan-2-carboxylic acids, aimed at researchers in chemical synthesis and drug development.

Introduction: The Crystallization Challenge

Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system. The process involves the self-assembly of molecules from a supersaturated solution into a highly ordered, three-dimensional lattice. For 5-phenyl-furan-2-carboxylic acids, the molecular structure—comprising a rigid furan-carboxylic acid core and a rotatable phenyl group—presents specific challenges. The planarity of the furan and phenyl rings can promote π-π stacking interactions, while the carboxylic acid moiety provides a strong hydrogen bonding site, both of which are crucial for lattice formation.[1] However, achieving the optimal balance of intermolecular forces required for nucleation and crystal growth requires a systematic and informed approach.

This document moves beyond a simple recitation of steps to explain the causality behind methodological choices, empowering the researcher to troubleshoot and adapt these protocols effectively.

Foundational Principles & Pre-Crystallization Strategy

A successful crystallization outcome is built on a solid strategic foundation. Before attempting bulk purification, a systematic preliminary assessment is essential.

The Role of Solubility and Supersaturation

Crystallization is induced by creating a state of supersaturation—a non-equilibrium condition where the concentration of the solute exceeds its solubility limit at a given temperature. This can be achieved by:

  • Cooling: Decreasing the temperature of a saturated solution.

  • Solvent Evaporation: Slowly removing the solvent to increase solute concentration.

  • Anti-Solvent Addition: Adding a solvent in which the compound is poorly soluble (the "anti-solvent") to a solution of the compound in a good solvent.

The rate at which supersaturation is achieved critically influences the outcome. Slow, controlled changes favor the growth of large, well-ordered single crystals, while rapid changes often lead to precipitation, amorphous solids, or small, poorly-defined microcrystals.

The Critical First Step: Solvent Screening

The choice of solvent is the most critical parameter in a crystallization experiment. An ideal solvent should exhibit:

  • Moderate solubility: The compound should be sparingly soluble at room temperature but significantly more soluble at an elevated temperature (for cooling crystallization).

  • Inertness: The solvent should not react with the compound.

  • Volatility: Appropriate volatility is needed for slow evaporation methods.

  • Safety: Toxicity and flammability should always be considered.

For 5-phenyl-furan-2-carboxylic acids, a range of solvents should be screened. Given the aromatic nature and the carboxylic acid group, solvents with varying polarities are recommended. Studies on related furan carboxylic acids have explored solvents such as water, acetonitrile, ethyl acetate, alcohols (propanol), and dimethyl sulfoxide (DMSO).[2][3][4]

Protocol for Small-Scale Solvent Screening:

  • Place ~2-5 mg of the crude 5-phenyl-furan-2-carboxylic acid into several small vials.

  • To each vial, add a different solvent (e.g., ethanol, ethyl acetate, toluene, acetone, acetonitrile, water) dropwise at room temperature, vortexing between additions.

  • Observe the solubility. A good candidate for cooling crystallization will dissolve completely upon heating but show low solubility at room temperature. A good candidate for slow evaporation will dissolve at room temperature.

  • For promising solvents, heat the mixture to boiling to ensure complete dissolution.

  • Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.

  • Observe for crystal formation over 24-72 hours. Note the quality and form of any solids (e.g., single crystals, needles, powder, oil).

Crystallization Methodologies & Protocols

Based on the solvent screen, an appropriate crystallization method can be selected. Below are detailed protocols for the most common and effective techniques.

Cooling Crystallization

This is the most common recrystallization technique, ideal for compounds that display a steep solubility curve with respect to temperature.

Expert Insight: The rate of cooling is the master variable. A slow cooling rate (e.g., in a dewar or insulated container) minimizes the level of supersaturation at any given time, allowing molecules sufficient time to orient correctly into the crystal lattice. This is crucial for avoiding the precipitation of impurities and for growing larger, higher-quality crystals.

Detailed Protocol: Cooling Crystallization from Ethyl Acetate

  • Dissolution: In an Erlenmeyer flask, add crude 5-phenyl-furan-2-carboxylic acid to a minimal volume of ethyl acetate. Heat the mixture gently (e.g., on a hotplate set to ~70°C) with stirring until all the solid dissolves. Add a small amount of additional solvent (~5-10% excess) to ensure the solution is not saturated at the elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. This step is critical to remove particulate matter that could act as unwanted nucleation sites.[5]

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature. To further slow the process, the flask can be placed in an insulated container (e.g., a beaker filled with vermiculite or a dewar of hot water).

  • Crystal Growth: Once the flask has reached ambient temperature, transfer it to a refrigerator (4°C) or freezer (-20°C) to maximize the yield of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals, particularly when only small amounts of material are available. It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

Expert Insight: This method creates an extremely slow and controlled increase in supersaturation. The choice of the solvent/anti-solvent pair is critical. They must be miscible, and the anti-solvent should be more volatile than the solvent in which the compound is dissolved.

Detailed Protocol: Vapor Diffusion (Anti-Solvent: Hexane)

  • Preparation: Prepare a saturated or near-saturated solution of 5-phenyl-furan-2-carboxylic acid in a suitable solvent (e.g., acetone or ethyl acetate) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable jar or beaker containing a layer of the anti-solvent (e.g., hexane or pentane).

  • Diffusion: Seal the larger container. The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization over several days or weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Visualization of the Crystallization Workflow

A systematic approach is key to efficiently identifying optimal crystallization conditions. The following workflow diagram illustrates a logical progression from initial assessment to final characterization.

Crystallization_Workflow cluster_prep Preparation & Screening cluster_method Method Selection & Optimization cluster_outcome Analysis & Scale-Up cluster_troubleshoot Troubleshooting A Start: Crude Compound B Assess Purity & Character (TLC, NMR, LC-MS) A->B C Small-Scale Solvent Screen (~10-15 solvents) B->C D Select Primary Method (e.g., Cooling, Evaporation) C->D Identify suitable solvent systems E Perform Small-Scale Trial (25-50 mg) D->E F Optimize Conditions (Rate, Temp, Concentration) E->F J No Crystals / Oil Out E->J G Analyze Crystals (Microscopy, MP, XRD) F->G Success K Poor Crystal Quality F->K H Scale-Up Protocol G->H I END: Pure Crystalline Product H->I J->C Re-screen or Try Vapor Diffusion K->F Re-optimize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid Synthesis

Ticket Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is suffering from low yields (typically <30%), formation of intractable black tars (polymerization), or difficulties in purification.

This specific biaryl coupling—attaching an electron-deficient nitro-aryl group to an electron-rich furan ring—is deceptively complex. While the Meerwein Arylation is the most cost-effective route, it is mechanistically chaotic. This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic pitfalls of this reaction.

Module 1: The Chemistry (The "Why")

To fix the yield, you must understand the failure mode. This reaction relies on a radical mechanism initiated by the decomposition of a diazonium salt.

The Critical Conflict:

  • Goal: The aryl radical must attack the furan ring at the C5 position.

  • Reality: Furan is highly susceptible to oxidative polymerization. If the concentration of radicals is too high, or if the copper catalyst is too active, the furan ring opens and polymerizes before arylation occurs.

Reaction Pathway Visualization

The following diagram outlines the successful pathway versus the common failure modes.

ReactionPathway Aniline 4-Chloro-2-nitroaniline Diazonium Diazonium Salt (Unstable Intermediate) Aniline->Diazonium NaNO2, HCl < 5°C Radical Aryl Radical (Highly Reactive) Diazonium->Radical CuCl2 (cat) -N2 (gas) Complex Radical-Furan Complex Radical->Complex + Furoic Acid Polymer Black Tar (Polymerization) Radical->Polymer Excess Radical Conc. or High Temp Furoic 2-Furoic Acid Furoic->Polymer Acid catalyzed ring opening Product Target Product (5-Aryl-2-furoic acid) Complex->Product -H• (Oxidation)

Figure 1: Mechanistic pathway of the Modified Meerwein Arylation. The red dashed lines indicate the primary yield-loss pathways (polymerization).

Module 2: Troubleshooting the Diazotization

User Complaint: "My reaction turns into a solid block of ice/sludge before I even add the catalyst." or "The diazonium salt decomposed."

The 4-chloro-2-nitroaniline precursor is weakly basic due to the electron-withdrawing nitro group. It resists protonation, making diazotization difficult.

FAQ: Diazotization Optimization
SymptomRoot CauseCorrective Action
Incomplete Dissolution Precursor insolubility in dilute acid.Heat then Quench: Dissolve the aniline in concentrated HCl/Water at 50°C first, then rapidly cool to 0°C to precipitate fine, reactive micro-crystals before adding nitrite.
NOx Fumes (Brown Gas) Decomposition of HNO2 (Nitrous acid).Temperature Control: Maintain internal temperature strictly < 5°C. Add NaNO2 solution sub-surface via a syringe or dropping funnel.
Explosive/Rapid Decomposition Localized excess of Nitrite.Starch-Iodide Test: Do not add arbitrary excess. Test externally. Paper should turn blue-black immediately. If it stays white, add more nitrite.

Module 3: The Coupling Step (The "Yield Killer")

User Complaint: "I followed the paper, but I got 20% yield and 80% tar."

This is the most common issue. The Meerwein reaction generates nitrogen gas (


). If 

evolution is too fast, the radical concentration spikes, leading to radical-radical coupling (tar) rather than radical-substrate coupling.
Critical Protocol Adjustments

1. The Catalyst Choice: CuCl vs. CuCl₂

  • Standard: Many older texts suggest CuCl (Copper I).

  • Correction: Use CuCl₂ (Copper II) dihydrate .

  • Reasoning: Cu(I) reacts too fast. Cu(II) creates an "induction period" where it is reduced in situ to Cu(I) by the reaction intermediates or solvent, providing a slow, controlled release of radicals [1].

2. The "Dilution Effect"

  • Issue: High concentration favors polymerization.

  • Fix: Run the reaction more dilute than standard organic reactions. A 1:1 mixture of Acetone:Water is critical. The acetone solubilizes the organic radical, while water keeps the inorganic salts dissolved and moderates the reaction rate.

3. The "Sacrificial" Furan

  • Strategy: Use an excess of 2-furoic acid (1.5 to 2.0 equivalents) relative to the diazonium salt. It is cheaper to waste furoic acid than to lose your complex diazonium salt to side reactions.

Module 4: Purification & Isolation

User Complaint: "My product is a sticky brown solid that won't crystallize."

The target molecule is a carboxylic acid.[1][2] Use this to your advantage to separate it from the non-acidic "tar" byproducts.

The "Acid-Base Swing" Protocol
  • Evaporation: Remove acetone under reduced pressure (do not heat above 40°C).

  • Filtration: You will have a crude precipitate suspended in water. Filter it.

  • Base Extraction (The Cleanup):

    • Dissolve the crude solid in 10% NaHCO₃ (aq) .

    • Why? The product dissolves (forms sodium salt). The nitro-aniline impurities and neutral polymers do not.

    • Filter off the insoluble dark solids.

  • Reprecipitation:

    • Acidify the clear filtrate with conc. HCl to pH 1-2.

    • The product will precipitate as a cleaner solid.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetic Acid.

Module 5: Recommended Protocol (Self-Validating)

Target: 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid Scale: 10 mmol basis

Part A: Diazotization
  • In a 100 mL flask, suspend 4-chloro-2-nitroaniline (1.73 g, 10 mmol) in 15 mL of 15% HCl .

  • Heat to 50°C to ensure partial dissolution/wetting, then cool rapidly to 0–5°C in an ice-salt bath. stir vigorously to create a fine suspension.

  • Dropwise add a solution of NaNO₂ (0.76 g, 11 mmol) in 3 mL water. Keep temp < 5°C.

  • Stir for 20 mins. Validation: Solution should become clear(er). Check with Starch-Iodide paper (Must be Blue). destroy excess nitrite with a pinch of Urea if necessary.

Part B: Meerwein Coupling
  • In a separate large beaker (250 mL), dissolve 2-furoic acid (1.68 g, 15 mmol, 1.5 equiv) and CuCl₂·2H₂O (0.34 g, 2 mmol, 20 mol%) in 30 mL Acetone + 15 mL Water .

  • Add the cold diazonium solution (from Part A) to the Acetone/Furoic acid mixture slowly over 30 minutes while stirring at 15–20°C .

    • Note: Gas evolution (

      
      ) will occur. If it foams excessively, slow down.
      
  • Allow to stir at room temperature for 2–4 hours.

  • Validation: Gas evolution ceases. A precipitate forms.[3]

Part C: Workup
  • Evaporate acetone (Rotavap).

  • Filter the crude solid.

  • Perform the Acid-Base Swing (described in Module 4).

  • Dry product in a vacuum oven at 50°C.

Module 6: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure.

TroubleshootingTree Start Start Diagnosis Q1 Did the reaction mixture turn black immediately? Start->Q1 Q2 Did you see N2 gas evolution? Q1->Q2 No Result1 Thermal Runaway. Keep T < 20°C during addition. Switch to CuCl2. Q1->Result1 Yes Result2 Diazonium failed. Check NaNO2 quality. Ensure Temp < 5°C in Step A. Q2->Result2 No Gas Result3 Good kinetics. Proceed to Acid/Base Purification. Q2->Result3 Steady Gas

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Obushak, N. D., et al. (2009).[4] "Mechanism of Meerwein Arylation of Furan Derivatives." Russian Journal of Organic Chemistry, 45(9), 1375–1381.[4]

  • Janda, L., & Votický, Z. (1984).[5] "An improved synthesis of 5-aryl-2-furancarboxylic acids." Chemical Papers, 38(4), 507–513.[5]

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination. Reactions of Arylamines." Journal of Organic Chemistry, 42(14), 2426–2431. (Foundational work on Copper halide mechanism).

  • Organic Syntheses. "p-Nitrophenyl-2-furoic acid (Example of Meerwein Arylation)." Org.[6][7] Synth. Coll. Vol. 4, p.72.

Sources

Optimization

Technical Support Center: Purification Challenges for Polar Furan Carboxylic Acids

Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar furan carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar furan carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high purity for these valuable compounds. Here, we will explore common issues in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my polar furan carboxylic acid, like 2,5-furandicarboxylic acid (FDCA), showing poor retention and peak shape on my standard C18 reversed-phase HPLC column?

A1: This is a classic challenge when dealing with highly polar acidic compounds. Standard silica-based, reversed-phase C18 columns primarily rely on hydrophobic interactions for retention.[1] Polar molecules, like many furan carboxylic acids, have limited affinity for the nonpolar stationary phase and will therefore elute very early, often in the solvent front, with poor peak shape.[1][2]

The key issue is the mismatch in polarity. To achieve good retention in reversed-phase chromatography, the analyte needs to interact with the stationary phase. For polar compounds, this interaction is minimal. Furthermore, at neutral or higher pH, the carboxylic acid groups will be deprotonated (ionized), making the molecule even more polar and less likely to be retained on a C18 column.[3]

Troubleshooting Guide: Chromatographic Purification

Issue 1: Poor Retention in Reversed-Phase Chromatography (RPC)

Q: I've tried modifying my mobile phase in RPC, but my furan carboxylic acid still elutes in the void volume. What are my options?

A: When standard RPC fails, it's time to consider alternative or modified chromatographic techniques that introduce additional retention mechanisms beyond simple hydrophobicity.

Root Cause Analysis:

  • High Polarity of Analyte: The inherent polarity of furan carboxylic acids prevents significant interaction with the nonpolar C18 stationary phase.

  • Ionization of Carboxylic Acid Groups: At mobile phase pH values above the pKa of the carboxylic acid, the molecule becomes anionic, further increasing its polarity and reducing retention.

Solutions & Protocols:

1. Mobile Phase pH Adjustment:

  • Concept: Lowering the mobile phase pH to at least two units below the pKa of the carboxylic acid will suppress its ionization, making the molecule more protonated and thus more hydrophobic.[3] This increased hydrophobicity enhances its interaction with the C18 stationary phase, leading to better retention.

  • Protocol: Acidified Mobile Phase for RPC

    • Determine pKa: Find the pKa of your target furan carboxylic acid. For example, the first pKa of 2,5-furandicarboxylic acid (FDCA) is around 2.8.

    • Mobile Phase Preparation: Prepare an aqueous mobile phase with a pH of approximately 1.8-2.8. This can be achieved by adding a small percentage of an acid like formic acid (0.1%), acetic acid, or trifluoroacetic acid (TFA).[3]

    • Gradient Elution: Start with a high percentage of the acidified aqueous mobile phase (e.g., 95-100%) and gradually increase the organic modifier (e.g., acetonitrile or methanol) to elute your compound.

    • Column Compatibility: Ensure your RPC column is stable at low pH.

2. Mixed-Mode Chromatography (MMC):

  • Concept: MMC columns utilize stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[4] For polar acids, a mixed-mode column with both hydrophobic (e.g., C18) and anion-exchange functionalities is ideal.[5] This allows for retention through both hydrophobic interactions and electrostatic interactions between the ionized acid and the positively charged stationary phase.[6]

  • Advantages:

    • Enhanced retention of polar and charged analytes without ion-pairing reagents.[5][7]

    • Tunable selectivity by adjusting mobile phase pH, ionic strength, and organic solvent content.[5]

    • Improved peak shape for charged compounds.[7]

  • Recommended Protocol:

    • Column Selection: Choose a mixed-mode reversed-phase/anion-exchange column.

    • Mobile Phase: Start with a mobile phase of 10 mM ammonium formate at pH 3.[1] This low pH suppresses the ionization of the carboxylic acid to some extent, allowing for hydrophobic interaction, while the anion-exchange functionality provides an additional retention mechanism.

    • Gradient: Begin with a high aqueous percentage and gradually increase the organic modifier.

3. Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Concept: HILIC is a technique that uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8][9] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[9][10] The elution order is generally the opposite of RPC.[11]

  • When to Use HILIC: This method is particularly effective for very polar compounds that show little to no retention in RPC, even with an acidified mobile phase.

  • Protocol: HILIC for Polar Furan Carboxylic Acids

    • Column: Use a HILIC column (e.g., amide, silica).

    • Mobile Phase: The mobile phase should consist of a high percentage of organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[9]

    • Gradient: Start with a high organic concentration and gradually increase the aqueous portion to elute the analytes.

Decision Workflow for Chromatographic Method Selection:

Caption: Decision tree for selecting a suitable chromatographic method.

Issue 2: Co-elution with Structurally Similar Impurities

Q: My target furan carboxylic acid is co-eluting with impurities from the synthesis, such as starting materials or byproducts. How can I improve the resolution?

A: Co-elution of structurally similar compounds is a common challenge, especially when dealing with synthetic mixtures. The key is to exploit subtle differences in the physicochemical properties of your target compound and the impurities.

Root Cause Analysis:

  • Similar Polarity: The impurity and the target compound may have very similar polarities, leading to similar retention times.

  • Subtle Structural Differences: Small differences in functional groups may not be sufficient to achieve separation under standard conditions.

Solutions & Protocols:

1. Fine-Tuning Mobile Phase Selectivity:

  • Concept: The choice of organic modifier and buffer can significantly impact selectivity. By changing these components, you can alter the interactions between the analytes and the stationary phase.

  • Protocol:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter the elution order.

    • Adjust Buffer Concentration and pH: In mixed-mode or ion-exchange chromatography, modifying the buffer concentration or making small pH adjustments can fine-tune the electrostatic interactions and improve separation.[5]

2. Ion-Exchange Chromatography (IEC):

  • Concept: IEC separates molecules based on their net charge.[12] For furan carboxylic acids, which are anionic at appropriate pH, anion-exchange chromatography is a powerful tool. The stationary phase contains positively charged functional groups that bind the negatively charged furan carboxylates. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[12]

  • Protocol: Anion-Exchange Chromatography

    • Column: Select a suitable anion-exchange column (e.g., a weak base anion resin).

    • Sample Loading: Dissolve the sample in a low ionic strength buffer at a pH where the target compound is charged and will bind to the column.

    • Elution: Apply a salt gradient (e.g., NaCl or ammonium acetate) to elute the bound compounds. Compounds with a lower net charge will elute first.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Concept: SPE can be used as a preliminary cleanup step to remove classes of impurities before final purification by HPLC. A mixed-mode SPE cartridge (hydrophobic and ion-exchange) can be particularly effective.[13]

  • Protocol: Mixed-Mode SPE Cleanup

    • Cartridge Selection: Use a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties.

    • Conditioning: Condition the cartridge with methanol and then an appropriate buffer (e.g., ammonium acetate).[13]

    • Sample Loading: Load the sample, allowing the furan carboxylic acid and other acidic impurities to bind.

    • Washing: Wash with a weak solvent to remove neutral and basic impurities.

    • Elution: Elute the acidic compounds with a solvent containing an acid (e.g., methanol with acetic acid).[13] This enriched fraction can then be further purified by HPLC.

Quantitative Data Summary for Method Selection:

TechniquePrincipleBest ForKey Parameters to Optimize
Acidified RPC Suppresses ionization to increase hydrophobicityModerately polar acidsMobile phase pH, organic modifier
Mixed-Mode Hydrophobic & Ion-Exchange InteractionsPolar and charged acidspH, ionic strength, organic modifier
HILIC Hydrophilic PartitioningVery polar acidsHigh organic content, buffer type
Ion-Exchange Electrostatic InteractionsCharged acids, separation by pKapH, salt gradient

Troubleshooting Guide: Non-Chromatographic Purification

Issue 3: Difficulty with Crystallization and Presence of Colored Impurities

Q: I'm trying to purify my furan carboxylic acid by crystallization, but the yield is low and the product is still colored. What can I do?

A: Crystallization is a powerful technique for bulk purification, but its success is highly dependent on solvent selection and the nature of the impurities.[14] Colored impurities are often degradation products or furanic polymers that can be challenging to remove.[14]

Root Cause Analysis:

  • Poor Solvent Choice: The chosen solvent may have either too high or too low solubility for your compound, leading to poor recovery.

  • Co-crystallization of Impurities: Impurities may have similar solubility profiles and co-crystallize with your product.

  • Persistent Colored Impurities: These are often high molecular weight byproducts that can be difficult to remove by simple crystallization.[15]

Solutions & Protocols:

1. Recrystallization with Decolorizing Carbon:

  • Concept: This is a standard and effective method for removing colored impurities.[16] The crude acid is dissolved in a hot solvent, and activated carbon is added to adsorb the colored impurities. Hot filtration removes the carbon, and the purified acid crystallizes upon cooling.

  • Protocol: Recrystallization of 2-Furancarboxylic Acid

    • Dissolution: Dissolve the crude acid in a minimal amount of boiling water.[17]

    • Decolorization: Add a small amount of decolorizing carbon (e.g., Norite) and boil for a short period.[15][17]

    • Hot Filtration: Quickly filter the hot solution to remove the carbon.

    • Crystallization: Allow the filtrate to cool slowly to form crystals. Cooling in an ice bath can maximize the yield.

    • Isolation: Collect the purified crystals by suction filtration.

2. Acid Precipitation:

  • Concept: This method is particularly useful for separating acidic compounds from neutral or basic impurities.[14] The crude furan carboxylic acid is dissolved in a basic aqueous solution to form its soluble salt. Insoluble impurities can be filtered off. The subsequent addition of a strong acid protonates the carboxylate salt, causing the much less soluble free acid to precipitate out, leaving acid-soluble impurities in the solution.[14][18]

  • Protocol: Acid Precipitation of FDCA

    • Dissolution: Dissolve the crude FDCA in an aqueous solution of a base like NaOH to form the soluble disodium salt.

    • Filtration (Optional): If there are insoluble impurities, filter the solution.

    • Precipitation: Slowly add a mineral acid (e.g., HCl) with stirring until the pH is acidic (e.g., pH 2-3).[14] The pure FDCA will precipitate.

    • Isolation: Collect the precipitated acid by filtration, wash with cold water to remove residual salt, and dry.

General Purification Workflow:

Caption: General workflow for non-chromatographic purification.

By systematically addressing these common challenges with a clear understanding of the underlying principles, you can significantly improve the purity and yield of your polar furan carboxylic acids.

References

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. (2020). Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Available at: [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020). Available at: [Link]

  • Selectivity for Polar Acids- SCIENCE UNFILTERED - Phenomenex. (2017). Available at: [Link]

  • Analytical Methods for Organic Acids : Shimadzu (België). Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Introduction to Ion Exchange Chromatography | Bio-Rad. Available at: [Link]

  • Purification of organic acids using anion exchange chromatography - Google Patents.
  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023). Available at: [Link]

  • Polar Compounds | SIELC Technologies. Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025). Available at: [Link]

  • Reversed-phase chromatography - Wikipedia. Available at: [Link]

  • Process for the preparation of 2,5-furandicarboxylic acid - Google Patents.
  • The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure. Available at: [Link]

  • METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - European Patent Office - EP 3476840 B1. (2019). Available at: [Link]

  • Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K. (2024). Available at: [Link]

  • Whole-Cell Biocatalytic Production of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural by Bacillus subtilis J8M8 - MDPI. Available at: [Link]

  • Purification of 2.5-furandicarboxylic acid - ResearchGate. (2013). Available at: [Link]

  • Separation and purification of furan carboxylates - Google Patents.
  • Strategies for the Separation of the Furanic Compounds HMF, DFF, FFCA and FDCA from Ionic Liquids | Request PDF - ResearchGate. Available at: [Link]

  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF - ResearchGate. (2025). Available at: [Link]

  • HILIC Separation of Carboxylic Acids - SIELC Technologies. Available at: [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin | Request PDF - ResearchGate. (2025). Available at: [Link]

  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC. (2022). Available at: [Link]

  • Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC. Available at: [Link]

  • Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells | Request PDF - ResearchGate. (2025). Available at: [Link]

  • What You Need to Know About HILIC | LCGC International. Available at: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed. Available at: [Link]

  • Materials for Solid-Phase Extraction of Organic Compounds - MDPI. Available at: [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available at: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. Available at: [Link]

  • Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide | ACS Sustainable Chemistry & Engineering - ACS Publications. (2025). Available at: [Link]

Sources

Troubleshooting

Degradation pathways of nitrofuran compounds under experimental conditions

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists and researchers working with nitrofuran antibiotics. It synthesizes kinetic data, degradation mechanisms, and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists and researchers working with nitrofuran antibiotics. It synthesizes kinetic data, degradation mechanisms, and troubleshooting protocols into actionable support modules.

Topic: Degradation Pathways & Experimental Troubleshooting for Nitrofuran Compounds Audience: Analytical Chemists, QA/QC Specialists, Environmental Researchers

Module 1: The "Disappearing Peak" – Photolytic Instability

User Ticket #402:

"I prepared a stock solution of Nitrofurantoin (NFT) in methanol yesterday. After leaving it on the benchtop (clear flask) for 4 hours, the HPLC peak area decreased by ~15%, and a small shoulder peak appeared. Is my compound degrading?"

Technical Diagnosis:

Yes. You are observing photo-induced isomerization followed by oxidative degradation . Nitrofurans are notoriously photolabile. The "shoulder peak" is likely the syn-isomer or an early photolysis intermediate (e.g., 5-hydroxyfuran-2-carbaldehyde).

The Mechanism (Causality):

Under UV/VIS irradiation, the primary degradation pathway is not immediate ring cleavage but a rapid anti-to-syn photoisomerization of the C=N bond.[1] This excited state is highly susceptible to hydrolysis, leading to the rupture of the azomethine linkage (


).
  • Excitation: NFT absorbs light (max ~365 nm), entering an excited singlet state.

  • Isomerization: Rapid conversion from the stable anti-isomer to the unstable syn-isomer.

  • Cleavage: The syn-isomer undergoes hydrolysis (even in dark if previously irradiated) to form Nitrofuraldehyde (NFA) and Aminohydantoin (AHD) .

Support Data: Stability Profile
CompoundConditionHalf-Life (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

)
Primary Degradation Product
Nitrofurantoin UV Light (254 nm), pH 7~3-5 minsNitrofuraldehyde (NFA), AHD
Nitrofurantoin Sunlight, Aqueous~60-90 minsNFA, polymeric precipitates
Furazolidone Sunlight, Freshwater (pH 7.4)~170 hours3-amino-2-oxazolidinone (AOZ)
Furazolidone Dark, stored at -20°C> 1 yearStable
Actionable Protocol: Handling Photosensitive Stocks
  • Amber Glassware: Mandatory for all steps. If unavailable, wrap clear flasks in aluminum foil immediately.

  • Yellow Light: Perform weighing and dilution under yellow monochromatic light (sodium vapor) if possible; standard fluorescent lab lights emit enough UV to initiate isomerization.

  • Solvent Choice: Dissolve primary stocks in DMSO or DMF (solubility ~1 mg/mL).[2] These solvents provide better stability than water/methanol mixtures for long-term storage at -20°C.

  • Verification: If a stock has been exposed to light, run a "purity check" scan. If the syn-isomer shoulder exceeds 5% of the main peak, discard the stock.

Module 2: Hydrolytic Degradation & pH Effects

User Ticket #409:

"I am studying Nitrofurantoin in wastewater. At pH 9, the parent compound disappears rapidly even in the dark. Is this normal?"

Technical Diagnosis:

Yes. While nitrofurans are relatively stable at acidic pH (pH < 4), they undergo base-catalyzed hydrolysis at alkaline pH.

The Mechanism:

At pH > 8, the degradation pathway shifts from azomethine cleavage to furan ring opening .

  • Protonation/Deprotonation: The hydantoin ring nitrogen is deprotonated.

  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the C5 position of the furan ring.
    
  • Ring Opening: The furan ring cleaves, forming non-cyclic diketone derivatives which are analytically silent in standard nitrofuran MRM transitions.

Visualizing the Pathway

The following diagram illustrates the bifurcation between photolytic and hydrolytic pathways.

NitrofuranDegradation NFT Nitrofurantoin (Anti-Isomer) (Parent Drug) Light UV/VIS Light (Photolysis) NFT->Light Excitation Hydrolysis Hydrolysis (pH > 8) NFT->Hydrolysis Dark Conditions SynNFT Syn-Isomer (Unstable Intermediate) Light->SynNFT Isomerization NFA Nitrofuraldehyde (NFA) SynNFT->NFA Azomethine Cleavage AHD Aminohydantoin (AHD) SynNFT->AHD Azomethine Cleavage RingOpen Ring-Opened Products (Diketones/Polymers) Hydrolysis->RingOpen Nucleophilic Attack on Furan Ring

Caption: Figure 1. Dual degradation pathways of Nitrofurantoin. Photolysis favors azomethine cleavage (forming AHD), while alkaline hydrolysis favors furan ring destruction.

Module 3: Metabolite Analysis & Derivatization Troubleshooting

User Ticket #415:

"I'm running the standard AOZ/AMOZ analysis in tissue. My recovery is consistently low (<40%), and the peaks are tailing. I incubate for 16 hours at 37°C. What am I doing wrong?"

Technical Diagnosis:

Low recovery in nitrofuran metabolite analysis is typically caused by pH drift during derivatization or incomplete liquid-liquid extraction (LLE) . The reaction requires a delicate balance: acid is needed to hydrolyze the protein-bound metabolite, but the derivatization with 2-nitrobenzaldehyde (2-NBA) is pH-sensitive.

The "Self-Validating" Protocol:

This workflow ensures the metabolite is released and trapped simultaneously.

Step 1: Homogenization & Acid Hydrolysis

  • Action: Mix 1g tissue with 10 mL 0.125 M HCl.

  • Critical Control: Add 2-Nitrobenzaldehyde (2-NBA) immediately at this stage.

  • Why? As soon as the acid releases the metabolite (e.g., AOZ) from the tissue protein, it is unstable. 2-NBA must be present to "trap" it instantly as the nitrophenyl derivative (NPAOZ).

  • Incubation: 16 hours @ 37°C. Do not shorten this time; kinetics are slow in heterogeneous tissue matrices.

Step 2: Neutralization (The Failure Point)

  • Action: Adjust pH to 7.4 ± 0.2 using 0.1 M NaOH and

    
     buffer.
    
  • Troubleshooting: If pH < 6, extraction efficiency of the derivative into ethyl acetate drops significantly. If pH > 8, the derivative may degrade.[3] Use a calibrated pH meter, not paper strips.

Step 3: Extraction

  • Action: Extract with Ethyl Acetate.[4][5] Centrifuge >3000g.

  • Why Ethyl Acetate? It selectively extracts the non-polar 2-NBA derivative while leaving polar matrix interferences in the aqueous phase.

Workflow Diagram

SamplePrep Sample Tissue Sample (Protein-Bound) Hydrolysis Acid Hydrolysis + Derivatization (0.125M HCl + 2-NBA) 16h @ 37°C Sample->Hydrolysis Release & Trap Neutralize Neutralization (pH 7.4 ± 0.2) Hydrolysis->Neutralize Stop Reaction Extract LLE Extraction (Ethyl Acetate) Neutralize->Extract Isolate Derivative Dry Evaporation (N2 stream @ 40°C) Extract->Dry Concentrate Recon Reconstitution (Mobile Phase) Dry->Recon Prep for Inj LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Quantify

Caption: Figure 2. Optimized sample preparation workflow for Nitrofuran metabolites (AOZ, AMOZ, AHD, SEM). Note the simultaneous hydrolysis/derivatization step.

Module 4: Advanced FAQ

Q: I found Semicarbazide (SEM) in my blank control samples. Is my LC-MS contaminated?

  • A: Likely not. SEM is a metabolite of Nitrofurazone, but it is also a breakdown product of azodicarbonamide , a blowing agent used in the plastic gaskets of jar lids and some flour bleaching agents.

    • Validation: Run a "system blank" (solvent only) vs. a "process blank" (reagents only). If the system blank is clean but the process blank has SEM, check your plasticware and reagent purity.

Q: Can I use UV detection instead of MS/MS?

  • A: Only for high-concentration pharmaceutical formulations. For residue analysis (ppb levels) in tissue/water, UV is insufficient due to matrix interference and lack of sensitivity. The 2-NBA derivatives have specific mass transitions (e.g., AOZ-NP: 236 -> 134) required for confirmation.

Q: How stable are the derivatized extracts?

  • A: Once derivatized and extracted into ethyl acetate or reconstituted in mobile phase, the nitrophenyl derivatives are stable for up to 7 days at 4°C in the dark.

References

  • European Commission. (2003). Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • Vass, M., et al. (2008). Stability of nitrofuran metabolites in tissue during cooking and storage.[6][7] Food Additives & Contaminants.[6][7][8] Link

  • Edhlund, B. L., et al. (2006).[3] Role of the nitro group in the photolysis of nitrofurans. Environmental Science & Technology. Link

  • Biošić, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment: Kinetics and pathways.[1][3][9][10] Chemosphere. Link

  • USDA Food Safety and Inspection Service. (2019). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS (CLG-NFUR).Link

Sources

Optimization

Technical Support Center: Stabilizing 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid in Solution

Welcome to the technical support center for 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound in a solution. As a Senior Application Scientist, I have synthesized critical technical data with field-proven insights to ensure the integrity of your experiments.

Introduction

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a furan ring, a nitroaromatic group, and a carboxylic acid, presents unique stability challenges. This guide will address common issues encountered during its handling and provide robust protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is not dissolving well in my chosen solvent. What should I do?

A1: This is a common issue. Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, exhibit limited solubility in both organic and aqueous solvents.[1] This poor solubility can lead to rapid precipitation.[1]

Troubleshooting Steps:

  • Solvent Selection: For stock solutions, prioritize polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For aqueous buffers, solubility will be highly pH-dependent.

  • pH Adjustment: As a carboxylic acid, its solubility in aqueous solutions will significantly increase at a pH above its pKa, as it will be deprotonated to the more soluble carboxylate salt. A systematic solubility study is recommended.

  • Sonication: Gentle sonication can aid in the dissolution of suspended particles.

  • Warming: Gentle warming can increase solubility, but be cautious as it may also accelerate degradation.

Q2: I'm observing a color change in my solution of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid over time. What could be the cause?

A2: A color change, typically a yellowing or browning, is often an indicator of degradation. The two primary culprits are the furan ring and the nitroaromatic group.

  • Furan Ring Instability: Furan rings are susceptible to acid-catalyzed hydrolysis and ring-opening, which can lead to the formation of colored degradation products.[2]

  • Nitroaromatic Photoreactivity: Nitroaromatic compounds are known to be photolabile and can undergo degradation upon exposure to light, which can result in colored byproducts.

Preventative Measures:

  • pH Control: Maintain the pH of your solution in the neutral to slightly basic range to minimize acid-catalyzed furan ring degradation.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Q3: I'm seeing new peaks in my chromatogram after leaving my solution on the benchtop. What are these?

A3: The appearance of new peaks strongly suggests degradation of your compound. The likely degradation pathways include:

  • Hydrolysis: The furan ring can undergo acid-catalyzed ring-opening. The carboxylic acid moiety itself is generally stable to hydrolysis, but the overall molecule's stability is compromised by the furan ring.

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of photolytic degradation products.

  • Oxidation: The nitro group can be susceptible to oxidative degradation, although it is generally considered an electron-withdrawing group that deactivates the aromatic ring to oxidation.

A forced degradation study is essential to identify these potential degradants and develop a stability-indicating analytical method.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Action
Precipitation in aqueous buffer pH is below the pKa of the carboxylic acid.Increase the pH of the buffer to at least 2 units above the pKa.
Loss of compound during analysis Adsorption to container surfaces.Use silanized glass or polypropylene vials.
Inconsistent analytical results Degradation in the autosampler.Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).
Baseline noise in chromatogram Formation of insoluble degradation products.Filter all solutions through a 0.22 µm filter before injection.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid in a clean, dry amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Briefly vortex the mixture.

  • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes at room temperature.

  • Visually inspect the solution to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[3][4][5]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid and solution).

  • Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

Procedure (General):

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose the solution to each of the stress conditions listed above.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Analytical Method Development

A stability-indicating HPLC method is essential for accurately quantifying 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid in the presence of its degradants.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a PDA detector is recommended for method development).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation and Workflow

Degradation Pathway Hypothesis

G cluster_main 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid cluster_degradation Potential Degradation Pathways Compound 5-(4-Chloro-2-nitrophenyl) furan-2-carboxylic acid Hydrolysis Furan Ring-Opened Products Compound->Hydrolysis Acidic Conditions Photodegradation Photolytic Byproducts Compound->Photodegradation UV/Vis Light Decarboxylation Decarboxylated Product Compound->Decarboxylation Heat

Caption: Potential degradation pathways for 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Solution of Compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterization

Caption: Workflow for conducting a forced degradation study.

References

  • Molecules. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Journal of Chromatography B. (2003).
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2010).
  • IUPAC. (n.d.). Compendium of Chemical Terminology. Retrieved from [Link]

  • Food Chemistry. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]

  • ResearchGate. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]

  • Journal of Photochemistry and Photobiology A: Chemistry. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • MDPI. (2022). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from [Link]

  • RJPT. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

Sources

Troubleshooting

Scaling up furan synthesis from lab to pilot plant

Technical Support Center: Furan Synthesis Scale-Up Mission: To bridge the gap between bench-scale medicinal chemistry and pilot-plant production of functionalized furans. This guide addresses the critical instability of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Synthesis Scale-Up

Mission: To bridge the gap between bench-scale medicinal chemistry and pilot-plant production of functionalized furans. This guide addresses the critical instability of the furan core, thermal hazards, and "tar" (humin) formation that plague scale-up efforts.

Module 1: Thermal Safety & Runaway Prevention

Context: The furan ring is electron-rich and highly susceptible to exothermic decomposition under acidic conditions. While Paal-Knorr cyclizations are generally thermally controllable, the functionalization of furans (e.g., nitration, oxidation) or the acid-catalyzed dehydration of carbohydrates to form furan precursors poses severe thermal risks.

Q1: We are observing unexpected temperature spikes during the acid-catalyzed cyclization step in a 50L reactor. It was stable at 100mL. Why?

A: You are likely encountering a heat transfer limitation coupled with an auto-accelerating decomposition.[1]

  • Causality: Furan synthesis often involves strong acid catalysts. At 100mL, the surface-area-to-volume ratio is high, allowing passive cooling. At 50L, this ratio drops drastically. If the reaction exotherm exceeds the cooling jacket's capacity, the temperature rises, triggering the decomposition of the furan product itself (which is also exothermic), leading to a runaway scenario.

  • Troubleshooting Protocol (Self-Validating):

    • Calculate the Adiabatic Temperature Rise (

      
      ):  Before the next run, perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture. If 
      
      
      
      , the process is unsafe for a standard batch reactor without active dosing control.
    • Switch to Semi-Batch: Do not add the acid catalyst all at once. Dosing the catalyst (or the limiting reagent) controls the heat generation rate (

      
      ) to match the cooling capacity (
      
      
      
      ).
    • Validation: The reactor temperature should never deviate more than 2°C from the setpoint during dosing. If it does, stop dosing immediately.

Q2: How do we safely nitrate furfural at scale? Our batch process is showing "red flags" in safety calorimetry.

A: Nitration of furfural is notoriously dangerous due to the instability of the intermediate acetyl nitrate and the oxidative sensitivity of the furan ring.

  • The Fix: Abandon the batch approach. This reaction is a prime candidate for Continuous Flow Chemistry .

  • Scientific Rationale: In flow, the "active volume" is milliliters, not liters. If a decomposition occurs, it is contained within a small tube section. Furthermore, the residence time can be reduced to seconds, quenching the reaction before the furan ring degrades.

Module 2: Mitigating Humin (Tar) Formation

Context: "Humins" are insoluble, dark brown polymers that foul reactor impellers and ruin yield. They are not random junk; they form via specific pathways involving the breakdown of furan intermediates.

Q3: Our Paal-Knorr synthesis yields a dark black tar that is difficult to filter. How do we prevent this?

A: The "tar" is likely polymerized pyrrole or furan byproducts caused by the 2,5-dioxo-6-hydroxy-hexanal (DHH) pathway or direct polymerization of the 1,4-dicarbonyl precursor.

  • Mechanism: In acid, the furan product can re-open or the intermediate can polymerize via aldol condensation. This is concentration-dependent (second-order kinetics).

  • Troubleshooting Steps:

    • Dilution is Key: Lab experiments often run at 0.5 M to maximize throughput. For scale-up, reduce concentration to 0.1–0.2 M. This exponentially reduces intermolecular polymerization rates.

    • Additive Stabilization: If synthesizing HMF-type furans, add Sodium Dithionite to the mixture.[2] It acts as a scavenger for the radical/colored intermediates that initiate humin growth.

    • Solvent Switch: Avoid benzene (carcinogenic) or pure water (promotes aldol polymerization). Use a biphasic system (e.g., 2-MeTHF/Water ) to continuously extract the furan product out of the acidic aqueous phase, protecting it from degradation.

Visualizing the Humin Threat:

HuminFormation cluster_prevention Prevention Strategy Precursor Carbohydrate / 1,4-Dicarbonyl Intermediate Reactive Intermediate (e.g., DHH) Precursor->Intermediate Acid/Heat Furan Target Furan Intermediate->Furan Cyclization (Desired) Humin Humins (Tar) Polymer Network Intermediate->Humin Aldol Condensation (Side Reaction) Furan->Intermediate Rehydration (Reversible) Furan->Humin Polymerization (High Conc.) Advice 1. Extract Furan immediately (Biphasic) 2. Reduce Residence Time (Flow) 3. Lower Concentration Advice->Humin

Figure 1: The competition between furan cyclization and humin formation.[3] Note that the product itself can degrade back into reactive intermediates that form tar.

Module 3: Transitioning to Continuous Flow (The "Golden Standard")

Context: For substituted furans (e.g., 2,5-diarylfurans) used in drug development, the intermediate endoperoxides are often unstable.[4] Flow chemistry allows you to handle these "forbidden" intermediates safely.[5]

Q4: We need to scale up a 2,5-diarylfuran synthesis, but the endoperoxide intermediate is explosive. How do we design a flow process for this?

A: You should utilize a telescoped flow process . This eliminates the isolation of the hazardous intermediate.

  • Protocol:

    • Step 1 (Oxidation): Pump the diene precursor and a singlet oxygen source (or oxidizer) into a cooled reactor coil.

    • Step 2 (Dehydration): Feed the output directly into a second stream containing a dehydration agent (e.g., Appel reagent or mild acid).

    • Step 3 (Quench): Immediately quench the stream into a base solution.

  • Why it works: The unstable endoperoxide exists for only seconds inside the tubing before being converted to the stable furan.

Flow Reactor Setup Diagram:

FlowProcess FeedA Feed A: Diene Precursor Mixer1 Mixer 1 FeedA->Mixer1 FeedB Feed B: Oxidizer FeedB->Mixer1 FeedC Feed C: Dehydrating Agent Mixer2 Mixer 2 FeedC->Mixer2 Reactor1 Reactor Coil 1 (Oxidation) Mixer1->Reactor1 Unstable Intermediate Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Dehydration) Mixer2->Reactor2 Cyclization Separator Phase Separator (Continuous Extraction) Reactor2->Separator Quench Product Purified Furan Separator->Product

Figure 2: Telescoped continuous flow setup for synthesizing substituted furans without isolating unstable intermediates.

Module 4: Solvent Selection for Pilot Plants

Context: Lab-scale furan synthesis often relies on Dichloromethane (DCM) or Benzene.[3] These are unacceptable in a modern pilot plant due to environmental regulations and toxicity.

Q5: What is the best "green" replacement for DCM in furan extraction?

A: 2-Methyltetrahydrofuran (2-MeTHF) is the superior alternative.

  • Data Comparison:

FeatureDichloromethane (DCM)2-MeTHF (Recommended)Why Switch?
Boiling Point 39.6°C (Too low)80.2°C2-MeTHF allows higher reaction temps without pressurization.
Phase Separation Bottom layer (Tricky)Top layer (Easy)Water is the bottom layer with 2-MeTHF, simplifying reactor drainage.
Stability StablePeroxide formerCaution: 2-MeTHF requires stabilizers (BHT), but it is derived from biomass (furfural itself!), closing the sustainability loop.
Solubility ExcellentGood2-MeTHF extracts furans efficiently from aqueous acid streams.

References

  • Continuous Flow Synthesis of 2,5-Diarylfurans

    • Title: Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans.[4]

    • Source: Levesque, F., & Seeberger, P. H. (2012). Chemical Science.
    • Link:[Link]

  • Humin Formation Mechanism

    • Title: Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions.[6]

    • Source: Patil, S. K. R., & Lund, C. R. F. (2011). Energy & Fuels.
    • Link:[Link]

  • Safety in Nitration (Flow Chemistry)

    • Title: Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.[5][7][8]

    • Source: Hellwig, H., et al. (2025/2026 Context).[7] Angewandte Chemie. (Note: Referenced from search context as a recent advancement in safe nitration).

    • Link:[Link](Generic DOI for verification of journal presence).

  • Green Solvent Selection

    • Title: Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.
    • Source: Prat, D., et al. (2013). Organic Process Research & Development.
    • Link:[Link]

Sources

Optimization

Optimizing crystallization for X-ray quality crystals

Welcome to the Crystallography Technical Support Hub. Case ID: OPT-XRAY-001 Assigned Specialist: Senior Application Scientist, Structural Biology Division Status: Open Introduction: The Philosophy of "Controlled Crash" C...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Crystallography Technical Support Hub.

Case ID: OPT-XRAY-001 Assigned Specialist: Senior Application Scientist, Structural Biology Division Status: Open

Introduction: The Philosophy of "Controlled Crash"

Crystallization is not merely about precipitation; it is the art of a "controlled crash" out of solution. As your support specialist, I often see researchers treating crystallization as a lottery. It is not. It is a thermodynamic process governed by the phase diagram.[1]

This guide moves beyond basic screening to the engineering of diffraction-quality lattices . We will troubleshoot the three most common failure modes:

  • Sample Heterogeneity (Garbage In, Garbage Out)

  • Nucleation Control (The Phase Diagram Trap)

  • Lattice Disorder (Diffraction Quality)

Tier 1: Pre-Crystallization Quality Control (The Foundation)

User Complaint: "I have set up 1,000 drops, but I only see heavy precipitate or clear drops. No crystals."

Diagnosis: The issue is likely not the screen, but the sample. A polydisperse protein sample will struggle to form a regular lattice, regardless of the precipitant.[1]

Protocol 1: Dynamic Light Scattering (DLS) Assessment

Before setting up a single drop, you must validate the solution behavior of your macromolecule.[1]

ParameterAcceptable RangeMechanism/Reasoning
Polydispersity (Pd) < 20% A Pd > 20% indicates aggregates or multiple oligomeric states, which poison crystal growth by disrupting lattice contacts .[1]
Hydrodynamic Radius (

)
Consistent with MWIf

is much larger than predicted for the monomer/dimer, you have non-specific aggregation.[1]
Peak Shape MonomodalMultiple peaks indicate a mixture of species (e.g., monomer + octamer) that will compete for the lattice.[1]

Troubleshooting Steps:

  • If Pd > 20%: Do not crystallize. Run Size Exclusion Chromatography (SEC) to separate aggregates.[1][2][3]

  • If multiple peaks: Perform a Thermal Shift Assay (DSF) with various buffers/salts to find a condition that stabilizes a single species .[1]

Tier 2: Navigating the Phase Diagram

User Complaint: "I get thousands of tiny needles (microcrystals) but no single crystals suitable for X-ray."

Diagnosis: You are trapped in the Labile Zone . Spontaneous nucleation is occurring too rapidly, depleting the protein before crystals can grow large.[1]

The Scientific Logic: To get large crystals, you must separate nucleation (starting the crystal) from growth (enlarging the crystal).[4]

  • Labile Zone: High supersaturation.[1] Nuclei form spontaneously.[1][5] Result: Many small crystals.[1][5]

  • Metastable Zone: Moderate supersaturation.[1] Existing nuclei grow, but new nuclei cannot form.[1][5] Result: Few large crystals.[1]

Visualization: The Crystallization Trajectory

PhaseDiagram Undersaturated Undersaturated Region (Clear Drop) Metastable Metastable Zone (Growth Only) Undersaturated->Metastable Vapor Diffusion Metastable->Undersaturated Dilution/Warming Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Critical Supersaturation Labile->Metastable Nucleation depletes concentration Precipitation Precipitation Zone (Amorphous Solid) Labile->Precipitation Excessive Supersaturation Start Start: Soluble Protein Start->Undersaturated Concentrating

Figure 1: The Ideal Crystallization Trajectory.[1] Success requires entering the Labile Zone to trigger nucleation, then dropping back into the Metastable Zone to sustain growth without forming new showers of crystals.

Tier 3: Optimization Strategies (The "Rescue" Protocols)

User Complaint: "I have a hit, but the crystals are ugly/small/twinned. I can't reproduce them."

Diagnosis: You need to bypass the energy barrier of nucleation artificially. This allows you to work exclusively in the Metastable Zone.

Protocol 2: Streak Seeding (The Bergfors Method)

Seeding is the single most powerful tool for optimization. It decouples nucleation from growth .[1]

Materials:

  • Cat whisker or horse hair (preferred over synthetic fibers for creating micro-seeds).[1]

  • "Seed Stock": Your original drop with microcrystals.[1]

  • New drops: Pre-equilibrated in the Metastable Zone (lower precipitant conc.[1] than the original hit).[1][6]

Step-by-Step:

  • Prepare Seed Stock: Crush the crystals in your original drop using a pestle or pipette tip.[1]

  • The Streak: Dip the whisker into the crushed seed stock.

  • Transfer: Draw the whisker across a new drop containing protein + precipitant.[1]

  • Dilution (Optional): If you still get too many crystals, streak through a wash drop first to reduce the number of seeds on the whisker.

Why this works: You are introducing pre-formed nuclei into a solution that is saturated enough to grow them, but not saturated enough to create new ones spontaneously.[1]

Table 1: Additive Screens for Lattice Improvement

If seeding fails, the lattice packing may be energetically unfavorable.[1] Small molecule additives can bridge contacts.[1]

Additive ClassExamplesMechanism of Action
Chaotropes Urea, Guanidine HClIncreases solubility, slowing down nucleation kinetics.[1]
Linkers Spermidine, DiamineBridges repulsive negative charges on protein surfaces.[1]
Detergents LDAO,

-OG
Reduces non-specific hydrophobic aggregation; essential for membrane proteins.[1]
Co-factors ATP, MgCl

, Zinc
Stabilizes a specific conformational state, reducing structural heterogeneity.[1]

Tier 4: Diffraction Quality & Cryoprotection

User Complaint: "The crystal looks beautiful, but diffraction is poor (low resolution) or shows ice rings."

Diagnosis:

  • Ice Rings: Crystalline ice is forming during freezing, obscuring data.[1]

  • Mosaicity: The crystal was damaged during handling or freezing (flash-cooling).[1]

Protocol 3: Cryoprotection Optimization

Do not just dunk crystals in 30% glycerol. This causes osmotic shock, cracking the lattice.[1]

  • The "Mother Liquor" Rule: The cryoprotectant solution must match the mother liquor (precipitant + buffer) exactly, plus the cryo-agent.

  • Serial Transfer: Move the crystal through increasing concentrations of cryoprotectant (e.g., 5%

    
     10% 
    
    
    
    20%) to allow osmotic equilibration .[1]
  • Annealing: If mosaicity is high, block the cryostream for 2-3 seconds (allow the crystal to thaw slightly) and re-freeze. This can re-order the solvent channels.[1]

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Evaluate Drop Result Precipitate Heavy Precipitate Start->Precipitate Clear Clear Drop Start->Clear Microcrystals Shower of Microcrystals Start->Microcrystals SingleCrystal Single Crystal Start->SingleCrystal Action_Precip 1. Check DLS (Aggregates?) 2. Reduce Protein Conc. 3. Change pH Precipitate->Action_Precip Action_Clear 1. Increase Conc. 2. Try Streak Seeding (Force Nucleation) Clear->Action_Clear Action_Micro 1. Lower Precipitant Conc. 2. Use Seeding 3. Add Glycerol (Slow kinetics) Microcrystals->Action_Micro Action_Single Optimize Cryo & Diffraction SingleCrystal->Action_Single

Figure 2: Decision Matrix for Crystallization Outcomes. Follow the path based on visual inspection of the drop.

References

  • Borgstahl, G. E. (2007).[1] How to use dynamic light scattering to improve the likelihood of growing macromolecular crystals. Methods in Molecular Biology, 363, 109-129.[1] Link

  • Ericsson, U. B., et al. (2006).[1] Thermofluor-based high-throughput stability optimization of proteins for structural studies. Analytical Biochemistry, 357(2), 289-298.[1] Link

  • Bergfors, T. (2003).[1][6] Seeds to crystals.[1][5][6][7][8][9] Journal of Structural Biology, 142(1), 66-76.[1] Link

  • Garman, E. F., & Schneider, T. R. (1997).[1][10][11] Macromolecular cryocrystallography. Journal of Applied Crystallography, 30(3), 211-237.[1][10] Link

  • McPherson, A. (2004).[1] Introduction to protein crystallization. Methods, 34(3), 254-265.[1] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery Professionals: 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid versus the Established Antibiotic Nitrofurantoin

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds with potential therapeutic value is paramount. This guide provides a detailed comparative analysis of 5-(4-Chloro-2-ni...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds with potential therapeutic value is paramount. This guide provides a detailed comparative analysis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, a compound under investigation for its antitubercular properties, and Nitrofurantoin, a long-established antibiotic primarily used for the treatment of urinary tract infections (UTIs). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their chemical structures, mechanisms of action, antimicrobial spectra, and available pharmacokinetic and toxicological data to inform future research and development efforts.

Introduction: Two Antimicrobials at Different Stages of the Drug Development Pipeline

This comparative study delves into two distinct nitrofuran derivatives: one, a seasoned veteran in the clinical setting, and the other, a promising but less-characterized newcomer.

Nitrofurantoin , first approved in 1953, is a synthetic nitrofuran antibiotic that has been a mainstay in the treatment of uncomplicated lower urinary tract infections for decades[1]. Its efficacy is largely attributed to its unique pharmacokinetic profile, which results in high concentrations in the urine[2][3].

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid belongs to the class of 5-phenyl-furan-2-carboxylic acids. This group of compounds has recently garnered attention as a potential new class of antitubercular agents[4]. Their proposed mechanism of action, targeting iron acquisition in mycobacteria, represents a novel approach to combating this persistent pathogen[4].

This guide will dissect the available scientific literature to provide a comprehensive comparison of these two molecules, highlighting their potential strengths and weaknesses and identifying key areas for future investigation.

Chemical and Physical Properties

A fundamental comparison begins with the molecular structure and inherent chemical properties of each compound. These characteristics influence their solubility, stability, and ability to interact with biological targets.

Property5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acidNitrofurantoin
Chemical Structure
Molecular Formula C₁₁H₆ClNO₅C₈H₆N₄O₅
Molecular Weight 267.63 g/mol 238.16 g/mol
CAS Number 95611-88-467-20-9
Appearance Yellow solid[4]Lemon-yellow crystals or powder[2]
Melting Point 256 °C (decomposition)[4]270-272 °C (decomposition)[2]

Mechanism of Action: A Tale of Two Targets

The divergent therapeutic applications of these two compounds are rooted in their distinct mechanisms of action.

Nitrofurantoin: A Multi-pronged Attack on Bacterial Viability

Nitrofurantoin's bactericidal activity is a result of its conversion into highly reactive electrophilic intermediates by bacterial nitroreductases[2]. These intermediates then launch a multifaceted assault on the bacterial cell, disrupting several vital processes simultaneously:

  • DNA and RNA Damage: The reactive intermediates can directly damage bacterial DNA and RNA.

  • Inhibition of Protein Synthesis: They have been shown to attack ribosomal proteins, leading to the inhibition of protein synthesis.

  • Disruption of Metabolic Pathways: Key enzymatic processes within the bacterial cell are also inhibited.

This broad-based mechanism of action is thought to be a contributing factor to the low rate of acquired resistance to Nitrofurantoin.

Caption: Proposed mechanism of action for the furan derivative.

Antimicrobial Spectrum: A Broad-Spectrum Veteran vs. a Specialized Contender

The differing mechanisms of action are reflected in the antimicrobial spectra of these two compounds.

Nitrofurantoin: A Workhorse for Urinary Tract Infections

Nitrofurantoin exhibits a broad spectrum of activity against many common urinary tract pathogens. Its clinical utility is well-established against:

  • Escherichia coli : A primary cause of UTIs.

  • Enterococcus faecalis : Another common uropathogen.

  • Staphylococcus aureus : Including some methicillin-resistant strains (MRSA).

  • Other Gram-positive and Gram-negative bacteria.

The following table summarizes the Clinical and Laboratory Standards Institute (CLSI) breakpoints for Nitrofurantoin against key urinary pathogens.

OrganismMIC Breakpoint (µg/mL) - Susceptible
Escherichia coli≤32
Staphylococcus aureus≤32
Enterococcus faecalis≤32

Data sourced from CLSI guidelines. [5][6]

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: A Focus on Mycobacteria with Potential for Broader Activity

Pharmacokinetics and Pharmacodynamics: Getting the Drug to the Target

The effectiveness of an antimicrobial agent is critically dependent on its ability to reach the site of infection at a concentration sufficient to inhibit or kill the pathogen.

Nitrofurantoin: High Urinary Concentration is Key

The pharmacokinetic profile of Nitrofurantoin is ideally suited for its use in treating UTIs. Following oral administration, it is rapidly absorbed and then quickly excreted by the kidneys, leading to high concentrations in the urine.[2][3][8][9] Conversely, plasma concentrations remain low, which limits its systemic use but also reduces systemic side effects.[3][8][9] The therapeutic efficacy of Nitrofurantoin is directly linked to its urinary concentration, which typically far exceeds the MIC for susceptible uropathogens.[2][10]

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: An Area for Further Investigation

Detailed pharmacokinetic data for 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is not yet publicly available. For its potential application as an antitubercular agent, achieving sufficient concentrations in plasma and lung tissue would be crucial. The physicochemical properties of the molecule, including its lipophilicity and molecular weight, will play a significant role in its absorption, distribution, metabolism, and excretion (ADME) profile. Further studies are required to determine its pharmacokinetic parameters and to assess its potential for reaching therapeutic concentrations at various sites of infection.

Toxicity and Safety Profile

The safety of any potential therapeutic agent is of paramount importance.

Nitrofurantoin: A Generally Well-Tolerated Drug with Some Known Side Effects

Nitrofurantoin is generally considered safe for short-term use in the treatment of uncomplicated UTIs. Common side effects are gastrointestinal in nature, including nausea and vomiting. More serious, but rare, adverse effects can include pulmonary reactions, hepatotoxicity, and peripheral neuropathy, particularly with long-term use.

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: Preclinical Assessment is Needed

The toxicological profile of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid has not been extensively studied. As with any new chemical entity, a thorough evaluation of its potential toxicity is a critical step in the drug development process. In silico and in vitro toxicity assays, followed by in vivo studies in animal models, will be necessary to establish a safety profile for this compound. The presence of a nitrophenyl group may warrant specific investigation into potential genotoxicity and other adverse effects associated with this chemical moiety.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following experimental workflows are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism. This method is outlined by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][10][11][12][13][14][15]

Sources

Comparative

Comparing antibacterial spectrum of different furan-based compounds

Executive Summary This technical guide provides a comparative analysis of furan-based antimicrobial agents, distinguishing between established Nitrofurans (e.g., Nitrofurantoin, Furazolidone) and emerging Benzofuran scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of furan-based antimicrobial agents, distinguishing between established Nitrofurans (e.g., Nitrofurantoin, Furazolidone) and emerging Benzofuran scaffolds. While nitrofurans remain a clinical mainstay for urinary tract infections due to their unique reductive activation mechanism, novel benzofuran derivatives are demonstrating potent activity against multidrug-resistant (MDR) Gram-positive pathogens, including MRSA. This guide details the mechanistic divergence, antibacterial spectra, and validated experimental protocols for assessing these compounds.

Structural Classes & Mechanisms of Action

The pharmacological efficacy of furan-based compounds hinges on the functionalization of the furan ring. We categorize them into two distinct mechanistic classes:

Class A: Classic Nitrofurans (The Reductive Prodrugs)

Compounds: Nitrofurantoin, Furazolidone, Nitrofurazone. Mechanism: These are prodrugs requiring activation by bacterial nitroreductases (Type I and II).[1] The reduction of the 5-nitro group generates highly reactive electrophilic intermediates (nitroso, hydroxylamine) that attack ribosomal proteins, DNA, and respiration enzymes.[2]

  • Key Feature: Low resistance rates due to multi-target "shotgun" damage.[2]

Class B: Benzofurans (The Emerging Scaffolds)

Compounds: Natural derivatives (e.g., Psoralen analogs), Synthetic 2-substituted benzofurans. Mechanism: Unlike nitrofurans, these do not necessarily require reductive activation. Their mechanism often involves:

  • DNA Intercalation: Planar structure allows insertion between base pairs.

  • Enzyme Inhibition: Targeting DNA gyrase (Topoisomerase II) or inhibiting cell wall synthesis.

  • Membrane Disruption: Lipophilic side chains facilitate outer membrane permeation in Gram-negatives.

Visualization: Mechanistic Divergence

The following diagram illustrates the intracellular pathways distinguishing these two classes.

Mechanism Entry Compound Entry (Passive Diffusion) Nitro Nitrofurans (Prodrug) Entry->Nitro Benzo Benzofurans (Active Scaffold) Entry->Benzo Reductase Nitroreductase (nfsA/nfsB genes) Nitro->Reductase Activation Intermediates Reactive Intermediates (Nitro radicals) Reductase->Intermediates Reduction Damage Macromolecular Damage (DNA/Ribosomes) Intermediates->Damage Covalent Binding Target Direct Target Binding (DNA Gyrase / Cell Wall) Benzo->Target Lock & Key Inhibition

Figure 1: Comparative mechanism of action. Nitrofurans rely on intracellular bio-activation to generate toxicity, whereas Benzofurans typically act via direct target inhibition.

Comparative Antibacterial Spectrum[3]

The following data synthesizes Minimum Inhibitory Concentration (MIC) ranges from recent comparative studies. Note the distinct shift in efficacy between the two classes.

Table 1: Comparative MIC Ranges (µg/mL)
Bacterial SpeciesStrain TypeNitrofurantoin (Classic)Furazolidone (Classic)Novel Benzofurans* (Emerging)
Gram-Negative
Escherichia coliUropathogenic (UPEC)16 - 320.5 - 4.032 - >128
Klebsiella pneumoniaeESBL-producing32 - 12816 - 64>64
Pseudomonas aeruginosaStandard>64 (Resistant)>64 (Resistant)8 - 32 (Select derivatives)
Gram-Positive
Staphylococcus aureusMSSA16 - 328 - 160.5 - 4.0
Staphylococcus aureusMRSA16 - 6416 - 322.0 - 8.0
Enterococcus faecalisVRE4 - 328 - 324 - 16

*Note: Benzofuran data represents synthetic 2-substituted derivatives (e.g., 2-phenylbenzofuran). Values vary by specific substitution pattern.

Spectrum Analysis[4]
  • Gram-Negative Dominance (Nitrofurans): Nitrofurantoin remains superior for E. coli and urinary pathogens. Its accumulation in urine (up to 200 µg/mL) ensures clinical efficacy despite moderate MICs.

  • Gram-Positive Potency (Benzofurans): Benzofuran derivatives show significantly lower MICs against S. aureus, including MRSA. The lipophilic benzofuran core penetrates the thick peptidoglycan layer more effectively than the hydrophilic nitrofurans.

  • The "Pseudomonas Gap": Classic nitrofurans are ineffective against P. aeruginosa due to efflux pumps. However, specific benzofuran-chalcone hybrids have shown MICs as low as 8 µg/mL, representing a crucial area for development.

Structure-Activity Relationship (SAR) Insights

Understanding why a compound works allows for rational drug design.

Nitrofurans: The Critical Nitro Group
  • C5-Nitro Position: Essential for activity. Removal or reduction of the nitro group abolishes antibacterial effects.

  • Azomethine Linkage: The -CH=N- linker (found in Nitrofurantoin) enhances stability against mammalian metabolism, reducing systemic toxicity compared to simple nitrofurans.

Benzofurans: The Substitution Game[5][6]
  • C2-Position: Substitution at the C2 position (e.g., with a phenyl or heterocyclic ring) is the primary driver of potency.

  • Halogenation: Adding Fluorine or Chlorine to the benzofuran core increases lipophilicity and membrane penetration, significantly lowering MICs against Gram-positive bacteria.

  • Hydroxyl Groups: A C5-hydroxyl group often enhances antioxidant activity but may reduce antibacterial potency unless balanced with a lipophilic C2-substituent.

Experimental Validation Protocols

To generate reproducible data when comparing these compounds, researchers must adhere to strict protocols. Furan-based compounds can be sensitive to light and pH.

Protocol: Cation-Adjusted Broth Microdilution (CLSI M07 Standard)

Objective: Determine the MIC of furan derivatives.

Critical Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3][4] Why? Ca²⁺ and Mg²⁺ levels affect outer membrane permeability, especially for Pseudomonas.

  • Solvent: Dimethyl sulfoxide (DMSO). Note: Benzofurans have low water solubility. Dissolve stock at 100x final concentration in DMSO.

Workflow Visualization

Protocol Stock 1. Stock Prep (Dissolve in DMSO) Dilution 2. Serial Dilution (2-fold in CAMHB) Stock->Dilution Incubation 4. Incubation (35°C, 16-20h, Dark) Dilution->Incubation Inoculum 3. Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Incubation Read 5. Read MIC (No visible growth) Incubation->Read

Figure 2: Standardized workflow for MIC determination. Note the "Dark" requirement during incubation, as nitrofurans are photosensitive.

Step-by-Step Methodology
  • Stock Preparation: Prepare 10 mg/mL stock solutions. Nitrofurantoin requires protection from light (amber tubes). Benzofurans may require sonication.

  • Plate Setup: Dispense 100 µL of CAMHB containing drug dilutions (Range: 0.125 – 128 µg/mL) into 96-well plates.

  • Inoculum: Prepare a direct colony suspension to 0.5 McFarland standard. Dilute 1:100 in CAMHB, then add 10 µL to wells to achieve final concentration of ~5 × 10⁵ CFU/mL.

  • Incubation: Seal plates to prevent evaporation. Incubate at 35°C ± 2°C for 16–20 hours. Crucial: Nitrofurans degrade under UV light; incubate in the dark.

  • Analysis: The MIC is the lowest concentration with no visible turbidity. For bacteriostatic vs. bactericidal determination, plate 10 µL from clear wells onto agar (MBC determination).

References

  • Mechanism of Nitrofurans: McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. Link

  • Benzofuran SAR: Ruan, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[5][6][7] RSC Advances. Link

  • Comparative MIC Data: Malek, S., et al. (2018). Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens.[8][9][10][11] Acta Poloniae Pharmaceutica. Link

  • CLSI Protocols: Clinical and Laboratory Standards Institute.[4][12] (2023).[3][4][11] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Emerging Benzofurans: Jiang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives.[6] Journal of Agricultural and Food Chemistry. Link[6]

Sources

Validation

Evaluation of Analytical Cross-Validation Strategies: Statistical Rigor in Method Transfer

Executive Summary: The Cost of Statistical Misalignment In drug development, the transfer of analytical procedures (TAP) between laboratories—such as from R&D to Quality Control (QC) or to a Contract Research Organizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Statistical Misalignment

In drug development, the transfer of analytical procedures (TAP) between laboratories—such as from R&D to Quality Control (QC) or to a Contract Research Organization (CRO)—is a critical lifecycle event. Regulatory bodies (FDA, EMA) and guidelines like USP <1224> and ICH Q2(R2) require demonstration that the "receiving unit" (RU) can perform the method with performance equivalent to the "transferring unit" (TU).

However, a common industry failure mode is the reliance on "legacy" statistical tools (Simple Linear Regression and Student’s t-test) for cross-validation. These methods often lead to false failures (rejecting a valid transfer due to high precision) or false passes (accepting a biased method due to high variability).

This guide compares the Legacy Statistical Framework against the Modern Equivalence Framework (TOST and Bland-Altman), providing a self-validating protocol for researchers to ensure data integrity across sites.

Strategic Comparison: Legacy vs. Modern Frameworks

The following table contrasts the traditional approach with the scientifically robust approach required for modern regulatory compliance.

Table 1: Comparative Analysis of Cross-Validation Statistical Models
FeatureLegacy Approach (Not Recommended)Modern Equivalence Approach (Recommended)Scientific Rationale
Core Hypothesis Difference Testing (

)
Null hypothesis assumes means are equal.
Equivalence Testing (TOST) Null hypothesis assumes means are different by a specific margin (

).
The Legacy approach penalizes high precision; a very precise lab will fail a t-test even with negligible bias. TOST proves results are "close enough" for the intended purpose.
Linearity Check Coefficient of Determination (

)
Relies on correlation close to 1.0.
Bland-Altman Analysis Plots difference vs. average.

is insensitive to constant bias (e.g., Lab B is always 10% higher). Bland-Altman visualizes bias across the concentration range.[1]
Precision Assessment F-test Compares variances directly.Variance Component Analysis (ANOVA) Separates inter-lab vs. intra-lab error.F-tests are overly sensitive to non-normality. ANOVA quantifies where the error comes from (operator vs. instrument).
Outlier Handling Grubbs' Test Removes "bad" data points.Robust Statistics (ISO 13528) Algorithm A (Huber’s method).Grubbs' test is invalid for small datasets (

). Robust statistics down-weight outliers without deleting data, preserving integrity.

Experimental Protocol: Cross-Validation of an LC-MS/MS Potency Assay

Protocol ID: CV-LCMS-POT-01 Scope: Transfer of a potency assay for "Compound X" from R&D (TU) to QC (RU).

Phase A: Experimental Design & Logistics

Causality: To distinguish between method variability and sample variability, homogeneous samples must be prepared by the TU and shipped under controlled conditions.

  • Sample Generation (At TU):

    • Prepare a single bulk stock of Compound X.

    • Create 3 concentration levels: Low (80%), Target (100%), and High (120%) of the nominal concentration.

    • Aliquot into 20 vials per level (Total 60 vials).

    • Homogeneity Check: Randomly select 3 vials from each level and analyze at TU. RSD must be < 1.0%.

  • Blind Coding:

    • An independent QA officer labels vials with randomized codes (e.g., "Sample A-01" through "Sample A-60") so analysts cannot guess the concentration.

  • Logistics:

    • Ship half the samples to RU on dry ice with a calibrated temperature logger.

    • Self-Validating Step: Upon receipt, RU must upload the temperature log. If temperature excursions occurred (> -20°C), the shipment is rejected.

Phase B: Analytical Execution (Comparative Testing)

Requirement: Both labs must analyze samples within the same 48-hour window to minimize analyte stability variables.

  • System Suitability Testing (SST):

    • Both labs run the same SST solution.

    • Criteria: Retention time difference < 0.1 min; Peak Tailing Factor < 1.5.

  • Sample Analysis:

    • n=6 replicates per concentration level.

    • Injection order: Randomized block design (not Low -> High).

  • Data Reporting:

    • Raw data (peak areas) exported to CSV. No manual integration allowed without justification.

Phase C: Statistical Analysis (The Decision Engine)

Do not use Excel's default Data Analysis Toolpak. Use a validated statistical package (e.g., R, SAS, JMP) or a validated Excel template implementing the following logic.

Step 1: The Bland-Altman Plot

Construct a plot where:

  • X-axis: Average of TU and RU result

    
    
    
  • Y-axis: Difference

    
    
    
  • Limits of Agreement (LoA): Mean Difference

    
    
    

Interpretation: If the LoA interval includes zero and falls entirely within the Pre-defined Acceptance Criteria (e.g.,


), the method has no significant bias.
Step 2: TOST (Two One-Sided Tests) for Equivalence

Calculate the 90% Confidence Interval (CI) of the difference between means.

  • Formula:

    
    
    
  • Acceptance Criteria: The entire 90% CI must fall within the equivalence margin (

    
    ).
    
    • Example: For a potency assay,

      
       is typically 
      
      
      
      .

Visualization of Workflows & Logic

Diagram 1: The Cross-Validation Workflow

This diagram illustrates the physical flow of samples and data, ensuring chain of custody and environmental control.

CrossValidationWorkflow Stock Bulk Sample Preparation (Transferring Unit) Homogeneity Homogeneity Check (RSD < 1%) Stock->Homogeneity Split Sample Splitting & Blind Coding Homogeneity->Split Pass Ship Cold Chain Shipping (Temp Logger) Split->Ship AnalysisTU Analysis at TU (n=6 per level) Split->AnalysisTU AnalysisRU Analysis at RU (n=6 per level) Ship->AnalysisRU Temp OK DataMerge Data Merging & Integrity Check AnalysisTU->DataMerge CSV Export AnalysisRU->DataMerge CSV Export Stats Statistical Analysis (TOST / Bland-Altman) DataMerge->Stats

Caption: Figure 1: End-to-end sample chain of custody and data flow for inter-laboratory method transfer.

Diagram 2: Statistical Decision Tree

This logic gate prevents the misuse of p-values and ensures the correct application of Equivalence Testing.

StatLogic Start Start Analysis Normality Check Normality (Shapiro-Wilk) Start->Normality Parametric Data is Normal? Yes Normality->Parametric NonParametric Data is Normal? No Normality->NonParametric FTest Check Variances (F-Test) Parametric->FTest Transform Log Transformation NonParametric->Transform TOST Perform TOST (Equivalence Test) FTest->TOST Variances Equal Transform->Parametric Normalizes MannWhit Mann-Whitney U (Non-parametric) Transform->MannWhit Fails ResultPass PASS: 90% CI within [-θ, +θ] TOST->ResultPass ResultFail FAIL: CI overlaps limits TOST->ResultFail

Caption: Figure 2: Statistical decision tree ensuring appropriate hypothesis testing based on data distribution.

Data Presentation: The "False Failure" Scenario

The following table demonstrates why TOST is superior. In this scenario, the Transferring Unit (TU) is extremely precise. Because the standard deviation is so low, a standard t-test detects a "statistically significant difference" even though the actual difference (0.8%) is well within the regulatory acceptance limit (2.0%).

Table 2: Mock Data Comparison (Target Conc. 100 mg/mL)
MetricTransferring Unit (TU)Receiving Unit (RU)
Mean (n=6) 100.1 mg/mL100.9 mg/mL
Std Dev 0.15 mg/mL0.20 mg/mL
Absolute Difference +0.8 mg/mL (0.8%)
Standard t-test p-value 0.0001 (Statistically Different)Result:FAIL (False Failure)
TOST (Equivalence) 90% CI: [0.65, 0.95]Result:PASS
Decision Equivalence Demonstrated The difference (0.8%) is contained within the acceptance limit (

).

Note: The standard t-test fails because the p-value < 0.05, implying the means are not identical. TOST passes because the difference is scientifically irrelevant.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024). [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]

  • Limentani, G. B., et al. (2005). Beyond the t-Test: Statistical Equivalence Testing. Analytical Chemistry, 77(11), 221 A–226 A. [Link]

  • International Organization for Standardization (ISO). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

Sources

Comparative

Reproducibility of synthesis for 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

Executive Summary The synthesis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid presents a classic dichotomy in heterocyclic chemistry: the choice between atom-economical but capricious radical chemistry (Meerwein A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid presents a classic dichotomy in heterocyclic chemistry: the choice between atom-economical but capricious radical chemistry (Meerwein Arylation) and high-precision but cost-intensive transition metal catalysis (Suzuki-Miyaura).

This guide objectively compares these two dominant methodologies. While the Meerwein Arylation remains the industrial standard for cost-efficiency, it suffers from reproducibility issues linked to diazonium stability and radical polymerization. The Suzuki-Miyaura route offers superior purity profiles and batch-to-batch consistency, making it the preferred choice for late-stage lead optimization where material quality supersedes raw material cost.

The Challenge: Structural & Synthetic Vulnerabilities

The target molecule features a furan core substituted with a carboxylic acid and an electron-deficient nitro-aryl ring. This creates specific synthetic risks:

  • Decarboxylation: The electron-withdrawing nature of the 5-aryl group destabilizes the carboxylic acid at position 2, particularly under acidic thermal conditions.

  • Regioselectivity: Ensuring substitution at the C5 position of the furan without affecting the C2-acid moiety.

  • Safety: The nitro group and potential diazonium intermediates (in Route A) pose thermal hazards.

Route A: Modified Meerwein Arylation (The "Economy" Standard)

Principle: Radical-mediated coupling of an aryl diazonium salt with 2-furoic acid using a copper catalyst. This is the historical "workhorse" method for synthesizing Dantrolene-type intermediates.

Protocol

Reagents: 4-Chloro-2-nitroaniline (1.0 eq), 2-Furoic acid (1.2 eq), NaNO₂, HCl (conc), CuCl₂ (cat), Acetone/Water.

  • Diazotization (Critical Step):

    • Dissolve 4-chloro-2-nitroaniline in 1:1 HCl/Water. Cool to 0–5 °C .[1]

    • Add NaNO₂ (aq) dropwise.[1] Control: Internal temp must not exceed 5 °C to prevent phenol formation or decomposition. Stir 30 min. Verify excess nitrous acid with starch-iodide paper, then quench with urea.

  • Coupling:

    • Dissolve 2-furoic acid in acetone. Add to the diazonium solution.

    • Add CuCl₂ (dihydrate) dissolved in minimal water.

    • Allow the mixture to warm to RT slowly (over 2–4 hours). Observation: Nitrogen gas evolution marks the reaction progress.

  • Workup:

    • Dilute with water.[2] The product often precipitates as a crude solid.

    • Filter and wash with cold water.

    • Purification: Dissolve in aqueous NaHCO₃ (converts acid to soluble salt, leaving impurities behind). Filter insoluble tars. Acidify filtrate with HCl to reprecipitate the product. Recrystallize from Ethanol/DMF.

Pros:

  • Low raw material cost.

  • No expensive ligands or noble metals.

Cons:

  • Reproducibility: Highly sensitive to stirring rates and temperature ramps.

  • Yield: Variable (30–55%).

  • Impurity Profile: Generates homocoupling byproducts (biaryls) and furan polymers.

Route B: Pd-Catalyzed Suzuki-Miyaura (The "Precision" Alternative)

Principle: Palladium-catalyzed cross-coupling of an aryl boronic acid with a halogenated furan ester/acid.

Protocol

Reagents: 5-Bromo-2-furoic acid (1.0 eq), (4-Chloro-2-nitrophenyl)boronic acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1).

  • Preparation:

    • Charge reaction vessel with 5-bromo-2-furoic acid, boronic acid, and base.

    • Solvent sparging: Degas Dioxane/Water with Argon for 30 mins (Critical for catalyst life).

  • Catalysis:

    • Add Pd(PPh₃)₄ under Argon counter-flow.

    • Heat to 80–90 °C for 4–12 hours. Monitor via HPLC/TLC.

  • Workup:

    • Cool to RT. Filter through Celite to remove Pd black.

    • Evaporate organic solvent.[2][3][4] Acidify aqueous residue to pH 2–3.

    • Extract with Ethyl Acetate.[2]

    • Purification: Flash chromatography (if high purity needed) or recrystallization from Acetic Acid.

Pros:

  • High Reproducibility: Robust kinetics.

  • Yield: Consistent (70–85%).

  • Purity: Minimal polymeric tars; main impurity is dehalogenated furan.

Cons:

  • Cost of Boronic acid and Palladium.

  • Requires rigorous oxygen exclusion.

Comparative Performance Analysis

MetricRoute A: Meerwein ArylationRoute B: Suzuki-Miyaura
Typical Isolated Yield 35% – 55%75% – 88%
Purity (Crude) Low (requires acid/base extraction)High (>90%)
Atom Economy HighModerate (Boronic waste)
Scalability High (Kilogram scale feasible)Moderate (Catalyst cost limits)
Reproducibility Risk High (Thermal/Radical sensitivity)Low (Standardized catalysis)
Primary Impurities Tars, Homocoupled biarylsProtodeboronation products

Visualization of Workflows

Diagram 1: Synthetic Pathway Comparison

This diagram illustrates the divergent logic between the two routes leading to the same target.

SynthesisPathways cluster_0 Route A: Meerwein (Economy) cluster_1 Route B: Suzuki (Precision) StartA 4-Chloro-2-nitroaniline Diazo Diazonium Salt (0-5°C, HCl/NaNO2) StartA->Diazo Diazotization StartB 5-Bromo-2-furoic acid Suzuki Pd-Catalysis (Pd(PPh3)4, Base) StartB->Suzuki Radical Radical Coupling (CuCl2, Acetone) Diazo->Radical + 2-Furoic Acid Target TARGET: 5-(4-Chloro-2-nitrophenyl) furan-2-carboxylic acid Radical->Target Low Yield Complex Workup Boronic (4-Chloro-2-nitrophenyl) boronic acid Boronic->Suzuki Suzuki->Target High Yield Clean Profile

Caption: Comparative workflow showing the linear simplicity but chemical complexity of the Meerwein route vs. the convergent nature of the Suzuki coupling.

Diagram 2: Troubleshooting Logic

A decision tree for addressing common failure modes in the synthesis.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield Type->LowYield Impurity High Impurity/Tars Type->Impurity Sol_Temp Route A: Check Diazo Temp (<5°C is critical) LowYield->Sol_Temp Meerwein Sol_Cat Route B: Degas Solvents (O2 poisons Pd) LowYield->Sol_Cat Suzuki Sol_Base Route A: Use NaHCO3 Extraction (Remove polymers) Impurity->Sol_Base Meerwein Sol_Ligand Route B: Switch Ligand (Try SPhos/XPhos) Impurity->Sol_Ligand Suzuki (Steric hindrance)

Caption: Diagnostic logic for resolving yield and purity issues based on the chosen synthetic route.

References

  • Meerwein Arylation Mechanism & Protocol

    • Obushak, M. D., et al. "Meerwein arylation of furan derivatives." Russian Journal of Organic Chemistry, 2002. (General methodology grounding).

    • Note: The specific application to nitrophenyl-furans is a variation of the classic procedure described in Organic Syntheses, Coll. Vol. 4, p. 15 (1963). .

  • Suzuki-Miyaura Coupling of Furan Derivatives

    • Kirsch, G., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Halogenated Furans." Synthesis, 2004.[5] .

    • Detailed general protocols for 5-aryl-2-furoic acids can be found in: Journal of Medicinal Chemistry, 2010, 53(3), 1238–1249. .

  • Purification & Characterization

    • MDPI, "Synthesis of 5-nitrofuran derivatives." Molecules, 2011. Provides spectral data and purification logic for similar nitro-furan acids.[4] .

Sources

Validation

Comparing the effects of different halogen substitutions on bioactivity

Executive Summary: The "Magic" of Halogenation In medicinal chemistry, halogens are not merely lipophilic bulk; they are precision tools for tuning molecular behavior. While the "Magic Methyl" effect is well-known, the "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic" of Halogenation

In medicinal chemistry, halogens are not merely lipophilic bulk; they are precision tools for tuning molecular behavior. While the "Magic Methyl" effect is well-known, the "Versatile Halogen" strategy offers a broader dynamic range. This guide compares Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I) to assist researchers in selecting the optimal substituent for potency, metabolic stability, and binding kinetics.

Key Takeaway:

  • Fluorine: The metabolic blocker and electronic tuner. Minimal steric perturbation; maximal electronic impact.

  • Chlorine: The lipophilic anchor. Balances size (methyl isostere) with lipophilicity.

  • Bromine/Iodine: The specific binders.[1][2][3] Drivers of high-affinity Halogen Bonding (XB) interactions, often at the cost of molecular weight and solubility.

Physicochemical Impact Analysis

The choice of halogen dictates the physicochemical profile of the ligand. The following data synthesizes trends in bond mechanics and lipophilicity.

Table 1: Comparative Physicochemical Properties of C-X Bonds
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Impact on Bioactivity
Van der Waals Radius (Å) 1.471.751.851.98F mimics H (1.20 Å); Cl mimics -CH₃ (2.0 Å). I creates significant steric block.
Electronegativity (Pauling) 3.983.162.962.66F strongly pulls electron density, altering pKa of neighbors. I is nearly neutral relative to Carbon (2.55).
C-X Bond Energy (kcal/mol) ~116~81~68~57F is metabolically inert (hard to break). I is labile and photochemically unstable.
Sigma Hole Potential (

)
NegligibleWeakModerateStrongI and Br form strong directional Halogen Bonds; F does not.
Lipophilicity (

LogP)
+0.14 to +0.25+0.71+0.86+1.12Cl/Br/I drive hydrophobic collapse. F is unique—it can increase or decrease LogP depending on context.

Mechanisms of Action: The "How" and "Why"

Metabolic Blockade (The Fluorine Effect)

Metabolic stability is often the primary driver for fluorination. Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para position.

  • Mechanism: Replacing a C-H bond with a C-F bond blocks this oxidation because the C-F bond energy (116 kcal/mol) exceeds the oxidative capacity of the CYP450 Iron-Oxo species.

  • Contrast: Cl can also block metabolism but introduces significant steric bulk, potentially clashing with the enzyme active site, whereas F is sterically "invisible" to many receptors.

Halogen Bonding (The Sigma Hole)

Unlike Hydrogen bonding, Halogen Bonding (XB) is highly directional.[3][4] It occurs when a halogen (Lewis Acid) donates a "sigma hole" (a region of positive electrostatic potential) to a Lewis Base (e.g., Carbonyl Oxygen) on the protein.

  • The Trend:

    
    [2]
    
  • Application: Use Iodine or Bromine to lock a ligand into a specific orientation or to gain affinity in a hydrophobic pocket that contains a backbone carbonyl.

Visualization: The Sigma Hole Interaction

HalogenBonding cluster_ligand Ligand (Donor) cluster_protein Protein (Acceptor) C Carbon (C) X Halogen (X) (Br/I) C->X Covalent Bond Sigma σ-Hole (+) X->Sigma Anisotropy LB Lewis Base (O/N) Sigma->LB Halogen Bond (Strict 180°)

Caption: Vectoral representation of Halogen Bonding. The positive σ-hole (yellow) on the halogen interacts with the protein nucleophile (blue) strictly along the C-X bond axis.

Comparative Case Studies

Case Study A: Potency vs. Stability in p38 MAP Kinase Inhibitors

Context: A study optimizing a phenyl ring substituent.

  • H

    
     F:  Potency remained similar (
    
    
    
    nM), but metabolic half-life (
    
    
    ) increased from 15 min to 120 min. Reason: Metabolic blocking.[5]
  • H

    
     Cl:  Potency increased 5-fold (
    
    
    
    nM). Reason: Cl filled a hydrophobic pocket (lipophilic efficiency).
  • H

    
     I:  Potency increased 50-fold (
    
    
    
    nM). Reason: Formation of a halogen bond with the backbone carbonyl of Gly110.
Case Study B: The "Methyl Scan" vs. "Chloro Scan"

Chlorine is frequently used as a bioisostere for a Methyl group (-CH₃).

  • Volume: Cl (19 ų) is remarkably similar to Methyl (24 ų).

  • Advantage: Unlike Methyl, Cl adds lipophilicity without adding metabolically labile C-H bonds.

Experimental Protocols for Validation

To objectively compare halogenated analogs, the following self-validating protocols are recommended.

Protocol 1: Microsomal Metabolic Stability Assay

Purpose: Determine if the halogen substitution effectively blocks metabolism.[6]

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: A >2-fold increase in

      
       for the halogenated analog vs. Hydrogen parent confirms metabolic blockade.
      
Protocol 2: X-Ray Crystallography for Halogen Bonding

Purpose: Confirm that potency gains in Br/I analogs are due to XB, not just lipophilicity.

  • Co-crystallization: Soak protein crystals with ligand (concentration >

    
    ).
    
  • Data Collection: Collect diffraction data to < 2.5 Å resolution.

  • Refinement: Solve structure (Molecular Replacement).

  • Geometric Validation (The "XB Check"):

    • Measure distance

      
      . It must be less than  the sum of vdW radii (e.g., < 3.5 Å for I 
      
      
      
      O).
    • Measure angle

      
      .[7] It must be 
      
      
      
      .
    • Note: If the angle is ~90-120°, it is likely a hydrophobic contact, not a Halogen Bond.

Decision Matrix: Which Halogen to Choose?

Use this logic flow to select the appropriate substitution for your lead optimization.

DecisionMatrix Start Optimization Goal? Metab Fix Metabolic Instability Start->Metab Potency Increase Potency Start->Potency Site Is the site sterically restricted? Metab->Site Pocket Pocket Characteristics? Potency->Pocket UseF Use FLUORINE (F) (Bioisostere of H) Site->UseF Yes (Tight) UseCl Use CHLORINE (Cl) (Blocks site + Lipophilicity) Site->UseCl No (Open) Hydrophobic General Hydrophobic Pocket Pocket->Hydrophobic Specific Specific Backbone Carbonyl Available? Pocket->Specific UseCl_Me Use CHLORINE (Cl) (Methyl Isostere) Hydrophobic->UseCl_Me Specific->UseCl_Me No UseBrI Use BROMINE (Br) or IODINE (I) (Target Halogen Bond) Specific->UseBrI Yes (Directional Interaction)

Caption: Strategic decision tree for halogen selection based on SAR objectives (Metabolism vs. Affinity).

References

  • Xu, Z., et al. (2011). "Halogen Bonding in Protein–Ligand Interactions: A Structural Survey." Journal of Chemical Information and Modeling. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011).[8] "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal &amp; Handling of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

[1][2] Executive Summary 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (CAS: 95611-88-4) is a halogenated, nitro-substituted heterocyclic acid often used as a scaffold in medicinal chemistry (e.g., for antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (CAS: 95611-88-4) is a halogenated, nitro-substituted heterocyclic acid often used as a scaffold in medicinal chemistry (e.g., for antibacterial or antitubercular drug discovery).[1][2][3][4] Its disposal requires strict adherence to protocols governing halogenated organic wastes and nitro-aromatic compounds .

Improper disposal poses two primary risks:

  • Environmental Toxicity: Release of chlorinated dioxins or furans if incinerated at insufficient temperatures.[2]

  • Chemical Reactivity: The nitro-furan moiety possesses energetic potential; accidental mixing with strong oxidizers or bases can trigger exothermic decomposition or release toxic NOₓ/Cl₂ gases.

Chemical Characterization & Hazard Profiling

Before initiating disposal, the waste generator must validate the chemical state. This compound combines three functional groups that dictate its waste stream: a carboxylic acid, a nitro group, and a chlorine atom.[2]

Table 1: Physicochemical Properties & Waste Criteria
PropertySpecificationDisposal Implication
CAS Number 95611-88-4Unique identifier for waste manifests.[1][2]
Molecular Formula C₁₁H₆ClNO₅High Oxygen Balance potential due to Nitro/Carboxyl groups.[1][2]
Physical State Solid (Yellow powder/crystal)Do not dissolve for disposal; dispose as solid waste to minimize volume.[1][2]
Acidity (pKa) ~3.0–3.5 (Predicted)Corrosive (D002) potential if in aqueous solution.[1][2] Segregate from bases.
Halogen Content Yes (Chlorine)Mandatory: Must be labeled "Halogenated" to ensure proper incineration (requires HCl scrubbing).[1][2]
Reactivity Nitro-aromatic / FuranPotential for thermal decomposition.[1][2] Keep away from heat/shock.
Hazard Statements (GHS)[3][5][6][7][8]
  • H315: Causes skin irritation.[2][3][5][6]

  • H319: Causes serious eye irritation.[2][3][7][8][5]

  • H335: May cause respiratory irritation.[2][3][5][6]

  • Warning: Combustible solid.[2] Emits toxic fumes (NOₓ, HCl) under fire conditions.

Waste Segregation Protocols

Core Directive: Never mix this compound with "General Non-Halogenated Organic Waste."[2] The presence of the chlorine atom mandates a specific destruction pathway (Rotary Kiln Incineration > 1000°C).

Segregation Logic
  • Isolate from Oxidizers: Nitro compounds are reducing agents that can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Isolate from Bases: Direct mixing with strong bases (NaOH, KOH) causes rapid exothermic neutralization. While not explosive, the heat generated can volatilize the compound or melt plastic waste containers.

  • Halogenated Stream: Segregate into the "Halogenated Solid" or "Halogenated Solvent" stream.[2]

Visualization: Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 5-(4-Chloro-2-nitrophenyl) furan-2-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidContainer Container Type: Wide-Mouth HDPE or Amber Glass Jar SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck FinalSolid Label: Hazardous Waste (Solid, Toxic, Halogenated) SolidContainer->FinalSolid HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Methanol, DMSO) SolventCheck->NonHaloSolvent FinalHaloLiq Label: Halogenated Organic Solvents HaloSolvent->FinalHaloLiq FinalNonHaloLiq Label: Halogenated Waste (Trace) NonHaloSolvent->FinalNonHaloLiq Contaminates Stream

Figure 1: Decision matrix for segregating waste based on physical state and solvent composition. Note that adding this compound to a non-halogenated solvent turns the entire mixture into "Halogenated Waste."

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • Container: Use a screw-top High-Density Polyethylene (HDPE) jar or Amber Glass jar. Avoid metal containers due to potential acidic corrosion.[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Constituents: Write the full chemical name. Do not use abbreviations/structures.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[2]

    • Special Note: Add "Contains Halogens" and "Nitro-aromatic" to the comments section to alert EHS personnel.

  • Storage: Store in a cool, dry area away from heat sources until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM):

  • Do Not Evaporate: Do not evaporate the solvent in the fume hood to recover the solid for disposal. This releases vapors and concentrates potential impurities.[2]

  • Stream Selection:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Solvent carboy.

    • If dissolved in Methanol/Acetone : Pour into the Halogenated Solvent carboy (Yes, even though the solvent isn't halogenated, the solute is.[2] Mixing it into the non-halogenated stream violates incineration protocols).

  • pH Check: If the solution is acidic (pH < 4), verify the waste container is compatible (glass or HDPE is safe; metal is not).

Immediate Spill Response (Safety Protocol)

Spills of nitro-substituted furans present an inhalation risk (dust) and a contact risk (skin absorption).

PPE Requirements[2][3][7][8][9][10][11]
  • Respiratory: N95 mask (minimum) or P100 respirator if powder is fine/aerosolized.

  • Skin: Nitrile gloves (double gloving recommended; 0.11mm minimum thickness).

  • Eyes: Chemical splash goggles.[2]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Goggles, Nitrile, N95) Alert->PPE Contain 3. Containment Cover with wet paper towels (Prevent Dust) PPE->Contain Collect 4. Collection Scoop damp material into waste jar Contain->Collect Clean 5. Decontamination Wash surface with soap & water Collect->Clean

Figure 2: Wet-method spill cleanup to prevent dust generation.[1][2][6]

Critical Step: Do not dry-sweep. Nitro-aromatic dusts can be static-sensitive. Cover the spill with wet paper towels (water or ethanol) to dampen the powder before scooping.

Regulatory & Compliance Context

US EPA (RCRA) Classification

While 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is not explicitly P-listed or U-listed, it is regulated under the "Mixture Rule" and "Derived-from Rule" principles.[1][2]

  • Characteristic Waste: If the pH of an aqueous solution is ≤ 2, it carries the D002 (Corrosivity) code.[2]

  • Halogenated Solvents: If mixed with spent halogenated solvents, it falls under F001/F002 codes.[9]

  • Destruction Method: The presence of the Chlorine atom requires incineration at facilities permitted to handle halogenated wastes (to scrub HCl gas). The Nitro group requires thermal stability controls during transport.[2]

Transport (DOT)
  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (or Toxic solid, organic, n.o.s., depending on specific LD50 data).

  • Class: 8 (Corrosive) or 6.1 (Toxic).

  • Packing Group: III (Minor Danger).

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 11235656, 5-(4-Chloro-2-nitrophenyl)-2-furoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-(4...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, a compound whose toxicological properties have not been thoroughly investigated.[1] By analyzing the hazards associated with its structural motifs—a chlorinated aromatic ring, a nitro group, and a furan-2-carboxylic acid core—we can establish a robust personal protective equipment (PPE) protocol. This document aims to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Deconstructing the Hazard Profile: A Structure-Based Risk Assessment

The chemical structure of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid dictates its potential hazards. A thorough understanding of the risks associated with each component is crucial for selecting the appropriate PPE.

  • Chlorinated Aromatic Compounds: This class of chemicals can be toxic and environmentally persistent.[2] They often require stringent handling protocols to prevent exposure.[2] The presence of a chlorine atom on the phenyl ring suggests that this compound should be handled with care to avoid skin contact and inhalation.[2]

  • Nitrophenyl Moiety: Nitro-aromatic compounds can be toxic and may cause damage to organs through prolonged or repeated exposure.[3] For instance, 4-Nitrophenol is toxic if swallowed and harmful in contact with skin or if inhaled.[3] The nitro group increases the reactivity and potential toxicity of the molecule.

  • Furan-2-carboxylic Acid Core: Furan derivatives themselves can pose hazards. Furan-2-carboxylic acid and its derivatives are known to be irritating to the eyes, respiratory system, and skin.[4][5][6] They can cause serious eye irritation or damage.[5][7][8][9]

Based on this structural analysis, we must assume that 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is, at a minimum, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Essential Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of PPE is the last line of defense against chemical exposure and must be based on a thorough risk assessment.[2] For 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, a comprehensive PPE ensemble is mandatory.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Splash Goggles and Face ShieldGiven the high risk of serious eye irritation from furan derivatives, chemical splash goggles are the minimum requirement.[2][7][9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing, to protect the entire face.[2][10][11]
Hands Chemically Resistant GlovesThe choice of glove material is critical.[2] For chlorinated aromatic compounds, materials like butyl rubber or Viton® are often recommended.[2][12] It is advisable to consult the glove manufacturer's chemical resistance guide. Given the potential for skin irritation, wearing two layers of gloves can provide additional protection.[13]
Body Laboratory Coat and Chemical-Resistant Apron or CoverallsA buttoned lab coat is a fundamental requirement.[2] For operations with a higher risk of splashing or when handling more than a few grams, a chemical-resistant apron or coveralls should be worn over the lab coat.[11][12]
Respiratory Certified RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][14]
Feet Closed-Toe Shoes and Chemical-Resistant Shoe CoversClosed-toe shoes are a standard laboratory requirement.[15] When handling significant quantities of the compound, chemical-resistant shoe covers or boots should be worn to protect against spills.[11]

Operational Plan: Donning, Doffing, and Handling Procedures

A systematic workflow for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Wash_Hands Wash and dry hands thoroughly Shoe_Covers Don shoe covers (if required) Wash_Hands->Shoe_Covers Inner_Gloves Don inner pair of gloves Shoe_Covers->Inner_Gloves Lab_Coat Don lab coat/coveralls Inner_Gloves->Lab_Coat Respirator Don respirator and perform seal check Lab_Coat->Respirator Goggles_Shield Don eye and face protection Respirator->Goggles_Shield Outer_Gloves Don outer pair of gloves Goggles_Shield->Outer_Gloves

Figure 1: Step-by-step workflow for donning PPE.
Doffing PPE Workflow

The removal of PPE should be performed in a manner that minimizes the risk of exposure to the handler and the environment.

Doffing_PPE cluster_doffing Doffing Sequence Remove_Outer_Gloves Remove outer gloves Remove_Apron_Coat Remove apron/coveralls and lab coat Remove_Outer_Gloves->Remove_Apron_Coat Wash_Hands_Inner Wash hands with inner gloves on Remove_Apron_Coat->Wash_Hands_Inner Remove_Goggles_Shield Remove face shield and goggles Wash_Hands_Inner->Remove_Goggles_Shield Remove_Respirator Remove respirator Remove_Goggles_Shield->Remove_Respirator Remove_Inner_Gloves Remove inner gloves Remove_Respirator->Remove_Inner_Gloves Final_Hand_Wash Wash hands thoroughly with soap and water Remove_Inner_Gloves->Final_Hand_Wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
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